molecular formula C19H39NO8 B605467 NH2-PEG6-Boc

NH2-PEG6-Boc

货号: B605467
分子量: 409.5 g/mol
InChI 键: QGSFECNPSLZGGT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amino-PEG6-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

属性

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSFECNPSLZGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG6-Boc: Structure, Properties, and Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, NH2-PEG6-Boc. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation, primarily for its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Core Properties

This compound, systematically named tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate, is a PEG-based linker featuring a terminal primary amine and a Boc-protected amine, separated by a six-unit polyethylene glycol (PEG) chain. This unique structure provides a versatile platform for multi-step conjugation strategies. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, while the two distinct amine functionalities allow for sequential and controlled attachment of different molecular entities.[1]

The chemical structure of this compound is as follows:

Chemical Structure:

Table 1: Physicochemical and Chemical Properties of this compound

PropertyValueReference
IUPAC Name tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate[2]
CAS Number 1091627-77-8[2]
Molecular Formula C19H40N2O8[2]
Molecular Weight 424.53 g/mol [2]
Appearance Colorless to light yellow liquid/oil[2]
Purity Typically ≥95%[2]
Solubility Soluble in water, DMSO, DMF, DCM, THF, Acetonitrile[1]
Storage Store at 2-8°C or -20°C, protected from light and moisture[2]
Key Functional Groups Primary amine (-NH2), Boc-protected amine (-NHBoc)
Reactivity The primary amine is reactive towards electrophiles (e.g., NHS esters, carboxylic acids). The Boc-protected amine is stable under basic and nucleophilic conditions and can be deprotected under acidic conditions to reveal a primary amine.[3]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable tool in several areas of biomedical research:

  • PROTAC Synthesis: this compound is extensively used as a linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The this compound linker connects the target protein ligand to the E3 ligase ligand. The PEG chain's length and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) and improving the overall efficacy and pharmacokinetic profile of the PROTAC.[2][4]

  • Antibody-Drug Conjugate (ADC) Development: In the field of ADCs, this compound can be used to attach a cytotoxic payload to an antibody. The PEG linker can enhance the solubility of hydrophobic drugs and improve the ADC's stability and circulation half-life.[4]

  • Bioconjugation and PEGylation: The linker can be used to PEGylate proteins, peptides, or other biomolecules. PEGylation can increase the hydrodynamic size of the molecule, reducing renal clearance and protecting it from enzymatic degradation, thereby extending its in vivo half-life. It can also reduce the immunogenicity of the biomolecule.

  • Surface Modification: The amine groups can be used to functionalize surfaces, such as nanoparticles or microarrays, to improve their biocompatibility and provide sites for further conjugation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Boc Deprotection of this compound

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free diamine-PEG6 linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL of DCM per 1 gram of linker) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious as CO2 evolution will occur.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected diamine-PEG6 linker. The product is typically obtained as an oil or a viscous liquid.

Conjugation of this compound to a Carboxylic Acid (e.g., a Protein of Interest Ligand)

Objective: To form an amide bond between the free primary amine of this compound and a carboxylic acid-containing molecule.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., a POI ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent.

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) as an activator.

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) as a base.

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Magnetic stirrer and stir bar.

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the activator (e.g., HOBt, 1.1 equivalents).

  • Add the base (e.g., DIPEA, 2 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.2 equivalents) in a small amount of anhydrous DMF or DCM.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with 5% aqueous citric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired conjugate.

Solid-Phase Synthesis of a PROTAC using a Boc-Protected PEG Linker

This protocol is adapted for a generic solid-phase PROTAC synthesis and can be applied using this compound.[5] It assumes the E3 ligase ligand is first immobilized on a solid support.

Materials:

  • Aminomethylated polystyrene resin (solid support)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

  • HATU

  • DIPEA

  • DMF, DCM, Methanol (MeOH)

  • 20% Piperidine in DMF (for Fmoc deprotection, if applicable)

  • This compound

  • Carboxylic acid-functionalized Protein of Interest (POI) ligand

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Preparative HPLC system

Procedure:

Step 1: Immobilization of E3 Ligase Ligand

  • Swell the aminomethylated polystyrene resin in DMF for 30 minutes.

  • In a separate vessel, activate the carboxylic acid-functionalized E3 ligase ligand (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.

  • Add the activated ligand solution to the swollen resin and shake at room temperature for 16 hours.

  • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Step 2: Linker Attachment

  • Swell the E3 ligase-functionalized resin in DMF.

  • Add a solution of this compound (2 eq.) and DIPEA (4 eq.) in DMF to the resin.

  • Shake the reaction mixture at room temperature for 24 hours.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Step 3: Boc Deprotection on Solid Support

  • Swell the resin in DCM.

  • Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc protecting group from the linker.

  • Wash the resin with DCM (3x), DMF (3x), and neutralize with a 10% DIPEA in DMF solution.

  • Wash again with DMF (3x) and DCM (3x).

Step 4: POI Ligand Coupling

  • Swell the deprotected resin in DMF.

  • In a separate vessel, activate the carboxylic acid-functionalized POI ligand (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF.

  • Add the activated POI ligand solution to the resin and shake at room temperature for 16 hours.

  • Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Step 5: Cleavage and Purification

  • Treat the resin with the cleavage cocktail (e.g., 95% TFA) for 2-4 hours at room temperature to cleave the PROTAC from the solid support.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude PROTAC by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

General PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound POI_bound->PROTAC_bound Ub_POI Poly-ubiquitinated POI POI_bound->Ub_POI PROTAC_bound->E3_bound E3_bound->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Solid-Phase PROTAC Synthesis

Solid_Phase_PROTAC_Synthesis start Start: Aminomethyl Resin step1 1. Immobilize E3 Ligase Ligand (e.g., Pomalidomide derivative) - HATU, DIPEA, DMF start->step1 resin_E3 Resin-E3 Ligase step1->resin_E3 step2 2. Attach Linker - this compound, DIPEA, DMF resin_E3->step2 resin_E3_Linker_Boc Resin-E3-PEG6-NHBoc step2->resin_E3_Linker_Boc step3 3. Boc Deprotection - TFA, DCM resin_E3_Linker_Boc->step3 resin_E3_Linker_NH2 Resin-E3-PEG6-NH2 step3->resin_E3_Linker_NH2 step4 4. Couple POI Ligand (e.g., JQ1 derivative) - HATU, DIPEA, DMF resin_E3_Linker_NH2->step4 resin_PROTAC Resin-PROTAC step4->resin_PROTAC step5 5. Cleavage from Resin - TFA cocktail resin_PROTAC->step5 crude_PROTAC Crude PROTAC step5->crude_PROTAC step6 6. Purification - Preparative HPLC crude_PROTAC->step6 final_PROTAC Pure PROTAC step6->final_PROTAC

Caption: Workflow for solid-phase synthesis of a PROTAC using this compound.

This guide provides a foundational understanding of this compound, its properties, and its application in modern drug discovery and bioconjugation. The provided protocols offer a starting point for researchers to incorporate this versatile linker into their experimental designs.

References

An In-depth Technical Guide to NH2-PEG6-Boc in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of NH2-PEG6-Boc

This compound is a heterobifunctional linker molecule widely employed in biomedical research and drug development.[1][2] Its structure, featuring a primary amine (-NH2) at one end, a tert-butyloxycarbonyl (Boc)-protected amine at the other, and a six-unit polyethylene glycol (PEG) spacer, provides it with unique properties that are highly valuable in the field of bioconjugation.[2][3] The PEG chain enhances the solubility and stability of conjugated molecules, while also reducing their immunogenicity.[1][2] The terminal reactive groups allow for the sequential and controlled conjugation of different molecules, making it an essential tool in the construction of complex biomolecules.[3]

The primary applications of this compound are in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4][5] It is also utilized in peptide synthesis, the development of drug delivery systems such as nanoparticles and hydrogels, and the functionalization of surfaces for various biomedical applications.[1][6][]

Physicochemical Properties

While specific experimental data for this compound is not always publicly available in comparative tables, its general physicochemical characteristics can be summarized. The presence of the PEG linker significantly influences the properties of the final conjugate.

PropertyDescriptionReference
Molecular Weight 424.53 g/mol [2]
Formula C₁₉H₄₀N₂O₈[2]
Appearance Colorless to pale yellow liquid or oil[2]
Solubility Soluble in many organic solvents and aqueous solutions[8]
Storage Typically stored at 2-8°C, protected from light and moisture[2]

Applications in Detail

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[4] A PROTAC molecule consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[4] this compound is frequently used as a component of the linker in PROTAC synthesis.[1][] The flexibility and hydrophilicity of the PEG chain are crucial for enabling the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.[10]

The synthesis of a PROTAC using a linker like this compound typically involves a stepwise approach. First, one of the ligands (either for the target protein or the E3 ligase) is coupled to the free amine of the linker. Following this, the Boc protecting group is removed from the other end of the linker under acidic conditions, exposing a new amine group for the conjugation of the second ligand.

Conceptual Workflow for PROTAC Synthesis

PROTAC_Synthesis cluster_0 Step 1: First Ligand Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Ligand Coupling NH2_PEG6_Boc This compound Intermediate_1 Ligand 1-PEG6-Boc NH2_PEG6_Boc->Intermediate_1 Coupling Reaction Ligand_1 Target Protein Ligand (with reactive group) Ligand_1->Intermediate_1 Intermediate_2 Ligand 1-PEG6-NH2 Intermediate_1->Intermediate_2 Acidic Deprotection Final_PROTAC Final PROTAC Intermediate_2->Final_PROTAC Coupling Reaction Ligand_2 E3 Ligase Ligand (with reactive group) Ligand_2->Final_PROTAC

A simplified workflow for the synthesis of a PROTAC molecule.
Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cytotoxicity of a potent small-molecule drug.[10] The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used to synthesize non-cleavable linkers for ADCs.[4][5] The hydrophilic PEG spacer helps to improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its therapeutic index.[10]

The conjugation strategy often involves modifying the antibody to introduce a reactive handle, which can then be coupled to the linker-drug component. The bifunctional nature of this compound allows for the drug to be attached to the linker first, followed by conjugation to the antibody.

General Mechanism of Action for ADCs

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Events ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding TumorCell Tumor Cell Internalization Internalization TumorCell->Internalization 2. Endocytosis Receptor Target Receptor Binding->TumorCell Binding->Receptor 1. Targeting Lysosome Lysosome Internalization->Lysosome 3. Trafficking DrugRelease Drug Release Lysosome->DrugRelease 4. Degradation Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 5. Cytotoxicity

The mechanism of action for a typical Antibody-Drug Conjugate.

Experimental Protocols

Detailed, step-by-step protocols for the use of this compound are often specific to the molecules being conjugated and are typically developed and optimized in individual research laboratories. However, a general protocol for the synthesis of a PROTAC using a solid-phase approach with a similar Boc-protected PEG linker can be adapted as a starting point.

Protocol: Solid-Phase Synthesis of a PROTAC Linker

This protocol provides a general framework. The specific reagents, solvents, and reaction times will need to be optimized for the specific ligands being used.

Materials:

  • Resin-bound E3 ligase ligand

  • This compound

  • Target protein ligand with a carboxylic acid group

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents: Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), HATU (or a similar coupling agent)

Procedure:

  • Resin Swelling: Swell the resin-bound E3 ligase ligand in DMF in a solid-phase synthesis vessel.

  • First Coupling Reaction:

    • Dissolve this compound (2 equivalents) and DIPEA (4 equivalents) in DMF.

    • Add the solution to the swollen resin.

    • Shake the reaction mixture at room temperature for 12-24 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30-60 minutes to remove the Boc protecting group.

    • Wash the resin with DCM.

    • Neutralize the resin with a solution of 10% DIPEA in DCM.

    • Wash the resin again with DCM.

  • Second Coupling Reaction:

    • Dissolve the target protein ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the solution to the resin.

    • Shake the reaction mixture at room temperature for 12-16 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification:

    • Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., a high percentage of TFA).

    • Purify the crude product using reverse-phase HPLC.

    • Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.

Conclusion

This compound is a versatile and valuable tool in modern drug discovery and biomedical research. Its well-defined structure and bifunctional nature enable the precise construction of complex bioconjugates like PROTACs and ADCs. The integrated PEG spacer confers beneficial physicochemical properties, ultimately contributing to the development of more effective and safer therapeutics. While specific quantitative data and universally applicable protocols are often proprietary, the fundamental principles and general methodologies outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

Synthesis and Purification of NH2-PEG6-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly known as NH2-PEG6-Boc. This heterobifunctional linker is a critical component in the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it serves as a flexible and hydrophilic spacer. This document details the synthetic methodology, purification protocols, and characterization data, offering a practical resource for researchers in the field.

Synthesis of this compound

The primary synthetic route to this compound involves the selective mono-protection of one of the primary amine groups of the corresponding diamine, hexaethylene glycol diamine (H2N-PEG6-NH2), with a tert-butyloxycarbonyl (Boc) protecting group. A common and efficient method for achieving this is a "one-pot" reaction that leverages the temporary and selective deactivation of one amine group by protonation with an acid.

Reaction Principle

The synthesis is based on the principle of differentiating the two chemically equivalent amine groups of a symmetrical diamine. By adding one equivalent of a strong acid, one of the amine groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic and will not react with the Boc-anhydride. The remaining free amine group can then selectively react with di-tert-butyl dicarbonate (Boc₂O) to form the mono-Boc-protected product. Subsequent basification deprotonates the ammonium salt, yielding the final product.

Experimental Protocol

This protocol is a compilation based on established methods for the mono-Boc protection of diamines.[1][2][3][4][5]

Materials:

  • Hexaethylene glycol diamine (H₂N-PEG₆-NH₂)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Chlorotrimethylsilane (TMSCl) or Hydrochloric acid (HCl)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Acidification: In a round-bottom flask, dissolve hexaethylene glycol diamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this solution, add chlorotrimethylsilane (1.0 eq) dropwise. The in-situ generation of HCl from TMSCl and methanol protonates one of the amine groups.[2] Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Boc-Protection: To the reaction mixture, add a solution of di-tert-butyl dicarbonate (1.0 - 1.1 eq) in methanol. Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dilute the residue with deionized water and wash with a nonpolar solvent like diethyl ether or hexane to remove any di-Boc-protected by-product.

    • Adjust the pH of the aqueous layer to >12 with a 2 M NaOH solution.

    • Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product from the synthesis typically contains a mixture of the desired mono-Boc-protected product, a small amount of the di-Boc-protected by-product, and unreacted diamine. Purification is crucial to obtain high-purity this compound for subsequent applications. The most common method for purification is silica gel column chromatography.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH) solution (optional, as a modifier for the mobile phase)

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., dichloromethane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient could be from 0% to 10% methanol. To prevent streaking of the amine on the silica gel, a small amount of a base, such as ammonium hydroxide (e.g., 0.1-1%), can be added to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to pale yellow oil or solid.

Quantitative Data

The yield and purity of the synthesized this compound can vary depending on the specific reaction conditions and the efficiency of the purification.

ParameterTypical ValueReference(s)
Yield 60-85%Based on similar mono-Boc protections.[2][6]
Purity >95%After column chromatography.
Appearance Colorless oil-

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Estimated ¹H and ¹³C NMR Data

The following are estimated chemical shifts for this compound based on the analysis of similar structures.[7][8][9][10][11]

¹H NMR (CDCl₃):

Chemical Shift (ppm)MultiplicityAssignment
~5.2br s-NH-Boc
~3.64s-O-CH₂-CH₂-O- (PEG backbone)
~3.53t-CH₂-NH-Boc
~3.32t-CH₂-NH₂
~2.85t-CH₂-NH₂
1.44s-C(CH₃)₃ (Boc group)

¹³C NMR (CDCl₃):

Chemical Shift (ppm)Assignment
~156.0C=O (Boc carbamate)
~79.1-C(CH₃)₃ (Boc group)
~70.5-O-CH₂-CH₂-O- (PEG backbone)
~70.2-O-CH₂-CH₂-O- (PEG backbone)
~41.7-CH₂-NH₂
~40.3-CH₂-NH-Boc
28.4-C(CH₃)₃ (Boc group)

Visualization of Key Processes

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow Start Hexaethylene glycol diamine Acidification Protonation with Acid (e.g., HCl/TMSCl in MeOH) Start->Acidification Boc_Protection Reaction with Boc₂O Acidification->Boc_Protection Workup Aqueous Work-up & Extraction Boc_Protection->Workup Crude_Product Crude NH₂-PEG₆-Boc Workup->Crude_Product Purification Silica Gel Column Chromatography Crude_Product->Purification Final_Product Pure NH₂-PEG₆-Boc Purification->Final_Product PROTAC_Synthesis_Workflow E3_Ligand E3 Ligase Ligand (e.g., with -COOH) Coupling1 Amide Coupling (e.g., HATU, DIPEA) E3_Ligand->Coupling1 Linker NH₂-PEG₆-Boc Linker->Coupling1 POI_Ligand Protein of Interest (POI) Ligand (e.g., with a reactive group) Coupling2 Coupling to POI Ligand POI_Ligand->Coupling2 Intermediate1 E3 Ligand-PEG₆-Boc Coupling1->Intermediate1 Deprotection Boc Deprotection (e.g., TFA in DCM) Intermediate1->Deprotection Intermediate2 E3 Ligand-PEG₆-NH₂ Deprotection->Intermediate2 Intermediate2->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC

References

A Technical Guide to NH2-PEG6-Boc: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical and physical properties of NH2-PEG6-Boc, a widely utilized heterobifunctional linker in the fields of bioconjugation, drug delivery, and proteomics. This document outlines its core specifications, a detailed experimental protocol for a common application, and a logical workflow for its use in antibody-drug conjugate (ADC) development.

Core Properties of this compound

This compound, more systematically named tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable tool in chemical biology and drug development. It features a terminal primary amine and a Boc-protected amine, connected by a six-unit polyethylene glycol (PEG) spacer. This structure allows for selective and sequential conjugation of different molecules. The PEG chain enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1]

PropertyValueReference
Molecular Formula C₁₉H₄₀N₂O₈[2][3][4][5][6]
Molecular Weight 424.54 g/mol [2][3]
Appearance Colorless to light yellow liquid or oil[1][3]
Purity ≥95%[5][6][7]
Solubility Soluble in water and most organic solvents
Storage Conditions Store at -20°C to 2-8°C, protected from light and moisture.[1][5][6][8]
CAS Number 1091627-77-8[2][3][4][5][6]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is frequently employed as a non-cleavable linker in the synthesis of ADCs.[4][8] The primary amine can be reacted with an activated payload molecule, while the Boc-protected amine can be deprotected to reveal a primary amine for conjugation to an antibody. The PEG spacer improves the pharmacokinetic properties of the ADC.[3][9]

Below is a diagram illustrating the general workflow for the synthesis of an antibody-drug conjugate using a heterobifunctional PEG linker like this compound.

ADC_Synthesis_Workflow cluster_payload_activation Payload Activation cluster_linker_conjugation Linker-Payload Conjugation cluster_deprotection Deprotection cluster_antibody_conjugation Antibody Conjugation cluster_purification Purification & Analysis Payload Cytotoxic Payload (with COOH) ActivatedPayload Activated Payload (e.g., NHS-ester) Payload->ActivatedPayload Activation (e.g., EDC/NHS) LinkerPayload Boc-PEG6-Payload ActivatedPayload->LinkerPayload Linker This compound Linker->LinkerPayload DeprotectedLinkerPayload NH2-PEG6-Payload LinkerPayload->DeprotectedLinkerPayload Boc Deprotection (e.g., TFA) ADC Antibody-Drug Conjugate (ADC) DeprotectedLinkerPayload->ADC Antibody Monoclonal Antibody (with accessible Lys) Antibody->ADC Conjugation PurifiedADC Purified ADC ADC->PurifiedADC Purification (e.g., SEC)

Caption: Workflow for ADC synthesis using this compound.

Experimental Protocol: Synthesis of a Payload-Linker Conjugate

This protocol describes the initial step in ADC synthesis: the conjugation of a cytotoxic payload (containing a carboxylic acid) to the this compound linker.

Materials:

  • Cytotoxic payload with a carboxylic acid functional group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of the Payload:

    • Dissolve the cytotoxic payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS-ester activated payload.

  • Conjugation to this compound:

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add the activated payload solution to the this compound solution.

    • Add TEA (2 equivalents) to the reaction mixture and stir at room temperature overnight.

  • Work-up and Purification:

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected payload-linker conjugate.

  • Boc Deprotection:

    • Dissolve the purified Boc-PEG6-Payload in a solution of 20% TFA in DCM.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected NH2-PEG6-Payload, which is ready for conjugation to the antibody.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is also a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][8] A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The following diagram illustrates the mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) TargetProtein Target Protein PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase UbiquitinatedTarget Ubiquitinated Target Protein E3Ligase->UbiquitinatedTarget Ub Transfer Ub Ubiquitin Ub->E3Ligase Proteasome Proteasome UbiquitinatedTarget->Proteasome Recognition & Degradation Proteasome->DegradedPeptides Peptide Fragments

Caption: Mechanism of PROTAC-mediated protein degradation.

References

A Technical Guide to the Solubility of NH2-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of NH2-PEG6-Boc (tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate), a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is paramount for its effective handling, formulation, and application in various experimental workflows.

Core Concepts: Structure and Solubility

This compound is an amphiphilic molecule. Its structure comprises a hydrophilic six-unit polyethylene glycol (PEG) chain and a hydrophobic tert-butyloxycarbonyl (Boc) protecting group. This dual nature dictates its solubility profile. The PEG chain enhances solubility in aqueous and polar organic solvents through hydrogen bonding, while the Boc group contributes to its solubility in less polar organic media.

Qualitative Solubility Data

Publicly available data from various chemical suppliers provides a qualitative assessment of this compound's solubility. While quantitative data (e.g., mg/mL) is not readily published, the compound is consistently reported as being soluble in a range of common laboratory solvents. This information is summarized in the table below.

Solvent CategorySolvent NameReported Solubility
Aqueous WaterSoluble[1]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1][]
Dimethylformamide (DMF)Soluble[1][]
Chlorinated Dichloromethane (DCM)Soluble[1]
ChloroformSlightly Soluble[]
Polar Protic MethanolSlightly Soluble[]
Ester Ethyl AcetateSlightly Soluble[]

Experimental Protocol: Determination of Small Molecule Solubility

For applications requiring precise concentrations, it is imperative to experimentally determine the solubility of this compound. The following is a general protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, which is considered a gold standard.

Materials:

  • This compound

  • Selected solvents (e.g., water, DMSO, ethanol)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique.

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble. This will be used to create a calibration curve.

  • Calibration Curve: Generate a multi-point calibration curve by preparing a series of dilutions from the stock solution. Analyze these standards using HPLC to correlate peak area with concentration.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter. Immediately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted sample by HPLC.

  • Calculation: Using the peak area from the HPLC analysis and the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound such as this compound.

G Workflow for Solubility Assessment of this compound A Define Solvent System (e.g., Water, DMSO, Ethanol) B Add Excess this compound to Solvent A->B C Equilibrate at Constant Temperature (e.g., 24-48h shaking) B->C D Separate Solid and Liquid Phases (Centrifugation/Settling) C->D E Filter Supernatant (0.22 µm filter) D->E F Quantify Concentration (e.g., HPLC, UV-Vis) E->F G Determine Solubility Value (e.g., mg/mL) F->G

References

The Boc Protection of Amine-Terminated PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action for the tert-butyloxycarbonyl (Boc) protection of amine-terminated polyethylene glycol (PEG) linkers, focusing on NH2-PEG6-Boc. This linker is a critical component in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over reactive functional groups is paramount. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with the Boc protection and deprotection processes.

Introduction to this compound and the Boc Protecting Group

This compound is a heterobifunctional linker featuring a free primary amine (NH2) at one end and a Boc-protected amine at the other, separated by a six-unit polyethylene glycol chain. The PEG component enhances the solubility and pharmacokinetic properties of the final conjugate, while the terminal functional groups allow for sequential conjugation to two different molecules.

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, and its facile removal under mild acidic conditions. This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that may be present in a complex molecule.

Mechanism of Action: Boc Protection

The protection of the primary amine in a molecule like diamino-PEG6 is achieved by converting the nucleophilic amine into a non-nucleophilic carbamate. This is typically accomplished using di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O), often in the presence of a non-nucleophilic base.

The mechanism proceeds via a nucleophilic acyl substitution reaction:

  • Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

  • Intermediate Formation : This attack forms a tetrahedral intermediate.

  • Leaving Group Departure : The intermediate collapses, leading to the departure of a tert-butyl carbonate leaving group.

  • Deprotonation & Decomposition : A base (such as triethylamine or DIPEA) removes the proton from the newly acylated nitrogen. The unstable tert-butyl carbonate leaving group subsequently decomposes into the stable molecules carbon dioxide (CO₂) and tert-butanol.

// Reactants R_NH2 [label="R-NH₂ (Amino-PEG)", fontcolor="#202124"]; Boc2O [label="Boc₂O (Di-tert-butyl dicarbonate)", fontcolor="#202124"]; Base [label="Base (e.g., DIPEA)", fontcolor="#202124"];

// Intermediates & Products Intermediate [label="Tetrahedral Intermediate", shape=box, style=dashed, color="#5F6368", fontcolor="#202124"]; ProtectedAmine [label="R-NH-Boc (Protected Amine)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedBase [label="Base-H⁺", fontcolor="#202124"]; LeavingGroup [label="tert-Butyl carbonate", style=dashed, color="#5F6368", fontcolor="#202124"]; CO2 [label="CO₂", fontcolor="#202124"]; tBuOH [label="tert-Butanol", fontcolor="#202124"];

// Logical Flow {rank=same; R_NH2; Boc2O;} R_NH2 -> Intermediate [label="1. Nucleophilic\nAttack", color="#4285F4"]; Boc2O -> Intermediate [color="#4285F4"];

Intermediate -> ProtectedAmine [label="3. Collapse &\nDeprotonation", color="#34A853"]; Intermediate -> LeavingGroup [label="2. Leaving Group\nDeparture", style=dashed, color="#EA4335"]; Base -> Intermediate [style=invis]; // for layout

LeavingGroup -> CO2 [label="4. Decomposition", style=dashed, color="#FBBC05"]; LeavingGroup -> tBuOH [style=dashed, color="#FBBC05"]; }

Caption: Mechanism of Boc protection of a primary amine.

Mechanism of Action: Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that regenerates the free amine. Strong acids like trifluoroacetic acid (TFA) are commonly used, typically in a solvent such as dichloromethane (DCM).[1]

The deprotection mechanism involves the following steps:

  • Protonation : The carbonyl oxygen of the Boc carbamate is protonated by the strong acid (e.g., TFA). This makes the carbonyl carbon more electrophilic.

  • Carbocation Formation : The C-O bond of the tert-butyl group cleaves, forming a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. This step is the driving force of the reaction.

  • Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO₂).

  • Amine Regeneration : The decomposition of the carbamic acid yields the free primary amine, typically as its corresponding ammonium salt (e.g., TFA salt).

// Reactants and Reagents ProtectedAmine [label="R-NH-Boc"]; Acid [label="H-A (e.g., TFA)", shape=none, fontcolor="#202124"];

// Intermediates ProtonatedCarbamate [label="Protonated Carbamate\n(Resonance Stabilized)"]; CarbamicAcid [label="Carbamic Acid"]; tButylCation [label="tert-Butyl Cation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Isobutene [label="Isobutene", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Products AmineSalt [label="R-NH₃⁺ A⁻\n(Amine Salt)"]; CO2 [label="CO₂", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Logical Flow {rank=same; ProtectedAmine; Acid;} ProtectedAmine -> ProtonatedCarbamate [label="1. Protonation", color="#4285F4"]; Acid -> ProtonatedCarbamate [color="#4285F4"];

ProtonatedCarbamate -> CarbamicAcid [label="2. Cleavage", color="#EA4335"]; ProtonatedCarbamate -> tButylCation [color="#EA4335"];

CarbamicAcid -> AmineSalt [label="3. Decarboxylation", color="#34A853"]; CarbamicAcid -> CO2 [color="#34A853"];

tButylCation -> Isobutene [label="Elimination", style=dashed, color="#5F6368"]; }

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of amine-terminated PEG linkers.

Protocol 1: Mono-Boc Protection of a Diamino-PEG Linker

This protocol is adapted for the mono-protection of a symmetrical diamine, a common challenge in the synthesis of heterobifunctional linkers. The strategy involves the protonation of one amine group to deactivate it, followed by the protection of the remaining free amine.[2]

Materials:

  • Diamino-PEG6 (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) (1.0 eq), freshly distilled

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Deionized Water

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the diamino-PEG6 (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon) with stirring.

  • Slowly add freshly distilled Me₃SiCl (1.0 eq) dropwise. A white precipitate may form as the mono-hydrochloride salt of the diamine is generated.

  • Allow the reaction mixture to warm to room temperature.

  • Add deionized water (approx. 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 eq) in methanol (approx. 3 mL per gram of Boc₂O).

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with deionized water (50 mL per gram of starting diamine) and wash the aqueous layer with diethyl ether (2 x 75 mL) to remove unreacted Boc₂O and byproducts.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the mono-Boc-protected product into DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: Boc Deprotection using TFA/DCM

This is a standard and robust protocol for the cleavage of the Boc group from a protected PEG linker.[3]

Materials:

  • Boc-NH-PEG6-R (e.g., Boc-NH-PEG6-NH-Boc or another conjugate)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected PEG compound in anhydrous DCM to a concentration of 0.1–0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v). For substrates sensitive to the tert-butyl cation byproduct, scavengers like triisopropylsilane (TIS, 2.5-5%) can be added.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours). The product (amine) is more polar and should have a lower Rf on the TLC plate.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times to ensure complete removal of residual TFA.

  • The resulting product is the amine-TFA salt, which can often be used directly in subsequent reactions (e.g., amide coupling).

  • Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and wash carefully with a saturated aqueous NaHCO₃ solution until gas evolution ceases. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is typically high, but can be influenced by the substrate, reagents, and reaction conditions. The tables below summarize representative quantitative data.

Table 1: Representative Yields for Mono-Boc Protection of Diamines

Substrate Reagents Solvent Time (h) Yield (%) Reference
1,2-Cyclohexanediamine Me₃SiCl, Boc₂O MeOH / H₂O 1 66 [2][4]
1,3-Diaminopropane Me₃SiCl, Boc₂O MeOH / H₂O 1 55 [4]
1,6-Diaminohexane Me₃SiCl, Boc₂O MeOH / H₂O 1 58 [4]

| Amino-PEG-Carboxylate | Boc₂O, DIPEA | DCM | 3 | Quantitative |[5] |

Table 2: Representative Conditions and Yields for Boc Deprotection

Substrate Acid (eq. or %) Solvent Time (h) Temp (°C) Yield (%) Reference
N-Boc-Cyclosulfamide Heteropolyacid (10% w/w) DCM 0.25-0.5 RT 90-95 [6]
N-Boc Peptide 50% TFA (v/v) DCM 1-2 0 to RT Quantitative [3]
General N-Boc Amine 25% TFA (v/v) DCM 2 RT Not Stated

| N-Boc Sulfamide | Heteropolyacid (10% w/w) | DCM | 0.25 | RT | 92 |[6] |

Application Workflow: PROTAC Synthesis

This compound is an ideal linker for the modular synthesis of PROTACs. The workflow involves the sequential coupling of a ligand for an E3 ubiquitin ligase and a ligand for a protein of interest (POI). The Boc group enables this controlled, stepwise synthesis.

// Nodes start [label="Start:\nBoc-NH-PEG6-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; e3_ligand [label="E3 Ligase Ligand\n(with -NH₂)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; step1 [label="Step 1: Amide Coupling\n(e.g., HATU, DIPEA)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate 1:\nBoc-NH-PEG6-E3-Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Boc Deprotection\n(TFA / DCM)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate 2:\nH₂N-PEG6-E3-Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; poi_ligand [label="POI Ligand\n(with -COOH)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; step3 [label="Step 3: Amide Coupling\n(e.g., HATU, DIPEA)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_protac [label="Final PROTAC:\nPOI-PEG6-E3-Ligand", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> step1 [color="#5F6368"]; e3_ligand -> step1 [color="#5F6368"]; step1 -> intermediate1 [color="#5F6368"]; intermediate1 -> step2 [color="#5F6368"]; step2 -> intermediate2 [color="#5F6368"]; intermediate2 -> step3 [color="#5F6368"]; poi_ligand -> step3 [color="#5F6368"]; step3 -> final_protac [color="#5F6368"]; }

Caption: General workflow for PROTAC synthesis using a Boc-protected PEG linker.

References

A Technical Guide to High-Purity NH2-PEG6-Boc for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The landscape of targeted therapeutics is rapidly evolving, with modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) demonstrating significant promise. Central to the design and efficacy of these complex molecules are the linkers that connect the targeting and effector moieties. NH2-PEG6-Boc, a heterobifunctional linker featuring a six-unit polyethylene glycol (PEG) chain with a terminal amine (NH2) and a Boc-protected amine, has emerged as a critical building block in this field. Its defined length, hydrophilicity, and synthetic tractability make it an attractive choice for researchers and drug developers. This in-depth technical guide provides a comprehensive overview of high-purity this compound, including a comparative analysis of commercial suppliers, detailed experimental protocols for its application in PROTAC and ADC synthesis, and a visualization of its role in the PROTAC signaling pathway.

Commercial Suppliers of High-Purity this compound

For researchers and drug development professionals, sourcing high-purity reagents is paramount to ensure reproducibility and success in their experiments. The following table summarizes the key specifications for this compound from various commercial suppliers. It is important to note that while many suppliers list a purity of ≥95% or similar, it is always recommended to request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )PurityStorage Conditions
MedchemExpress This compound1286281-32-0424.54≥98.0%-20°C (powder)
TargetMol This compound1286281-32-0424.54>98%-20°C for 3 years (pure form)
Sigma-Aldrich (Ambeed) Boc-NH-PEG6-NH21091627-77-8424.5495%2-8°C, inert atmosphere
Biopharma PEG BOC-NH-PEG6-NH21091627-77-8424.5≥95%-5°C, dry and dark
MySkinRecipes Boc-NH-PEG6-NH21091627-77-8424.5395%2-8°C, sealed, dry, protected from light
Glycomindsynth t-Boc-N-amido-PEG6-amineNot specifiedNot specified95-98%Not specified

The Role of PEG Linkers in PROTAC and ADC Design

Polyethylene glycol (PEG) linkers, such as the one in this compound, play a crucial role in the efficacy of PROTACs and ADCs.[1][2] Their hydrophilicity can significantly enhance the solubility of the overall molecule, a common challenge for large and often hydrophobic PROTAC and ADC constructs.[3][4] The flexibility of the PEG chain is also advantageous, as it allows for the necessary spatial orientation required for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] This complex formation is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[3] In the context of ADCs, the PEG linker can influence the pharmacokinetic properties of the conjugate, potentially leading to improved circulation times and reduced immunogenicity.

Experimental Protocols

The following are detailed, representative protocols for the application of this compound in the synthesis of a PROTAC molecule and an antibody-drug conjugate. These protocols are intended as a guide and may require optimization based on the specific ligands and antibodies being used.

Protocol 1: Solid-Phase Synthesis of a PROTAC using this compound

This protocol outlines a solid-phase approach for the synthesis of a PROTAC, where one of the ligands is immobilized on a solid support, followed by the sequential addition of the this compound linker and the second ligand.[6]

Materials:

  • E3 Ligase Ligand (e.g., pomalidomide derivative with a suitable functional group for attachment to the resin)

  • Solid support (e.g., Rink Amide resin)

  • This compound

  • Target Protein Ligand (with a carboxylic acid functionality)

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, Piperidine)

  • Solvents (e.g., DMF, DCM)

  • Trifluoroacetic acid (TFA) for cleavage

Methodology:

  • Resin Preparation and Ligand Immobilization:

    • Swell the Rink Amide resin in DMF.

    • Couple the E3 ligase ligand to the resin using standard peptide coupling conditions (e.g., HATU/DIPEA in DMF).

    • Wash the resin thoroughly with DMF and DCM.

  • Boc-Protected Linker Coupling:

    • To the resin-bound E3 ligase ligand, add a solution of this compound (2 equivalents) and a coupling reagent like HATU (2 equivalents) and DIPEA (4 equivalents) in DMF.

    • Allow the reaction to proceed for 16-24 hours at room temperature.

    • Wash the resin extensively with DMF and DCM to remove excess reagents.

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM for 30-60 minutes to remove the Boc protecting group from the terminal amine of the PEG linker.

    • Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DCM.

    • Wash again with DCM to remove excess base.

  • Target Protein Ligand Coupling:

    • To the deprotected, linker-functionalized resin, add a solution of the target protein ligand (with a carboxylic acid, 3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the coupling reaction to proceed for 16-24 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification:

    • Cleave the final PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the crude PROTAC in cold diethyl ether.

    • Purify the crude product by reverse-phase HPLC to obtain the high-purity PROTAC.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via Amine Coupling

This protocol describes the conjugation of a payload, functionalized with this compound, to the lysine residues of an antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-Payload conjugate with an activated ester (e.g., NHS ester)

  • Desalting columns

  • Reaction buffers (e.g., Borate buffer, pH 8.5)

  • Quenching solution (e.g., Tris or glycine solution)

  • Size-exclusion chromatography (SEC) system for purification

Methodology:

  • Antibody Preparation:

    • Exchange the antibody into an amine-free buffer (e.g., PBS) using a desalting column.

    • Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.

  • Preparation of the Linker-Payload:

    • Synthesize the this compound-Payload conjugate.

    • Deprotect the Boc group using TFA to expose the primary amine.

    • Activate the carboxylic acid on the payload (if present) to an NHS ester using standard procedures (e.g., EDC/NHS chemistry). Alternatively, if the payload already has a reactive group, it can be directly coupled to the deprotected amine of the PEG linker.

  • Conjugation Reaction:

    • Add the activated this compound-Payload-NHS ester to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC from unconjugated payload and other reaction components using size-exclusion chromatography (SEC).

    • Collect the fractions corresponding to the purified ADC.

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and binding affinity to its target antigen.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described in this guide.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC Binds to POI Ligand Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Proteasome 26S Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligase Ligand E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Fragments Proteasome->Fragments Peptide Fragments

Caption: PROTAC Mechanism of Action

ADC_Synthesis_Workflow cluster_workflow ADC Synthesis Workflow start Start mAb_prep 1. Antibody Preparation (Buffer Exchange, pH Adjust) start->mAb_prep conjugation 3. Conjugation Reaction mAb_prep->conjugation linker_payload_prep 2. Linker-Payload Activation (this compound-Payload-NHS) linker_payload_prep->conjugation quenching 4. Quenching conjugation->quenching purification 5. Purification (SEC) quenching->purification characterization 6. Characterization (DAR, Purity, Affinity) purification->characterization end Final ADC characterization->end

Caption: ADC Synthesis Workflow

References

In-Depth Technical Guide: NH2-PEG6-Boc Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of NH2-PEG6-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The information presented is compiled from available safety data sheets of structurally similar compounds and supplier technical information.

Product Identification and Properties

Identifier Value
Product Name This compound
Synonyms Boc-NH-PEG6-NH2, tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate[1]
CAS Number 1091627-77-8[1][2]
Molecular Formula C19H40N2O8[1][2]
Molecular Weight 424.53 g/mol [3]
Appearance Colorless to Yellow Liquid[3][4]

Hazard Identification and Safety Data

Note: A specific Safety Data Sheet (SDS) for this compound was not available. The following data is based on the SDS for a structurally similar compound, Boc-NH-PEG3 (CAS No. 139115-92-7), and should be used as a guideline. Users should handle this compound with caution and perform their own risk assessment.

GHS Classification: [5]

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][6]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation[5][6]

GHS Label Elements: [5]

Pictogram
Signal Word Warning [1][5]

Precautionary Statements: [1][5]

Code Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]
P264Wash hands thoroughly after handling.[5]
P270Do not eat, drink or smoke when using this product.[5]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[5]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[5]
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
P330Rinse mouth.[5]
P362+P364Take off contaminated clothing and wash it before reuse.[5]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Parameter Recommendation
Storage Temperature 2-8°C or -20°C for long-term storage.[1][3][4][7]
Storage Conditions Keep in a dark place, under an inert atmosphere, sealed, dry, and protected from light.[1][2][3]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides.[8]
Safe Handling Avoid inhalation and contact with skin and eyes. Use in a well-ventilated area or with appropriate exhaust ventilation.[5]

Experimental Applications and Protocols

This compound is a valuable tool in drug development, primarily serving as a flexible linker in the design of PROTACs. The terminal amine and Boc-protected amine allow for sequential conjugation to a target protein ligand and an E3 ligase ligand.

Conceptual Experimental Workflow: PROTAC Synthesis

The following diagram illustrates the general workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow Conceptual Workflow: PROTAC Synthesis cluster_synthesis PROTAC Assembly cluster_application Biological Application Linker This compound Linker Intermediate1 Ligand-Linker Conjugate Linker->Intermediate1 Step 1: Conjugation Ligand1 Target Protein Ligand Ligand1->Intermediate1 Ligand2 E3 Ligase Ligand PROTAC Final PROTAC Molecule Ligand2->PROTAC Intermediate1->PROTAC Step 2: Deprotection & Conjugation Cell_Culture Cell-based Assay PROTAC->Cell_Culture Treatment Protein_Degradation Target Protein Degradation Cell_Culture->Protein_Degradation Mechanism Functional_Assay Functional Consequence Protein_Degradation->Functional_Assay Outcome

Caption: Conceptual workflow for PROTAC synthesis and application.

General Protocol for Boc Deprotection

The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions to yield a free amine, which is then available for subsequent conjugation.

  • Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of an acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • The resulting amine salt can often be used directly in the next step or neutralized with a base if required.

First-Aid Measures

In case of exposure, follow these first-aid measures:

Exposure Route First-Aid Measure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[9]
Skin Contact Wash off with soap and plenty of water.[9]
Eye Contact Flush eyes with water as a precaution.[9]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

Seek immediate medical attention if symptoms persist or in case of severe exposure.

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is recommended:

Protection Type Equipment
Eye/Face Protection Safety glasses with side-shields or goggles.[5]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5]
Respiratory Protection Use in a well-ventilated area. If inhalation risk is high, use a suitable respirator.[5]

This technical guide is intended to provide essential safety and handling information for this compound. It is imperative that all laboratory personnel read and understand this information before working with this compound. Always refer to the specific SDS provided by the supplier and follow all institutional safety protocols.

References

The Hydrophilic Nature of the PEG6 Spacer in NH2-PEG6-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrophilic properties of linkers are a critical consideration in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The NH2-PEG6-Boc linker, which incorporates a hexa(ethylene glycol) (PEG6) spacer, is frequently utilized to enhance the solubility and improve the pharmacokinetic profile of conjugated molecules. This technical guide provides an in-depth analysis of the hydrophilic characteristics of the PEG6 spacer within the this compound molecule, supported by quantitative data, detailed experimental protocols, and visual workflows.

Core Concepts: The Role of PEGylation in Enhancing Hydrophilicity

Poly(ethylene glycol) (PEG) is a polymer composed of repeating ethylene glycol units. The oxygen atoms in the ether linkages of the PEG chain can form hydrogen bonds with water molecules, rendering the polymer highly water-soluble.[1][2] The incorporation of PEG spacers, a process known as PEGylation, into therapeutic molecules offers several key advantages stemming from its hydrophilic nature:

  • Increased Aqueous Solubility: PEGylation can significantly enhance the water solubility of hydrophobic drugs or biomolecules, which is crucial for their formulation and administration.[3][]

  • Improved Pharmacokinetics: The hydrophilic PEG chain can create a hydration shell around the conjugated molecule, increasing its hydrodynamic volume. This can reduce renal clearance and prolong the circulation half-life of the therapeutic.

  • Reduced Immunogenicity: The flexible and hydrophilic PEG chains can mask epitopes on the surface of protein therapeutics, potentially reducing their recognition by the immune system.[5]

  • Prevention of Aggregation: By increasing the solubility and steric hindrance, PEGylation can help prevent the aggregation of proteins and other biomolecules.[]

The this compound linker is a heterobifunctional molecule that features a terminal amine group (NH2) for conjugation and a tert-butyloxycarbonyl (Boc) protected amine. The central PEG6 spacer is the primary contributor to the molecule's hydrophilic properties.

Quantitative Assessment of Hydrophilicity

PropertyValueSource
Water Solubility Predicted to have good water solubility. Qualitative statements from suppliers indicate solubility in water. A related compound, t-Boc-N-amido-PEG6-amine, is soluble in water.Predicted based on the hydrophilic nature of the PEG6 spacer.[6]
Partition Coefficient (LogP) A consensus predicted value of 1.41 . Individual prediction models provide a range of values: iLOGP: 4.81, XLOGP3: -0.79, WLOGP: 0.78, MLOGP: -0.83, SILICOS-IT: 3.1.Ambeed[6]
Topological Polar Surface Area (TPSA) 107.7 ŲAmbeed[6]

Note on LogP Values: The partition coefficient (LogP) is a measure of a compound's differential solubility in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) solvent. A lower LogP value indicates higher hydrophilicity. The wide range in predicted LogP values for this compound highlights the variability of different computational models. The consensus value of 1.41 suggests a relatively balanced hydrophilic-lipophilic character, with the PEG6 spacer significantly contributing to its water solubility. For comparison, a study on bombesin-based radiolabeled antagonists found that increasing the PEG spacer length from PEG2 to PEG12 increased the hydrophilicity, with measured LogD values of -1.95 and -2.22, respectively.[]

Experimental Protocols for Determining Hydrophilic Properties

To experimentally verify the hydrophilic properties of this compound or molecules conjugated with it, the following standard protocols can be employed.

Determination of Partition Coefficient (LogP/LogD) by Shake-Flask Method

This method directly measures the distribution of a compound between two immiscible liquids.

Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH for LogD determination).

  • Compound Dissolution: Dissolve a precisely weighed amount of this compound in the aqueous phase to a known concentration.

  • Partitioning: Add an equal volume of the saturated n-octanol to the aqueous solution in a sealed container.

  • Equilibration: Gently agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP (or LogD) using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Water Contact Angle Measurement

This technique assesses the hydrophilicity of a surface functionalized with this compound. A lower contact angle indicates a more hydrophilic surface.

Methodology:

  • Surface Preparation: Covalently attach this compound to a solid substrate (e.g., a silicon wafer or glass slide) through its amine or Boc-deprotected amine functionality. Ensure a uniform coating.

  • Goniometer Setup: Place the functionalized substrate on the stage of a contact angle goniometer.

  • Droplet Deposition: Use a high-precision syringe to gently deposit a small droplet (typically 1-5 µL) of deionized water onto the surface.

  • Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-gas interface.

  • Angle Measurement: Use the goniometer's software to analyze the image and measure the angle formed between the substrate surface and the tangent of the droplet at the point of contact.

  • Replicates: Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average contact angle.

Signaling Pathways and Experimental Workflows

The hydrophilic PEG6 spacer in this compound plays a crucial role in the successful synthesis and function of complex bioconjugates like PROTACs and ADCs. The following diagrams, generated using the DOT language, illustrate the logical workflows where this linker is employed.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product & Purification POI_Ligand Protein of Interest (POI) Ligand with reactive group (e.g., -COOH) Step1 Step 1: Couple POI Ligand to this compound POI_Ligand->Step1 E3_Ligase_Ligand E3 Ligase Ligand with reactive group (e.g., -OH or -NH2) Step3 Step 3: Couple E3 Ligase Ligand E3_Ligase_Ligand->Step3 NH2_PEG6_Boc This compound Linker NH2_PEG6_Boc->Step1 Step2 Step 2: Deprotect Boc Group (e.g., with TFA) Step1->Step2 Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification PROTAC PROTAC Molecule Purification->PROTAC

Caption: PROTAC Synthesis Workflow using this compound.

ADC_Synthesis_Workflow cluster_reactants Starting Materials cluster_linker_prep Linker-Drug Preparation cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody (mAb) with reactive residues (e.g., Lysine) Conjugation Conjugate Linker-Drug to Antibody Antibody->Conjugation Linker_Drug Pre-formed Linker-Drug Conjugate Linker_Drug->Conjugation NH2_PEG6_Boc This compound Derivative (e.g., with a maleimide group) Step1_LD Couple Drug to Linker NH2_PEG6_Boc->Step1_LD Drug Cytotoxic Drug with reactive group Drug->Step1_LD Step1_LD->Linker_Drug Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC

Caption: ADC Synthesis Workflow utilizing a PEG6 linker.

Conclusion

The hydrophilic PEG6 spacer is a key component of the this compound linker, imparting favorable properties that are highly desirable in the development of complex therapeutics. Its ability to enhance aqueous solubility, improve pharmacokinetic profiles, and reduce the potential for aggregation and immunogenicity makes it an invaluable tool for medicinal chemists and drug development professionals. The quantitative data, while largely predictive, strongly supports the hydrophilic nature of this linker. The provided experimental protocols offer a framework for the empirical validation of these properties, and the illustrated workflows demonstrate the practical application of this compound in the synthesis of next-generation therapies.

References

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using NH2-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation strategy to enhance the therapeutic properties of protein-based drugs. Benefits of PEGylation include an increased serum half-life due to a larger hydrodynamic radius which reduces renal clearance, enhanced protein stability, improved solubility, and reduced immunogenicity by masking epitopes on the protein surface.[1]

This document provides a detailed protocol for the bioconjugation of proteins using NH2-PEG6-Boc, a heterobifunctional linker containing a free primary amine (NH2) and a tert-butyloxycarbonyl (Boc) protected amine, separated by a six-unit polyethylene glycol spacer. The free amine allows for conjugation to carboxyl groups on a protein, while the Boc-protected amine can be deprotected in a subsequent step for further modification, making this linker ideal for the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[2][3][4] The PEG spacer itself enhances the solubility and biocompatibility of the resulting conjugate.[5][6][7]

The protocol described herein focuses on the carbodiimide-mediated coupling of the primary amine of this compound to the carboxylic acid groups present on aspartic acid and glutamic acid residues of a target protein. This reaction is facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[2][8]

Materials and Reagents

  • Target protein with accessible carboxyl groups

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or other amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

  • Analytical instruments: SDS-PAGE, Mass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectrophotometer

Experimental Protocols

Part 1: Protein Preparation
  • Buffer Exchange: Prepare the protein in an amine-free buffer such as PBS. If the protein solution contains primary amine-containing buffers like Tris or glycine, perform a buffer exchange into PBS or MES buffer using dialysis or a desalting column.[9][10]

  • Concentration Determination: Determine the precise concentration of the protein solution using a UV-Vis spectrophotometer and the protein's extinction coefficient.

Part 2: Bioconjugation of this compound to Protein

This protocol utilizes a two-step carbodiimide coupling reaction to conjugate the amine group of the linker to the carboxyl groups on the protein.

  • Activation of Protein Carboxyl Groups:

    • Dissolve the protein in Activation Buffer (0.1 M MES, pH 4.5-6.0) to a concentration of 1-10 mg/mL.

    • Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO.

    • Add EDC and NHS to the protein solution. A typical starting molar ratio is a 10- to 50-fold molar excess of EDC and NHS over the protein.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming a reactive NHS ester intermediate.[2]

  • Conjugation with this compound:

    • Immediately before use, dissolve the this compound linker in the Conjugation Buffer (PBS, pH 7.2-7.5).

    • Add the dissolved this compound to the activated protein solution. The molar ratio of the linker to the protein should be optimized for the desired degree of labeling but a 20-fold molar excess is a common starting point.[9][11]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction:

    • Terminate the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[1] This will react with any remaining activated carboxyl groups.

    • Incubate for an additional 30 minutes at room temperature.

Part 3: Purification and Characterization of the Conjugate
  • Purification: Remove unreacted this compound and reaction byproducts by size-exclusion chromatography (SEC) or extensive dialysis against an appropriate buffer.[10][11]

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. Successful PEGylation will result in a visible increase in the molecular weight of the protein, appearing as a higher band or a smear compared to the unmodified protein.[1]

    • Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the covalent attachment of the PEG linker and to determine the distribution of PEGylated species.

    • Activity Assay: Perform a relevant bioassay to ensure that the conjugation process has not significantly compromised the biological activity of the protein.

Data Presentation

ParameterRecommended RangePurpose
Protein Concentration 1-10 mg/mLTo ensure efficient reaction kinetics.
Activation Buffer pH 4.5 - 6.0Optimal pH for EDC/NHS activation of carboxyl groups.
Conjugation Buffer pH 7.2 - 7.5Optimal pH for the reaction of the amine linker with the activated protein.[9][12]
EDC:Protein Molar Ratio 10:1 to 50:1To achieve sufficient activation of protein carboxyl groups.
NHS:Protein Molar Ratio 10:1 to 50:1To stabilize the activated intermediate.
Linker:Protein Molar Ratio 10:1 to 100:1To control the degree of PEGylation; requires optimization.
Reaction Time 1-2 hours at RT or overnight at 4°CTo allow for efficient conjugation.[2]
Quenching Reagent 20-50 mM Tris or GlycineTo stop the reaction and quench unreacted sites.[1]

Mandatory Visualizations

Experimental Workflow Diagram

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Protein Target Protein Buffer_Exchange Buffer Exchange (Amine-free buffer) Protein->Buffer_Exchange Activation Activate Protein Carboxyls (EDC/NHS, pH 4.5-6.0) Buffer_Exchange->Activation Conjugation Add this compound (pH 7.2-7.5) Activation->Conjugation 15-30 min @ RT Quenching Quench Reaction (Tris or Glycine) Conjugation->Quenching 1-2h @ RT or O/N @ 4°C Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Protein-PEG6-NH-Boc Conjugate Characterization->Final_Product

Caption: Workflow for the carbodiimide-mediated conjugation of this compound to a target protein.

Signaling Pathway Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_activation Activation Step cluster_conjugation Conjugation Step Protein_COOH Protein-COOH (Aspartic/Glutamic Acid) EDC_NHS + EDC / NHS (pH 4.5-6.0) Protein_COOH->EDC_NHS NH2_PEG_Boc H2N-PEG6-NH-Boc Conjugation_Reaction + H2N-PEG6-NH-Boc (pH 7.2-7.5) NH2_PEG_Boc->Conjugation_Reaction Activated_Protein Protein-CO-NHS (NHS Ester Intermediate) EDC_NHS->Activated_Protein Activated_Protein->Conjugation_Reaction Final_Conjugate Protein-CO-NH-PEG6-NH-Boc (Stable Amide Bond) Conjugation_Reaction->Final_Conjugate

Caption: Reaction mechanism for coupling this compound to protein carboxyl groups.

References

Application Notes and Protocols for Utilizing NH2-PEG6-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered for the targeted delivery of potent cytotoxic agents to cancer cells. This precision is achieved by linking a monoclonal antibody (mAb), which selectively binds to a tumor-associated antigen, to a highly potent small-molecule drug via a chemical linker. The linker is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and the mechanism of drug release.

This document provides detailed application notes and protocols for the use of NH2-PEG6-Boc, a heterobifunctional and non-cleavable linker, in the synthesis of ADCs. The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation, particularly with hydrophobic payloads, and potentially improve the pharmacokinetic profile. The Boc-protected amine allows for controlled, sequential conjugation, first to the cytotoxic drug, followed by deprotection and subsequent conjugation to the antibody. As a non-cleavable linker, this compound ensures that the cytotoxic payload is released only upon lysosomal degradation of the entire ADC, offering a stable connection in systemic circulation and potentially reducing off-target toxicity.[1][2][3]

Data Presentation

The following tables present representative data for an ADC constructed using a PEG6 linker. These values are illustrative and may vary depending on the specific antibody, drug, and precise conjugation conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

ParameterValueMethod of Determination
Target DAR4.0-
Achieved Average DAR3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Free Drug Content<1%Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineAntigen ExpressionADC IC50 (nM)Free Drug IC50 (nM)
Cell Line AHigh1.50.1
Cell Line BMedium15.20.1
Cell Line CLow/Negative>10000.2

Experimental Protocols

Protocol 1: Activation of Cytotoxic Drug and Conjugation to this compound Linker

This protocol describes the activation of a carboxylate-containing cytotoxic drug and its subsequent conjugation to the deprotected amine of the this compound linker.

Materials:

  • Carboxylate-containing cytotoxic drug

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • RP-HPLC for purification

Procedure:

  • Boc Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Co-evaporate with DCM three times to remove residual TFA. The resulting amine-PEG6 linker is used in the next step.

  • Activation of Cytotoxic Drug:

    • Dissolve the carboxylate-containing cytotoxic drug and NHS (or Sulfo-NHS) in anhydrous DMF.

    • Add EDC (or DCC) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the drug.

  • Conjugation of Activated Drug to the Linker:

    • Dissolve the deprotected amine-PEG6 linker in anhydrous DMF.

    • Add the activated drug solution to the linker solution.

    • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) to the reaction mixture.

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction by LC-MS.

  • Purification of the Drug-Linker Conjugate:

    • Quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by RP-HPLC to obtain the pure drug-linker conjugate.

    • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Antibody Modification and Conjugation with Drug-Linker

This protocol outlines the conjugation of the purified drug-linker to the antibody, typically targeting lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4-8.5

  • Purified drug-linker conjugate with a reactive group for amine conjugation (e.g., NHS ester)

  • Reaction buffer (e.g., borate or phosphate buffer, pH 8.0-8.5)

  • Quenching solution (e.g., Tris or glycine solution)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Preparation:

    • If necessary, buffer exchange the antibody into the reaction buffer at a concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the drug-linker conjugate in a minimal amount of a compatible organic co-solvent (e.g., DMSO).

    • Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of drug-linker to antibody) to achieve the target DAR.

    • Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution (e.g., 1 M Tris to a final concentration of 50 mM) to stop the reaction by consuming any unreacted drug-linker.

    • Incubate for an additional 30 minutes.

  • Purification of the ADC:

    • Purify the ADC from unreacted drug-linker and other small molecules using SEC or TFF.

    • The purification should be performed in a formulation buffer suitable for the stability of the ADC (e.g., PBS with excipients).

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR distribution. The ADC is separated based on the hydrophobicity conferred by the conjugated drug. Different DAR species will have different retention times.

  • UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the drug.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomer, aggregate, and fragment in the ADC preparation.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, free drug, and unconjugated antibody as controls.

    • Incubate for a defined period (e.g., 72-96 hours).

    • Measure cell viability using a suitable assay.

    • Calculate the IC50 values (the concentration of the agent that inhibits cell growth by 50%).[4][5][6]

Visualizations

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_adc_prep ADC Synthesis cluster_characterization ADC Characterization Boc_Deprotection Boc Deprotection of This compound Conjugation1 Drug-Linker Conjugation Boc_Deprotection->Conjugation1 Drug_Activation Drug Activation (e.g., NHS ester formation) Drug_Activation->Conjugation1 Purification1 Purification of Drug-Linker Conjugation1->Purification1 Conjugation2 Antibody-Drug-Linker Conjugation Purification1->Conjugation2 Antibody_Prep Antibody Preparation Antibody_Prep->Conjugation2 Purification2 ADC Purification (SEC/TFF) Conjugation2->Purification2 DAR_Analysis DAR Analysis (HIC) Purification2->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Purification2->Purity_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purification2->Cytotoxicity_Assay

Caption: Experimental workflow for ADC synthesis and characterization.

Non_Cleavable_ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation by Proteases Lysosome->Degradation 4. Fusion Payload_Release Released Payload (Drug-Linker-Amino Acid) Degradation->Payload_Release 5. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target 6. Target Binding Apoptosis Cell Death (Apoptosis) Target->Apoptosis 7. Cytotoxicity

Caption: Mechanism of action of a non-cleavable ADC.

References

Application Notes and Protocols for NH2-PEG6-Boc in PROTAC Synthesis and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component influencing the PROTAC's efficacy, solubility, and cell permeability.[1][2] Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties.[1][3][4][5]

NH2-PEG6-Boc is a PEG-based PROTAC linker that is widely utilized in the synthesis of these targeted protein degraders.[6][7] The PEG6 moiety enhances the hydrophilicity of the PROTAC molecule, which can improve solubility and cell permeability, thereby potentially improving oral absorption.[1][3][5] The bifunctional nature of this compound, with a Boc-protected amine and a free amine (after deprotection), allows for the sequential and controlled conjugation to the POI and E3 ligase ligands.[6][7] This document provides detailed application notes and protocols for the use of this compound in the synthesis and development of PROTACs.

Data Presentation: Efficacy of PROTACs Utilizing a PEG6 Linker

The selection of the linker is a critical determinant of a PROTAC's degradation efficiency (DC50) and maximal degradation (Dmax). The following table summarizes the quantitative data for a Bruton's tyrosine kinase (BTK)-targeting PROTAC, RC-1, which incorporates a PEG6 linker.

PROTAC IDTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)Reference
RC-1BTKPomalidomidePEG6Mino2.297[6]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the development process of PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow using this compound cluster_synthesis Synthesis Steps start Start Materials: - POI Ligand-COOH - this compound - E3 Ligase Ligand-NH2 step1 Step 1: Couple POI Ligand to Linker (Amide Coupling: HATU, DIPEA) start->step1 intermediate1 Intermediate 1: POI Ligand-PEG6-NH-Boc step1->intermediate1 step2 Step 2: Boc Deprotection (TFA in DCM) intermediate1->step2 intermediate2 Intermediate 2: POI Ligand-PEG6-NH2 step2->intermediate2 step3 Step 3: Couple E3 Ligase Ligand (Amide Coupling: HATU, DIPEA) intermediate2->step3 final_protac Final PROTAC: POI Ligand-PEG6-E3 Ligase Ligand step3->final_protac purification Purification (Preparative HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: PROTAC synthesis workflow with this compound.

BTK_Signaling_Pathway Simplified BTK Signaling Pathway and PROTAC Intervention cluster_pathway B-Cell Receptor Signaling cluster_intervention PROTAC-Mediated Degradation BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Proteasome Proteasome BTK->Proteasome Ubiquitination & Degradation downstream Downstream Signaling (NF-κB, MAPK) PLCg2->downstream proliferation Cell Proliferation & Survival downstream->proliferation BTK_PROTAC BTK-Targeting PROTAC (e.g., RC-1) BTK_PROTAC->BTK Binds E3_Ligase E3 Ligase BTK_PROTAC->E3_Ligase Recruits Degraded_BTK Degraded BTK Proteasome->Degraded_BTK

Caption: BTK signaling and PROTAC intervention.

Experimental Protocols

Protocol 1: Synthesis of a Generic PROTAC using this compound

This protocol describes a general two-step amide coupling procedure for the synthesis of a PROTAC molecule using a POI ligand with a carboxylic acid functional group, this compound, and an E3 ligase ligand with an amine functional group.

Materials:

  • POI ligand with a terminal carboxylic acid

  • This compound

  • E3 Ligase Ligand with a terminal amine (e.g., Pomalidomide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Preparative HPLC system

  • LC-MS system

  • NMR spectrometer

Procedure:

Step 1: Coupling of POI Ligand to this compound

  • In a clean, dry round-bottom flask, dissolve the POI ligand-COOH (1.0 eq.) and this compound (1.1 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) to the solution.

  • Slowly add DIPEA (3.0 eq.) to the reaction mixture while stirring.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product (POI-PEG6-NH-Boc) can be purified by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the purified POI-PEG6-NH-Boc from Step 1 in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM.

  • The resulting crude amine (POI-PEG6-NH2) is typically used in the next step without further purification.

Step 3: Coupling of POI-PEG6-NH2 to E3 Ligase Ligand

  • In a clean, dry round-bottom flask, dissolve the crude POI-PEG6-NH2 from Step 2 and the E3 Ligase Ligand-NH2 (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) to the solution.

  • Slowly add DIPEA (3.0 eq.) to the reaction mixture while stirring.

  • Stir the reaction at room temperature under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

Step 4: Purification and Characterization

  • Upon completion of the reaction, purify the crude PROTAC molecule by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

Protocol 2: Determination of PROTAC-Induced Protein Degradation (DC50 and Dmax) by Western Blot

This protocol outlines the general procedure for treating cells with a PROTAC and analyzing the degradation of the target protein by Western blot to determine the DC50 and Dmax values.

Materials:

  • Cancer cell line expressing the POI (e.g., Mino cells for BTK)

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere and grow overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. The final DMSO concentration should be kept constant (e.g., ≤ 0.1%) across all treatments, including the vehicle control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control.

  • Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet the cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the image using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using image analysis software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the DC50 and Dmax values.

Conclusion

This compound is a versatile and valuable linker for the synthesis of PROTACs. Its PEG composition offers advantages in terms of solubility and pharmacokinetic properties, while the Boc-protected amine allows for a controlled and sequential synthetic strategy. The provided protocols offer a general framework for the synthesis of PROTACs using this linker and for the subsequent evaluation of their protein degradation efficacy. The successful development of potent PROTACs relies on the careful optimization of all three components: the POI ligand, the E3 ligase ligand, and the linker. The use of well-defined linkers like this compound is a key step in the rational design of next-generation targeted protein degraders.

References

Application Notes and Protocols for Peptide Modification and Labeling with NH2-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the modification and labeling of peptides using the heterobifunctional linker, NH2-PEG6-Boc. This reagent is a valuable tool in drug discovery and development, proteomics, and various research applications for improving the therapeutic properties of peptides.

Introduction to Peptide PEGylation with this compound

Polyethylene glycol (PEG)ylation is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic peptides. The covalent attachment of PEG chains can increase a peptide's solubility and stability, prolong its circulatory half-life by reducing renal clearance, and decrease its immunogenicity.[]

This compound is a heterobifunctional linker that facilitates precise peptide modification. It features a primary amine (NH2) group at one end and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, connected by a 6-unit polyethylene glycol spacer. The free amine allows for conjugation to a peptide, typically at the C-terminus or a side chain of an acidic amino acid (e.g., aspartic acid, glutamic acid). The Boc-protected amine provides a latent functional group that can be deprotected under acidic conditions to reveal a primary amine, which can then be used for subsequent labeling or conjugation.

Key Properties of this compound:

PropertyValue
Molecular Weight 424.54 g/mol
Appearance Pale yellow or colorless oily liquid[]
Solubility Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[3]
Storage Store at 2-8°C under an inert atmosphere.[]

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

  • Improving Peptide Therapeutics: Enhancing the solubility, stability, and in vivo circulation time of peptide-based drugs.

  • Development of PROTACs: The bifunctional nature of the linker is ideal for synthesizing Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[4] The PEG spacer helps to optimize the distance between the target protein and the E3 ligase.

  • Antibody-Drug Conjugates (ADCs): Used as a non-cleavable linker in the synthesis of ADCs.[4]

  • Surface Modification: Functionalizing surfaces of nanoparticles, beads, or self-assembled monolayers to reduce non-specific protein binding.

  • Fluorescent Labeling: The deprotected amine can be reacted with a fluorescent dye for imaging and tracking studies.

  • Biotinylation: Conjugation to biotin for affinity purification or detection.

Experimental Protocols

The following protocols provide a general framework for the modification of peptides with this compound. Optimization may be required for specific peptides and applications.

Protocol 1: C-Terminal Peptide Labeling with this compound

This protocol describes the coupling of the free amine of this compound to the C-terminal carboxyl group of a peptide.

Materials:

  • Peptide with a free C-terminus

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Activation of Peptide C-terminus:

    • Dissolve the peptide (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the reaction mixture to remove the DCU precipitate.

    • Add this compound (1.5 equivalents) to the filtrate containing the activated peptide.

    • Stir the reaction mixture at room temperature overnight.

  • Boc Deprotection:

    • Evaporate the DMF under reduced pressure.

    • Dissolve the residue in a solution of 50% TFA in DCM.

    • Stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • Evaporate the TFA/DCM solution.

  • Purification:

    • Precipitate the crude PEGylated peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether.

    • Purify the PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Protocol 2: Boc Deprotection of PEGylated Peptide

This protocol details the removal of the Boc protecting group to expose a free amine for further modification.

Materials:

  • Boc-protected PEGylated peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected PEGylated peptide in a solution of 50% TFA in DCM.

    • Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to ensure complete deprotection.

  • Isolation of Deprotected Peptide:

    • Remove the TFA and DCM by rotary evaporation.

    • Add cold diethyl ether to the residue to precipitate the deprotected peptide.

    • Centrifuge the mixture to collect the peptide pellet.

    • Wash the pellet with cold diethyl ether two to three times to remove residual TFA.

    • Dry the final product under vacuum.

Data Presentation

The success of peptide PEGylation can be quantified by analyzing the reaction yield, purity, and characteristics of the final product.

Table 1: Representative Data for Peptide PEGylation with this compound

ParameterUnmodified PeptidePEGylated Peptide (Crude)PEGylated Peptide (Purified)
Yield (%) -75%45% (after HPLC)
Purity (by HPLC) >98%70%>98%
Molecular Weight (by MS) 1500.7 Da1907.2 Da1907.2 Da
Solubility in PBS (pH 7.4) LowSignificantly IncreasedHigh

Note: These are example values and will vary depending on the specific peptide and reaction conditions.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs utilizing linkers like this compound can hijack the ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI). The PEG linker plays a crucial role in spanning the distance between the POI and an E3 ubiquitin ligase.

PROTAC_pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (Peptide-PEG-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb Poly-ubiquitination of POI Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Peptide Labeling and Purification

The overall process of creating a PEGylated peptide involves several key steps from initial conjugation to final characterization.

experimental_workflow start Start: Peptide & this compound coupling 1. Coupling Reaction (e.g., DCC/NHS) start->coupling deprotection 2. Boc Deprotection (TFA/DCM) coupling->deprotection purification 3. Purification (RP-HPLC) deprotection->purification characterization 4. Characterization (MS, HPLC) purification->characterization end End: Purified PEGylated Peptide characterization->end

Caption: Workflow for peptide PEGylation and purification.

Logical Relationship: Boc Protection and Deprotection Chemistry

The Boc group serves as a temporary protecting group for the primary amine, which can be selectively removed under acidic conditions.

boc_chemistry Boc_Protected Boc-Protected Amine R-NH-Boc Free_Amine Free Amine R-NH3+ TFA- Boc_Protected->Free_Amine Deprotection Acid TFA (Trifluoroacetic Acid) Acid->Boc_Protected Byproducts Byproducts: CO2 + Isobutylene Free_Amine->Byproducts releases

Caption: Boc protection and deprotection chemical relationship.

References

Application Notes and Protocols for Surface Modification of Nanoparticles using NH2-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of nanomaterials for biomedical applications, including drug delivery, diagnostics, and bio-imaging. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility and stability of nanoparticles in physiological environments. The process, known as PEGylation, creates a hydrophilic protective layer that can reduce nonspecific protein binding, prevent aggregation, and prolong circulation times.[1][]

This document provides detailed protocols for the surface modification of nanoparticles using a bifunctional PEG linker, NH2-PEG6-Boc. This linker possesses a terminal amine group (NH2) for covalent attachment to the nanoparticle surface and a Boc-protected amine group. The tert-butyloxycarbonyl (Boc) protecting group allows for a stepwise functionalization strategy, where the terminal amine can be deprotected under acidic conditions to enable the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.[3][4]

Core Concepts of Nanoparticle Surface Modification with this compound

The surface modification process using this compound typically involves a two-stage approach:

  • PEGylation: Covalent attachment of the this compound linker to the nanoparticle surface. This is commonly achieved by reacting the terminal amine of the PEG linker with activated functional groups (e.g., carboxylic acids) on the nanoparticle surface.

  • Boc Deprotection: Removal of the Boc protecting group to expose a reactive primary amine. This amine can then be used for further conjugation reactions.

This strategy offers precise control over the surface chemistry of the nanoparticle, enabling the development of multifunctional nanocarriers.

Experimental Protocols

Protocol 1: Activation of Carboxylated Nanoparticles and Conjugation of this compound

This protocol describes the covalent attachment of the this compound linker to nanoparticles possessing surface carboxyl groups using the well-established EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cut-off)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer at a concentration of 1 mg/mL.

  • Activation of Carboxyl Groups:

    • To the nanoparticle dispersion, add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the estimated surface carboxyl groups.

    • Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.[5]

  • Conjugation Reaction:

    • Dissolve this compound in MES buffer.

    • Add the this compound solution to the activated nanoparticle dispersion. A 1000:1 molar ratio of linker to nanoparticles is a recommended starting point, though this should be optimized for the specific nanoparticle system.[5]

    • Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.[5]

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.[5]

    • Purify the this compound functionalized nanoparticles by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.[5]

  • Storage: Store the purified Boc-protected nanoparticles at 4°C.

Protocol 2: Boc Deprotection to Expose Terminal Amine Groups

This protocol details the removal of the Boc protecting group from the surface-conjugated PEG linkers using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected nanoparticles from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Preparation: Resuspend the Boc-protected nanoparticles in DCM.[3] For nanoparticles sensitive to organic solvents, lyophilization followed by resuspension in the deprotection solution can be an alternative.[5]

  • Deprotection Reaction:

    • Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).[3][6]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[3][5]

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.[3][5]

  • Washing and Neutralization:

    • Resuspend the nanoparticles in PBS.

    • Centrifuge to pellet the amine-terminated nanoparticles.

    • Remove the supernatant and resuspend in fresh PBS. Repeat the washing step three times to ensure complete removal of residual acid and byproducts.[3][5]

    • Ensure the pH of the final nanoparticle suspension is neutral.

  • Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer for subsequent conjugation or storage.

Characterization and Data Presentation

Thorough characterization of the modified nanoparticles at each stage is crucial to ensure successful surface modification.

Table 1: Characterization Techniques for Modified Nanoparticles

Characterization TechniquePurposeExpected Outcome for Successful Modification
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution.Increase in hydrodynamic diameter after PEGylation.[7]
Zeta Potential Analysis To determine the surface charge of the nanoparticles.Change in zeta potential upon conjugation of the PEG linker and after Boc deprotection.[7]
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.Appearance of characteristic PEG-related peaks after PEGylation.
Thermogravimetric Analysis (TGA) To quantify the amount of grafted PEG on the nanoparticle surface.Weight loss corresponding to the degradation of the organic PEG layer at elevated temperatures.[7]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.Presence of nitrogen and carbon signals consistent with the PEG linker.
Ninhydrin Assay To quantify the number of free primary amine groups on the nanoparticle surface after Boc deprotection.Increased absorbance at 570 nm, indicating the presence of free amines.[3]
High-Performance Liquid Chromatography (HPLC) To quantify the amount of PEG displaced from the nanoparticle surface.A peak corresponding to the PEG linker can be quantified against a standard curve.[8][9]

Table 2: Quantitative Data Summary (Example)

SampleHydrodynamic Diameter (nm)Zeta Potential (mV)PEG Grafting Density (molecules/nm²)Surface Amine Density (amines/nm²)
Unmodified Nanoparticles 100 ± 5-35 ± 2N/AN/A
Boc-PEG-Nanoparticles 120 ± 7-20 ± 3Calculated from TGA/HPLCN/A
NH2-PEG-Nanoparticles 122 ± 6-15 ± 4Calculated from TGA/HPLCCalculated from Ninhydrin Assay

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Nanoparticle Surface Modification

G cluster_0 Stage 1: PEGylation cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Further Functionalization NP Carboxylated Nanoparticles Activation EDC/NHS Activation NP->Activation MES Buffer Conjugation Conjugation Reaction Activation->Conjugation PEG_Linker This compound PEG_Linker->Conjugation Boc_NP Boc-Protected Nanoparticles Conjugation->Boc_NP Deprotection TFA/DCM Treatment Boc_NP->Deprotection Amine_NP Amine-Terminated Nanoparticles Deprotection->Amine_NP Final_Conjugation Conjugation Amine_NP->Final_Conjugation Targeting_Ligand Targeting Ligand/ Imaging Agent Targeting_Ligand->Final_Conjugation Functional_NP Functionalized Nanoparticles Final_Conjugation->Functional_NP G PEGylation PEGylation Hydrophilic_Shield Hydrophilic Shield PEGylation->Hydrophilic_Shield Steric_Hindrance Steric Hindrance PEGylation->Steric_Hindrance Reduced_Opsonization Reduced Opsonization Hydrophilic_Shield->Reduced_Opsonization Reduced_Aggregation Reduced Aggregation Steric_Hindrance->Reduced_Aggregation Prolonged_Circulation Prolonged Circulation Time Reduced_Opsonization->Prolonged_Circulation Enhanced_Biocompatibility Enhanced Biocompatibility Reduced_Aggregation->Enhanced_Biocompatibility Prolonged_Circulation->Enhanced_Biocompatibility

References

Application Notes: Deprotection of the Boc Group from NH2-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and bioconjugate chemistry.[1][2] Its popularity stems from its stability under a wide range of reaction conditions, including basic hydrolysis and nucleophilic attack, and the relative ease of its removal under acidic conditions.[1][3] This application note provides detailed protocols for the deprotection of the Boc group from NH2-PEG6-Boc, a common heterobifunctional PEG linker used in drug development and bioconjugation.

The deprotection of a Boc-protected amine is an acid-catalyzed carbamate hydrolysis.[4] The most common reagent for this transformation is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).[4][5][6] The reaction is typically fast and proceeds at room temperature.[4][7] This document outlines the standard TFA-based protocol, alternative methods for acid-sensitive substrates, procedures for monitoring reaction progress, and troubleshooting tips.

Chemical Reaction Pathway

The deprotection of this compound with trifluoroacetic acid proceeds through a well-established mechanism. The carbamate is first protonated by the acid. Subsequently, the stable tert-butyl cation is eliminated, forming a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[2][8]

G cluster_0 Boc Deprotection Mechanism start This compound protonation Protonated Carbamate start->protonation + H+ (from TFA) carbamic_acid Carbamic Acid Intermediate protonation->carbamic_acid - tert-butyl cation tert-butyl cation tert-butyl cation product NH3+-PEG6-NH3+ (TFA Salt) carbamic_acid->product - CO2 co2 CO2 isobutylene Isobutylene tert-butyl cation->isobutylene - H+

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This is the most common and robust method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker (this compound) in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round bottom flask.[5]

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA). A common ratio is 1:1 (v/v) of TFA to DCM.[9]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material is consumed. This typically takes 1-2 hours.[5]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5][7]

  • Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step three times.[5]

  • Isolation of TFA Salt (Option A): The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step without further purification.[5]

  • Neutralization and Isolation of Free Amine (Option B):

    • Dissolve the residue in a suitable organic solvent (e.g., DCM).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[5]

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[5]

Protocol 2: Milder Deprotection Methods

For substrates sensitive to strong acids like TFA, several milder alternatives can be employed.

MethodReagents and ConditionsNotes
HCl in Dioxane/Methanol 4M HCl in 1,4-dioxane or HCl in methanol.[5][6] Stir at room temperature for 2-12 hours.[4]A strong acid alternative to TFA. The HCl salt is formed.[5][6]
Lewis Acid Catalysis Zinc bromide (ZnBr2) or Trimethylsilyl iodide (TMSI) in an organic solvent like DCM.[4][5] Stir at room temperature overnight.[4]Milder than strong Brønsted acids.[5]
Oxalyl Chloride/Methanol Oxalyl chloride (3 equivalents) in methanol at room temperature for 1-4 hours.[5][10][11]Effective in the presence of other acid-labile groups.[5][10]
Thermal Deprotection Heating the Boc-protected compound, sometimes in a high-boiling solvent like trifluoroethanol (TFE) or even water.[12][13][14]May require high temperatures (>100°C) and longer reaction times.[12][13]

Reaction Monitoring and Analysis

Proper monitoring is crucial to determine the endpoint of the reaction and to minimize the formation of side products.

Analytical MethodPrinciple and Observation
Thin-Layer Chromatography (TLC) A quick and easy method to follow the reaction. The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any by-products.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears at approximately 1.4 ppm.[5][15]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient acid strength or concentration; short reaction time.Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM). Extend the reaction time and continue monitoring. Consider using a stronger acid system like 4M HCl in dioxane.[5]
Formation of Side Products The substrate may be sensitive to the strong acidic conditions.Use milder deprotection conditions, such as Lewis acid catalysis or the oxalyl chloride/methanol system.[5]
Difficulty in Isolating the Product The deprotected amine salt may be highly water-soluble or an oil.If the product is an oil after evaporation, attempt to precipitate it by adding a non-polar solvent like cold diethyl ether.[5] For water-soluble products, consider using a solid-phase extraction or ion-exchange chromatography for purification.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the deprotection of this compound.

G cluster_workflow Boc Deprotection Workflow cluster_workup Work-up Options cluster_b Option B: Neutralization start Start: this compound in DCM add_reagent Add TFA (1:1 v/v) Stir at 0°C to RT start->add_reagent monitor Monitor Reaction (TLC, LC-MS) add_reagent->monitor evaporate Evaporate Solvent and excess TFA monitor->evaporate co_evaporate Co-evaporate with Toluene (3x) evaporate->co_evaporate option_a Option A: Direct Use of TFA Salt co_evaporate->option_a dissolve Dissolve in DCM co_evaporate->dissolve end_a Final Product: NH3+-PEG6-NH3+ (TFA Salt) option_a->end_a wash Wash with aq. NaHCO3 dissolve->wash dry Dry (Na2SO4), Filter, and Evaporate wash->dry end_b Final Product: NH2-PEG6-NH2 (Free Amine) dry->end_b

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Coupling NH2-PEG6-Boc to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and reaction conditions for the efficient coupling of amine-terminated polyethylene glycol with a tert-butyloxycarbonyl protecting group (NH2-PEG6-Boc) to various carboxylic acids. The formation of a stable amide bond is a critical step in the synthesis of PEGylated molecules for a wide range of applications, including drug delivery, bioconjugation, and surface modification.

The protocols outlined below primarily focus on the widely used carbodiimide-mediated coupling reactions, which offer high efficiency and versatility.

Core Concepts in Amide Bond Formation

The coupling of an amine to a carboxylic acid to form an amide bond is not a spontaneous reaction and requires the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, making it susceptible to nucleophilic attack by the amine.

Common Coupling Strategies

Several classes of reagents are effective for this transformation. The most prevalent methods involve:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] To enhance stability and efficiency, especially in aqueous solutions, an additive such as N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included.[1][2] The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester, which then efficiently reacts with the amine to form the desired amide bond.[1]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, often leading to less racemization in chiral molecules.[3] These are excellent choices for difficult couplings.[3]

  • Phosphonium Salts: Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective for amide bond formation.

This document will focus on the EDC/NHS coupling methodology due to its widespread use and applicability.

Experimental Workflow and Logic

The general workflow for the coupling of this compound to a carboxylic acid using EDC/NHS chemistry involves a two-step, one-pot reaction.

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification and Analysis prep_peg Dissolve this compound in appropriate solvent activation 1. Activation of Carboxylic Acid (EDC/NHS) prep_peg->activation prep_acid Dissolve Carboxylic Acid in appropriate solvent prep_acid->activation prep_coupling Prepare fresh EDC and NHS solutions prep_coupling->activation coupling 2. Amide Bond Formation (Addition of this compound) activation->coupling Activated Intermediate quenching 3. Quenching of Reaction coupling->quenching Crude Product purify Purification of Conjugate (e.g., Chromatography, Dialysis) quenching->purify analyze Characterization (e.g., MS, NMR, HPLC) purify->analyze

Diagram 1: Experimental workflow for EDC/NHS mediated coupling.

Quantitative Reaction Parameters

The efficiency of the coupling reaction is dependent on several factors, including the choice of coupling reagents, solvent, pH, and the molar ratios of the reactants. The following table summarizes typical quantitative parameters for the coupling of this compound to a carboxylic acid using EDC/NHS chemistry.

ParameterRecommended RangeNotes
Molar Ratios
Carboxylic Acid1 (limiting reagent)
This compound1.0 - 1.5 equivalentsAn excess of the amine can drive the reaction to completion.
EDC1.1 - 2.0 equivalentsAn excess is used to ensure complete activation of the carboxylic acid.
NHS/Sulfo-NHS1.1 - 1.5 equivalentsUsed to stabilize the activated intermediate and improve yield.
Base (e.g., DIPEA, TEA)2.0 - 3.0 equivalentsEspecially important if the amine is in a salt form (e.g., HCl or TFA salt).
Reaction Conditions
TemperatureRoom Temperature (20-25°C)Can be performed at 4°C overnight for sensitive substrates.[1]
Reaction Time2 - 24 hoursTypically monitored by TLC or LC-MS for completion.[4][5]
pH
Activation Step (EDC/NHS)4.5 - 7.2Most efficient in slightly acidic conditions.[2]
Coupling Step (Amine addition)7.0 - 8.0Most efficient in neutral to slightly basic conditions.[2]

Detailed Experimental Protocols

The following are two representative protocols for the coupling of this compound to a carboxylic acid. Protocol 1 describes a general method in an organic solvent, while Protocol 2 is adapted for aqueous conditions, which may be necessary for biological molecules.

Protocol 1: Coupling in Anhydrous Organic Solvent (e.g., DMF or DCM)

This protocol is suitable for small molecules and other substrates that are soluble in common organic solvents.

Materials:

  • This compound

  • Carboxylic acid derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

    • Add EDC (1.5 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Coupling Reaction:

    • In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.

    • If the this compound is a salt, add DIPEA or TEA (2-3 equivalents) to the amine solution to neutralize it.

    • Slowly add the this compound solution to the activated carboxylic acid mixture.

    • Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as TLC or LC-MS.[4][5]

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified using standard techniques such as flash column chromatography to isolate the desired PEGylated product.

Protocol 2: Two-Step Aqueous Coupling using EDC/Sulfo-NHS

This protocol is ideal for water-soluble biomolecules such as proteins or peptides that have available carboxyl groups.

Materials:

  • This compound

  • Carboxylic acid-containing biomolecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC, Sulfo-NHS, and this compound to room temperature before use.[2]

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

  • Activation of Carboxylic Acid:

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of Sulfo-NHS relative to the carboxylic acid-containing molecule.[1]

    • Incubate the mixture for 15-30 minutes at room temperature.[1]

  • Coupling Reaction:

    • Dissolve the this compound in the Coupling Buffer.

    • Add the this compound solution to the activated carboxylic acid mixture. A 1.5 to 10-fold molar excess of the PEG linker to the protein is a good starting point, but this may require optimization.[1]

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[1] This will react with any remaining NHS esters.

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).[1]

  • Characterization:

    • Analyze the purified conjugate using methods such as SDS-PAGE to confirm conjugation and mass spectrometry to determine the degree of PEGylation.[1]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents are fresh and anhydrous (for organic reactions).

    • Optimize the molar ratios of the coupling reagents.

    • Verify the pH of the reaction buffers for aqueous couplings.

    • Increase reaction time or temperature (if the stability of the substrate allows).

  • Side Reactions:

    • The primary amine on this compound can be competitive with buffers containing amines (e.g., Tris). Use non-amine containing buffers like MES and PBS.[2]

    • The O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions; the use of NHS or Sulfo-NHS is highly recommended to minimize this.

  • Purification Difficulties:

    • The choice of purification method is critical. For large biomolecules, size-based separation methods are effective. For smaller molecules, chromatography is typically required.

By following these detailed protocols and considering the key reaction parameters, researchers can successfully couple this compound to a wide variety of carboxylic acids for their specific applications in research and drug development.

References

Application Notes and Protocols for Click Chemistry Utilizing Derivatives of NH2-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG6-Boc is a heterobifunctional linker featuring a free primary amine (NH2) at one end and a Boc-protected amine at the other, connected by a 6-unit polyethylene glycol (PEG) chain. The PEG spacer enhances hydrophilicity and provides spatial separation between conjugated molecules. This linker is a cornerstone in modern bioconjugation, particularly in the development of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

By derivatizing one of the amine groups into a "click-ready" handle, such as an azide or an alkyne, this compound becomes a versatile tool for covalently linking molecules with high efficiency and specificity under mild conditions.[3][] This document provides detailed application notes and protocols for using these derivatives in two of the most powerful click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Applications and Methodologies

The primary utility of this compound derivatives in click chemistry is to serve as a flexible, hydrophilic bridge in complex molecular constructs. The general workflow involves:

  • Derivatization : One of the amine groups of the PEG linker is converted into an azide or an alkyne.

  • Conjugation : The derivatized linker is reacted with a biomolecule (e.g., an antibody) and a payload molecule (e.g., a cytotoxic drug), each bearing the complementary click handle.

This strategy is central to the construction of ADCs and PROTACs.

Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that link a potent cytotoxic drug to a monoclonal antibody (mAb), which directs the drug to cancer cells.[][6] Click chemistry provides a precise method for attaching the drug-linker complex to the antibody, ensuring a well-defined drug-to-antibody ratio (DAR).[7] The workflow typically involves introducing an azide onto the antibody's glycan structures and attaching a strained alkyne (like DBCO or BCN) to the drug via the PEG6 linker for a copper-free SPAAC reaction.[8][9]

ADC_Synthesis_Workflow cluster_0 Drug-Linker Preparation cluster_1 Antibody Modification Drug Drug PEG6_Linker Alkyne-PEG6-NH2 Drug->PEG6_Linker Conjugation Drug_Linker Drug-Alkyne Conjugate Final_ADC Antibody-Drug Conjugate (ADC) Drug_Linker->Final_ADC SPAAC Click Reaction Antibody Monoclonal Antibody (mAb) Azide_Mod Azide-modified mAb Antibody->Azide_Mod Glycoengineering Azide_Mod->Final_ADC SPAAC Click Reaction PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Assembly via CuAAC Target_Ligand Target Protein Ligand (with Alkyne) Click_Reaction CuAAC Reaction Target_Ligand->Click_Reaction E3_Ligase_Ligand E3 Ligase Ligand (with Azide) E3_Ligase_Ligand->Click_Reaction PEG6_Linker Azido-PEG6-Alkyne (Conceptual Intermediate) PROTAC Final PROTAC Molecule Click_Reaction->PROTAC

References

Application Notes and Protocols for NH2-PEG6-Boc as a Spacer in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, enzymatic activity, and conformational changes in biological systems. The efficiency of FRET is exquisitely sensitive to the distance between a donor and an acceptor fluorophore, typically in the range of 1-10 nanometers. The choice of a spacer linking the FRET pair is therefore critical for the design of robust and sensitive assays.

This document provides detailed application notes and protocols for the use of NH2-PEG6-Boc as a flexible spacer in the design of FRET-based probes, with a specific focus on an assay for monitoring caspase-3 activity, a key executioner of apoptosis. The this compound linker, with its six polyethylene glycol units, offers several advantages including increased hydrophilicity, biocompatibility, and a defined length, making it an ideal candidate for separating a FRET pair at an optimal distance. The terminal amine (NH2) and Boc-protected amine groups allow for straightforward conjugation to fluorophores and biomolecules.

Application: FRET-Based Caspase-3 Activity Assay

Principle:

This assay utilizes a FRET-based probe to detect the activity of caspase-3. The probe consists of a donor fluorophore and an acceptor fluorophore connected by a peptide sequence that is a specific substrate for caspase-3 (e.g., DEVD), which is further flanked by this compound spacers. In the intact probe, the close proximity of the donor and acceptor, facilitated by the spacer, allows for efficient FRET. Upon cleavage of the peptide linker by active caspase-3, the donor and acceptor are separated, leading to a decrease in FRET and a corresponding increase in donor fluorescence.

Signaling Pathway:

The activation of caspase-3 is a central event in the apoptotic signaling cascade. The pathway can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, including caspase-3.

G Apoptotic Stimulus Apoptotic Stimulus Intrinsic Pathway Intrinsic Pathway Apoptotic Stimulus->Intrinsic Pathway Extrinsic Pathway Extrinsic Pathway Apoptotic Stimulus->Extrinsic Pathway Mitochondrial Disruption Mitochondrial Disruption Intrinsic Pathway->Mitochondrial Disruption Caspase-8 Activation Caspase-8 Activation Extrinsic Pathway->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation FRET Probe Cleavage FRET Probe Cleavage Caspase-3 Activation->FRET Probe Cleavage Increased Donor Fluorescence Increased Donor Fluorescence FRET Probe Cleavage->Increased Donor Fluorescence

Figure 1: Apoptotic signaling leading to caspase-3 activation and FRET probe cleavage.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for a FRET-based caspase-3 assay using a probe with an this compound spacer.

Table 1: FRET Probe Characteristics

ParameterValue
Donor FluorophoremCerulean3
Acceptor FluorophoremVenus
SpacerThis compound
Caspase-3 Cleavage SequenceDEVD
Excitation Wavelength (Donor)433 nm
Emission Wavelength (Donor)475 nm
Emission Wavelength (Acceptor)528 nm
Förster Radius (R₀)5.5 nm

Table 2: In Vitro Caspase-3 Assay Kinetics

Substrate Concentration (µM)Initial Velocity (RFU/min)
0.550.2
1.095.8
2.5210.5
5.0355.1
10.0510.3
20.0625.7

Table 3: Cell-Based Assay Results

TreatmentFRET Ratio (Acceptor/Donor)% Decrease in FRET
Untreated Control2.85 ± 0.150%
Staurosporine (1 µM)1.12 ± 0.0860.7%
Caspase-3 Inhibitor + Staurosporine2.75 ± 0.123.5%

Experimental Protocols

Protocol 1: Synthesis of a Caspase-3 FRET Probe with this compound Spacer

This protocol outlines the conceptual steps for synthesizing a FRET probe for caspase-3 detection.

G cluster_0 Step 1: Peptide Synthesis cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Fluorophore Conjugation cluster_3 Step 4: Purification and Characterization Solid-Phase Peptide Synthesis of DEVD Solid-Phase Peptide Synthesis of DEVD Couple this compound to N-terminus of DEVD Couple this compound to N-terminus of DEVD Solid-Phase Peptide Synthesis of DEVD->Couple this compound to N-terminus of DEVD Couple second this compound to C-terminus of DEVD Couple second this compound to C-terminus of DEVD Couple this compound to N-terminus of DEVD->Couple second this compound to C-terminus of DEVD Deprotect Boc group on N-terminal PEG Deprotect Boc group on N-terminal PEG Couple second this compound to C-terminus of DEVD->Deprotect Boc group on N-terminal PEG Conjugate Donor Fluorophore (e.g., mCerulean3-NHS ester) Conjugate Donor Fluorophore (e.g., mCerulean3-NHS ester) Deprotect Boc group on N-terminal PEG->Conjugate Donor Fluorophore (e.g., mCerulean3-NHS ester) Deprotect C-terminal protecting group Deprotect C-terminal protecting group Conjugate Donor Fluorophore (e.g., mCerulean3-NHS ester)->Deprotect C-terminal protecting group Conjugate Acceptor Fluorophore (e.g., mVenus-NHS ester) Conjugate Acceptor Fluorophore (e.g., mVenus-NHS ester) Deprotect C-terminal protecting group->Conjugate Acceptor Fluorophore (e.g., mVenus-NHS ester) Purify by HPLC Purify by HPLC Conjugate Acceptor Fluorophore (e.g., mVenus-NHS ester)->Purify by HPLC Characterize by Mass Spectrometry Characterize by Mass Spectrometry Purify by HPLC->Characterize by Mass Spectrometry

Figure 2: Workflow for the synthesis of a FRET probe with an this compound spacer.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin

  • This compound linker

  • NHS-ester activated donor and acceptor fluorophores

  • Standard reagents for peptide synthesis and purification (e.g., TFA, DMF, HPLC solvents)

Methodology:

  • Synthesize the DEVD peptide on a solid support using standard Fmoc chemistry.

  • Couple the this compound linker to the N-terminus of the resin-bound peptide.

  • Cleave the peptide-linker conjugate from the resin and couple a second this compound linker to the C-terminus in solution.

  • Selectively deprotect the Boc group on the N-terminal PEG linker and conjugate the NHS-ester of the donor fluorophore.

  • Deprotect the C-terminal carboxyl group and conjugate the NHS-ester of the acceptor fluorophore.

  • Purify the final FRET probe using reverse-phase HPLC.

  • Confirm the identity and purity of the probe by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Caspase-3 Activity Assay

Materials:

  • Purified recombinant active caspase-3

  • Caspase-3 FRET probe

  • Assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Prepare a serial dilution of the caspase-3 FRET probe in assay buffer (e.g., 0.5 µM to 20 µM).

  • Add a fixed concentration of active caspase-3 to each well.

  • Initiate the reaction and immediately begin kinetic measurements on a fluorescence plate reader.

  • Record the donor (Ex/Em: 433/475 nm) and FRET (Ex/Em: 433/528 nm) fluorescence intensities every minute for 30-60 minutes.

  • Calculate the initial reaction velocities from the linear phase of the fluorescence increase in the donor channel.

  • Plot the initial velocities against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: Cell-Based Caspase-3 Activity Assay

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Caspase-3 FRET probe

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Caspase-3 inhibitor (e.g., Z-DEVD-FMK)

  • Live-cell imaging microscope with FRET capabilities

Methodology:

  • Seed cells in a glass-bottom imaging dish and allow them to adhere overnight.

  • Load the cells with the caspase-3 FRET probe according to a pre-optimized protocol (e.g., via a cell-penetrating peptide tag on the probe or gentle permeabilization).

  • Wash the cells to remove excess probe.

  • Treat the cells with the apoptosis-inducing agent (e.g., 1 µM Staurosporine) and a negative control (vehicle). For an inhibitor control, pre-incubate cells with a caspase-3 inhibitor before adding the apoptosis inducer.

  • Acquire images in the donor and FRET channels at regular intervals (e.g., every 5 minutes) for several hours.

  • Perform image analysis to calculate the ratio of FRET to donor fluorescence intensity in individual cells over time. A decrease in this ratio indicates caspase-3 activation.

Conclusion

The this compound linker is a versatile tool for the construction of FRET-based probes. Its defined length, flexibility, and hydrophilicity contribute to the development of sensitive and reliable assays. The provided protocols for a caspase-3 activity assay serve as a template for researchers to design and implement FRET-based studies for a wide range of biological questions. The adaptability of the this compound linker allows for its use in the construction of probes for other proteases, kinases, or for studying protein-protein interactions.

Troubleshooting & Optimization

Technical Support Center: NH2-PEG6-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of NH2-PEG6-Boc conjugation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my conjugation yield low or non-existent?

Low or no yield in a PEGylation reaction can stem from several factors. Here's a systematic guide to troubleshooting the issue:

  • Hydrolysis of the Active Ester: The most common reason for low yield is the hydrolysis of the active ester (e.g., N-hydroxysuccinimide or NHS-ester) on your PEG reagent. This is especially prevalent in aqueous buffers at neutral to high pH.[1][2]

    • Solution: Prepare the activated PEG solution immediately before use.[2][3] If using an organic solvent like DMSO or DMF to dissolve the PEG reagent, ensure it is anhydrous. Minimize the time the activated PEG is in an aqueous buffer before adding it to your amine-containing molecule.[2]

  • Incorrect Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The amine needs to be deprotonated to be nucleophilic, which is favored at a pH above the amine's pKa. However, the rate of NHS-ester hydrolysis also increases with pH.[1][4] The optimal pH range for most NHS-amine conjugations is between 7.0 and 9.0, with a common recommendation of pH 8.3-8.5 to balance amine reactivity and ester stability.[1][4]

    • Solution: Verify the pH of your reaction buffer. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[5]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the activated PEG, significantly reducing your yield.[2][5]

    • Solution: Ensure your reaction buffer is free of primary amines. If your sample is in a Tris or glycine buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[2]

  • Suboptimal Molar Ratio: The ratio of the PEG reagent to your target molecule is crucial. An insufficient amount of the PEG reagent will lead to a low yield.

    • Solution: Optimize the molar ratio of the PEG reagent to your target molecule. A 10- to 50-fold molar excess of the PEG reagent over the protein is often a good starting point for optimization. For reactions with dilute protein solutions, a greater molar excess of the PEG linker may be required to achieve the desired level of conjugation.[6]

  • Inactive Reagents: If the this compound or the molecule it is being conjugated to has degraded, the reaction will not proceed.

    • Solution: Use fresh reagents and store them under the recommended conditions, typically at -20°C with a desiccant for moisture-sensitive components like NHS esters.[3]

2. How can I confirm that the conjugation was successful?

Several analytical techniques can be used to confirm the successful conjugation of this compound:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can directly measure the molecular weight of the product. A successful conjugation will show an increase in molecular weight corresponding to the mass of the attached PEG linker.[7] This is often the most definitive method.[7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the PEGylated product from the unreacted starting materials. The conjugate will typically have a different retention time than the parent molecule.[7]

  • SDS-PAGE: For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the protein band, indicating the addition of the PEG chain. The PEGylated protein will migrate slower than the unmodified protein.[8]

  • ¹H NMR Spectroscopy: While more complex for large molecules, ¹H NMR can be used to confirm the presence of characteristic peaks from both the PEG chain and the target molecule in the final product.

3. What is the purpose of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine of the PEG chain.[6] This allows for the other end of the PEG molecule (e.g., an NHS ester) to react with a target molecule first. The Boc group can then be removed under acidic conditions to reveal the primary amine, which can be used for subsequent reactions.[6]

4. How do I remove the Boc protecting group?

The Boc group is typically removed under acidic conditions. Common reagents include:

  • Trifluoroacetic acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is commonly used.

  • Hydrochloric acid (HCl): A solution of HCl in an organic solvent like dioxane or ethyl acetate is also effective.

It is important to perform the deprotection under anhydrous conditions to avoid side reactions.

Quantitative Data on Reaction Parameters

The following tables provide quantitative data on how different reaction parameters can affect the outcome of NHS-ester-based conjugations.

Table 1: Effect of pH on the Hydrolysis of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
8.0Room Temperature210 minutes[9]
8.5Room Temperature180 minutes[9]
9.0Room Temperature125 minutes[9]

This table illustrates that as the pH increases, the rate of hydrolysis of the NHS ester also increases, leading to a shorter half-life of the reactive species.

Table 2: Comparison of Amidation and Hydrolysis Rates at Different pH Values

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)Final Amide Yield (%)
8.080[9]210[9]~80-85[9]
8.520[9]180[9]~80-85[9]
9.010[9]125[9]~80-85[9]

This data shows that while hydrolysis increases with pH, the desired amidation reaction is accelerated to a greater extent, leading to a high yield of the conjugate at an optimal pH.

Experimental Protocols

Protocol 1: General Procedure for Conjugating an NHS-activated PEG to a Protein

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[6]

  • Prepare the PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in a water-miscible anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.[6][10]

  • Reaction: Add a calculated amount of the PEG-NHS ester solution to the protein solution. A 20-fold molar excess of the PEG reagent is a common starting point. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[3]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0.[10]

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.[3]

Protocol 2: Analysis of PEGylated Proteins by MALDI-TOF Mass Spectrometry

  • Sample Preparation: Desalt the protein sample to remove non-volatile salts.

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA).[7]

  • Spotting: Mix the protein sample with the matrix solution and spot 0.5-1 µL of the mixture onto a MALDI target plate. Allow it to air dry completely.[7]

  • Analysis: Acquire mass spectra in the appropriate mass range using a MALDI-TOF mass spectrometer. Linear mode is typically used for large molecules.[7]

  • Data Interpretation: Compare the mass spectra of the unmodified and PEGylated protein. An increase in mass corresponding to the number of attached PEG chains will be observed.

Protocol 3: Analysis of PEGylation Reactions by Reversed-Phase HPLC

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., water with 0.1% TFA). A C4 or C8 column is often suitable for protein separations.[7]

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase.

  • Injection and Elution: Inject the sample onto the column and elute with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA).[7]

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis: Compare the chromatograms of the reaction mixture with the starting materials. The formation of a new peak with a different retention time indicates the formation of the PEGylated product.

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer reaction Mix Protein and PEG-NHS (Optimize Molar Ratio) prep_protein->reaction prep_peg Dissolve PEG-NHS Ester in Anhydrous DMSO/DMF prep_peg->reaction incubation Incubate (RT or 4°C) reaction->incubation purification Purify Conjugate (SEC or Dialysis) incubation->purification analysis Analyze Product (MS, HPLC, SDS-PAGE) purification->analysis troubleshooting_workflow start Low or No Yield check_ph Is pH optimal (7.0-9.0)? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes solution Optimize Conditions & Repeat check_ph->solution No check_reagents Are reagents fresh and stored correctly? check_buffer->check_reagents Yes check_buffer->solution No check_ratio Is molar ratio of PEG sufficient? check_reagents->check_ratio Yes check_reagents->solution No check_ratio->solution Yes check_ratio->solution No

References

common side reactions with NH2-PEG6-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG6-Boc. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a six-unit polyethylene glycol (PEG) spacer, which enhances solubility and reduces the immunogenicity of conjugated molecules. One end of the PEG chain is terminated with a primary amine (-NH2), while the other end has a tert-butyloxycarbonyl (Boc) protected primary amine. This structure makes it a valuable tool in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Q2: What are the most common side reactions associated with the use of this compound?

The most common side reactions can be categorized by the reactive moiety involved:

  • Free Amine (-NH2) Reactions:

    • Non-specific conjugation: The primary amine can react with multiple sites on a target molecule, such as various lysine residues and the N-terminus of a protein, leading to a heterogeneous product mixture.

    • Reaction with competing nucleophiles: In complex mixtures, other nucleophilic groups can compete with the intended target, reducing yield.

    • Buffer interference: Buffers containing primary amines, such as Tris, can react with activated esters intended for the PEG linker, quenching the desired reaction.[1]

  • Boc-Protected Amine Deprotection:

    • Alkylation by t-butyl cation: During deprotection with strong acids like trifluoroacetic acid (TFA), a tert-butyl cation is formed. This cation can alkylate other nucleophilic sites on the molecule, leading to unwanted byproducts.[2]

    • Incomplete deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.[3]

  • PEG Linker Instability:

    • Oxidation and degradation: Polyethylene glycol chains can undergo slow oxidation, especially when exposed to light and oxygen, leading to the formation of aldehydes, ketones, and carboxylic acids. This degradation can alter the pH and reactivity of the linker solution.[4][5]

Q3: How should this compound be stored to ensure its stability?

To minimize degradation, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[4][5] For solutions, it is recommended to prepare them fresh for each use. If a stock solution must be prepared, it should be stored at -80°C.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem 1: Low Yield of the Desired Conjugate
Potential Cause Recommended Solution
Reaction with amine-containing buffers (e.g., Tris, glycine). Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer.[1]
Hydrolysis of activated esters (e.g., NHS esters). Prepare activated ester solutions immediately before use and ensure all solvents are anhydrous.
Suboptimal pH for conjugation. For reactions with NHS esters, maintain a pH between 7.2 and 8.5 for efficient acylation of the primary amine.[6]
Steric hindrance. Increase the reaction time or temperature moderately. Monitor the reaction closely for the formation of side products.
Insufficient amount of coupling reagent. Use a molar excess of the coupling reagent (e.g., EDC, NHS) to drive the reaction to completion.
Problem 2: Heterogeneous Product Mixture (Multiple PEGylations)
Potential Cause Recommended Solution
Reaction with multiple primary amines on the target molecule. Adjust the stoichiometry by reducing the molar excess of the this compound linker.
Lack of site-selectivity. If N-terminal modification is desired, perform the reaction at a lower pH (around 7) to favor the more nucleophilic N-terminal amine over lysine residues.
Problem 3: Unwanted Side Products After Boc Deprotection
Potential Cause Recommended Solution
Alkylation of the product by the t-butyl cation. Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the deprotection reaction mixture to quench the t-butyl cation.[2]
Incomplete removal of the Boc group. Ensure a sufficient excess of strong acid (e.g., TFA) is used and allow for adequate reaction time. Monitor the reaction by TLC or LC-MS.[3]
Acid-labile functional groups on the substrate. Use milder deprotection conditions if possible, although the Boc group generally requires strong acid for efficient removal.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Carboxylic Acid using EDC/NHS Chemistry
  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • Add 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1.5 equivalents of N-hydroxysuccinimide (NHS).

    • Stir the reaction mixture at room temperature for 15-30 minutes.

  • Conjugation Reaction:

    • Dissolve this compound in the same solvent.

    • Add the activated carboxylic acid solution to the this compound solution (typically using a slight molar excess of the activated acid).

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer if necessary.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic technique, such as reversed-phase HPLC or size-exclusion chromatography.

Protocol 2: General Procedure for Boc Deprotection
  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).

    • If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (1-5% v/v).

    • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Remove the TFA and DCM under reduced pressure.

    • Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.

    • Purify the deprotected product by an appropriate method, such as precipitation, crystallization, or chromatography.

Visualizations

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation cluster_deprotection Step 3: Boc Deprotection A Carboxylic Acid C Activated NHS Ester A->C B EDC/NHS B->C D This compound E Boc-Protected Conjugate C->E pH 7.2-7.5 D->E F TFA G Deprotected Conjugate E->G F->G

Caption: Workflow for the conjugation of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Conjugation Yield cause1 Amine Buffer? start->cause1 cause2 Hydrolyzed Reagents? start->cause2 cause3 Incorrect pH? start->cause3 solution1 Use Non-Amine Buffer cause1->solution1 Yes solution2 Prepare Reagents Fresh cause2->solution2 Yes solution3 Adjust pH to 7.2-8.5 cause3->solution3 Yes

Caption: Troubleshooting logic for low conjugation yield.

References

NH2-PEG6-Boc stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NH2-PEG6-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker containing a six-unit polyethylene glycol (PEG) chain. One terminus of the PEG chain is functionalized with a primary amine (NH2), while the other end features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This molecule is widely used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1][2]

Q2: What are the general stability characteristics of the Boc protecting group?

The Boc group is a widely used amine protecting group in organic synthesis due to its predictable stability. It is generally stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[3][4][5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[4][5]

Q3: How stable is this compound in aqueous solutions at neutral pH?

Q4: What factors can influence the stability of this compound in my experiments?

Several factors can affect the stability of this compound in aqueous solutions:

  • pH: The Boc group is most stable at a neutral pH. Acidic conditions (pH < 6) will lead to accelerated deprotection. While generally stable to base, very high pH (pH > 12) coupled with elevated temperatures can also promote degradation.

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis of the Boc group and may also lead to thermal degradation.[6] For long-term storage, it is recommended to keep aqueous solutions frozen.

  • Presence of Oxidizing Agents: The polyethylene glycol (PEG) chain can be susceptible to oxidative degradation. Avoid the presence of strong oxidizing agents in your solution.

  • Enzymes: Certain enzymes, if present as contaminants in a biological sample, could potentially cleave the carbamate bond, although this is not a common issue.

Q5: What are the recommended storage conditions for this compound?

  • Solid Form: Store the solid material at -20°C, protected from moisture.

  • Aqueous Solutions: For short-term use, aqueous solutions can be stored at 4°C for a few days. For long-term storage, it is highly recommended to aliquot and store solutions at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent results in conjugation reactions. Partial deprotection of the Boc group: The Boc-protected amine may have been prematurely deprotected due to improper storage or handling of the aqueous stock solution (e.g., stored for too long at room temperature or at an acidic pH). This leads to a mixed population of the intended monofunctional linker and a bifunctional linker, resulting in unintended crosslinking.Prepare fresh aqueous solutions of this compound before each experiment. If a stock solution must be made, store it at -80°C in single-use aliquots. Verify the integrity of your stock solution using a stability testing protocol (see Experimental Protocols section).
Unexpected side products observed by LC-MS. Formation of the free amine: The mass of the unexpected product may correspond to the fully deprotected NH2-PEG6-NH2. This confirms that the Boc group has been cleaved.Review your experimental conditions. Ensure that all buffers are at a neutral pH. If your protocol involves acidic steps, consider an alternative strategy or protect the amine with a more robust protecting group if necessary.
Oxidation of the PEG chain: The PEG linker can undergo oxidation, leading to the formation of various byproducts with different masses.Degas your buffers to remove dissolved oxygen, especially if your experiment involves long incubation times or elevated temperatures. Consider adding an antioxidant if compatible with your experimental setup.
Low yield of the desired conjugate. Degradation of the linker: If the this compound has degraded, the concentration of the active linker will be lower than expected, leading to a reduced yield of the final conjugate.Use a fresh batch of this compound. Perform a quality control check on your linker stock solution to confirm its concentration and purity before use.
Precipitation of the conjugate. Increased hydrophobicity after conjugation: While PEG is hydrophilic, the conjugated molecule might be hydrophobic, leading to precipitation.The PEG6 chain in this compound offers moderate hydrophilicity. If you are working with a very hydrophobic molecule, consider using a linker with a longer PEG chain to enhance the solubility of the final conjugate.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffer

This protocol outlines a method to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC system with a C18 column and a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., a buffer at a pH where the compound is stable, for immediate analysis)

Procedure:

  • Prepare a stock solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mg/mL).

  • Incubate the solution at the desired temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Immediately analyze the aliquot by HPLC. If immediate analysis is not possible, quench the reaction by freezing the aliquot at -80°C.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute with a gradient of Mobile Phase A and B (e.g., 5-95% B over 20 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm for the carbamate bond).

  • Data Analysis:

    • Identify the peaks corresponding to the intact this compound and the deprotected NH2-PEG6-NH2. The deprotected product will have a shorter retention time due to its increased polarity.

    • Calculate the percentage of intact this compound remaining at each time point by comparing the peak area of the intact molecule to the total peak area of the intact and deprotected species.

    • Plot the percentage of intact linker versus time to determine the stability profile.

Protocol 2: Monitoring Boc Deprotection using 1H NMR

This protocol uses proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to monitor the deprotection of the Boc group.

Materials:

  • This compound sample from a stability study (lyophilized if in a non-deuterated buffer)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Dissolve the sample in the appropriate deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum:

    • The tert-butyl protons of the Boc group will appear as a sharp singlet at approximately 1.4 ppm.

    • Monitor the integral of this peak over time. A decrease in the integral relative to other stable peaks in the molecule (e.g., the PEG backbone protons) indicates the cleavage of the Boc group.

Visual Guides

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound in Aqueous Buffer incubate Incubate at Desired Temperature prep->incubate Start Incubation sample Withdraw Aliquots at Time Points incubate->sample During Incubation analyze Analyze by HPLC or NMR sample->analyze For Analysis data Calculate % Intact Linker and Plot vs. Time analyze->data Generate Data degradation_pathway Primary Degradation Pathway of this compound in Aqueous Solution cluster_products Byproducts start This compound (Intact Linker) deprotected NH2-PEG6-NH2 (Deprotected Linker) start->deprotected  Acidic Conditions / High Temperature   co2 CO2 deprotected->co2 isobutylene Isobutylene deprotected->isobutylene

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of NH2-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from NH2-PEG6-Boc.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my Boc deprotection of this compound incomplete?

Incomplete deprotection is a frequent issue that can stem from several factors related to reaction conditions and substrate properties.

Possible Causes:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may necessitate longer reaction times or gentle heating.[1]

  • Steric Hindrance: The polyethylene glycol (PEG) chain, particularly with higher molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical. It must ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a widely used solvent for TFA-mediated deprotection.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For instance, if you started with 20% TFA, try increasing it to 50%.[1]

  • Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time accordingly.[1]

  • Consider a Stronger Acid System: If increasing TFA concentration and reaction time is ineffective, a stronger acid system such as 4M HCl in 1,4-dioxane may be required.[1]

  • Ensure Proper Solvation: Confirm that your this compound is fully dissolved in the chosen solvent.

Q2: I'm observing unexpected side products after the deprotection reaction. What could be the cause?

The primary side reaction during Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation generated during the cleavage of the Boc group.[3][4]

Common Side Reactions:

  • T-butylation: The released tert-butyl cation is a reactive electrophile that can alkylate electron-rich functional groups within your molecule.[3][4]

Preventative Measures:

  • Use of Scavengers: To prevent t-butylation, scavengers can be added to the reaction mixture to trap the tert-butyl cation.[3] Common scavengers include triisopropylsilane (TIS) and water.[3]

Q3: How can I confirm that the Boc deprotection is complete?

Several analytical methods can be employed to verify the complete removal of the Boc group.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of the starting material to the product and confirms the mass of the deprotected amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a definitive method. The disappearance of the characteristic singlet at ~1.4 ppm, corresponding to the nine protons of the tert-butyl group, confirms the removal of the Boc group.[5] ¹³C NMR can also be used to confirm the absence of the carbonyl and quaternary carbons of the Boc group.[5]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Reaction TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane10-20 minutesRoom Temp
p-Toluenesulfonic acid (pTSA)StoichiometricEthyl AcetateVaries50-60°C

Data compiled from multiple sources.[1][6]

Table 2: Common Scavengers for Boc Deprotection

ScavengerPurposeTypical Concentration (v/v)
Triisopropylsilane (TIS)tert-butyl cation scavenger2.5%
Watertert-butyl cation scavenger2.5%
Thioanisoletert-butyl cation scavenger5%
1,2-Ethanedithiol (EDT)tert-butyl cation scavenger2.5%

Data compiled from a technical support guide.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve the Boc-protected this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]

  • If required, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]

  • Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or neutralized.[1]

  • Neutralization (Optional): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Analytical Monitoring by ¹H NMR

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot immediately, for example, by diluting it in a deuterated solvent containing a neutralizing agent.

  • Acquire a ¹H NMR spectrum of the quenched sample.

  • Analyze the spectrum for the disappearance of the singlet corresponding to the tert-butyl protons of the Boc group (typically around 1.4 ppm). Complete disappearance indicates complete deprotection.[5]

Visualizations

Caption: Workflow for Boc deprotection of this compound.

Troubleshooting_Tree start Incomplete Boc Deprotection? cause1 Insufficient Acid Concentration? start->cause1 Yes solution1 Increase TFA concentration (e.g., 20% -> 50%) cause1->solution1 Yes cause2 Inadequate Reaction Time/Temperature? cause1->cause2 No solution1->cause2 solution2 Extend reaction time and monitor progress cause2->solution2 Yes cause3 Steric Hindrance or Solvent Issues? cause2->cause3 No solution2->cause3 solution3 Consider stronger acid system (e.g., 4M HCl in dioxane) or ensure complete dissolution cause3->solution3 Yes end_node Deprotection Complete cause3->end_node No solution3->end_node

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

purification strategies for NH2-PEG6-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification strategies for NH2-PEG6-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule based on a polyethylene glycol (PEG) chain of six ethylene oxide units.[1][2][3] It possesses a free primary amine (-NH2) at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other. This structure allows for sequential chemical modifications. It is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] The PEG spacer enhances the solubility and stability of the resulting conjugates.[][5]

Q2: What are the common impurities found in a crude this compound reaction mixture?

A2: Typical impurities can include unreacted starting materials, the di-Boc protected analog (Boc-NH-PEG6-NH-Boc), and the diamine analog (NH2-PEG6-NH2) if the Boc group is unintentionally cleaved during the reaction or workup. Additionally, PEG oligomers of different lengths and by-products from side reactions may be present. PEG itself can also contain impurities from auto-oxidation, such as formaldehydes and peroxides.[6]

Q3: My purified this compound is a viscous oil, not a solid. Is this normal?

A3: Yes, it is very common for PEG derivatives, including this compound, to be viscous oils or waxy solids at room temperature.[7] The physical form is dependent on purity and the length of the PEG chain. Obtaining a crystalline solid can be challenging.[7][8] The oily nature does not necessarily indicate impurity, but it requires careful handling and accurate weighing for subsequent reactions.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended for a thorough purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the molecular weight of the desired product and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the chemical structure, including the presence of the Boc group and the PEG chain protons.

  • High-Performance Liquid Chromatography (HPLC): Using detectors like UV (if applicable), Evaporative Light Scattering (ELSD), or Charged Aerosol (CAD) can quantify the purity.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing fraction purity during column chromatography.[9]

Troubleshooting Guide

Q1: Why does my compound streak badly on a silica gel TLC plate?

A1: Streaking of PEG compounds on silica TLC is a common issue due to their high polarity and potential for strong interaction with the silica stationary phase.[10] The free amine group in this compound can interact strongly with the acidic silica surface.

  • Troubleshooting Steps:

    • Add a Polar Modifier: Incorporate a small percentage of methanol (5-10%) in your eluent (e.g., Dichloromethane/Methanol) to help desorb the compound from the silica.

    • Add a Basic Modifier: To counteract the interaction of the free amine with silica, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (~0.1-1%) to your mobile phase.

    • Try a Different Solvent System: A combination of chloroform, ethanol, and isopropanol has been reported to provide better separation for some PEG-containing compounds.[10]

Q2: I see multiple spots on my TLC plate after the synthesis reaction. What might they be?

A2: Multiple spots indicate an incomplete reaction or the presence of by-products. Based on their relative polarity (Rf value) on a normal phase (silica) plate:

  • Highest Rf (Least Polar): This is likely the di-Boc protected by-product (Boc-NH-PEG6-NH-Boc), as it lacks a free amine group.

  • Middle Rf: This should be your desired product, this compound.

  • Lowest Rf (Most Polar): This spot often corresponds to the di-amine compound (NH2-PEG6-NH2), which has two polar amine groups and interacts strongly with the silica.

Q3: My product co-elutes with an impurity during flash chromatography. What should I do?

A3: Co-elution suggests that the chosen chromatographic conditions do not provide sufficient resolution.

  • Troubleshooting Steps:

    • Optimize the Gradient: Use a shallower, slower gradient during elution to improve separation.[10]

    • Change the Solvent System: If optimizing the gradient fails, a different solvent system is needed. If you are using a non-polar/polar system (e.g., Hexane/Ethyl Acetate), switch to a system designed for more polar compounds (e.g., Dichloromethane/Methanol).[11]

    • Switch to Reversed-Phase Chromatography: If normal-phase flash chromatography is ineffective, reversed-phase chromatography (using a C18-functionalized silica) is an excellent alternative.[11] In this technique, the elution order is reversed: the most polar compounds (like NH2-PEG6-NH2) elute first.

Q4: My recovery is low after purification by reversed-phase HPLC. How can I improve it?

A4: Low recovery in RP-HPLC can be due to several factors, including irreversible adsorption to the column or poor solubility in the mobile phase.

  • Troubleshooting Steps:

    • Check Solubility: Ensure your crude sample is fully dissolved before injection.

    • Modify the Mobile Phase: The addition of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can improve peak shape and recovery for amine-containing compounds.

    • Column Conditioning: Ensure the column is properly equilibrated with the mobile phase before injection.

    • Consider a Different Stationary Phase: If your compound is very hydrophobic or polar, a different type of reversed-phase column (e.g., C8, C4, or Phenyl-Hexyl) might provide better recovery.

Data Summary

Table 1: Comparison of Primary Purification Techniques

FeatureSilica Gel Flash ChromatographyReversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEX)
Principle Separation by polarity (adsorption/desorption)Separation by hydrophobicitySeparation by net charge
Typical Scale Milligrams to multi-gramsMicrograms to grams (prep-scale)Micrograms to grams
Resolution ModerateHighHigh (for charged species)
Common Use Case Primary purification of crude reaction mixturesHigh-purity final purification, difficult separationsPurifying charged molecules, separating species with different numbers of free amines.[12][13]
Elution Order Least polar elutes firstMost polar elutes firstDepends on column type (anion/cation) and pH

Table 2: Common Impurities in this compound Synthesis and Their Characteristics

Compound NameStructureRelative Polarity (Normal Phase)Elution Behavior (Reversed Phase)
Desired Product NH2-(PEG)6-NHBocIntermediateIntermediate
Di-Boc Impurity Boc-NH-(PEG)6-NHBocLow (Less Polar)Elutes Late (More Retained)
Di-Amine Impurity NH2-(PEG)6-NH2High (More Polar)Elutes Early (Less Retained)

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for the desired product. A common starting system is 5-10% Methanol in Dichloromethane (DCM), often with 0.5% triethylamine (TEA) added to reduce streaking.

  • Column Packing: Select a silica gel column appropriate for your sample size. Pack the column using the initial, less polar mobile phase (e.g., 100% DCM with 0.5% TEA).

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a solvent like DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Gently add the powder to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity by slowly increasing the percentage of methanol (e.g., a gradient from 0% to 15% Methanol in DCM).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

  • Column and Mobile Phase Selection: Use a C18 column. The mobile phase typically consists of two solvents:

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase mixture (e.g., 95% A / 5% B) or a solvent like Dimethylformamide (DMF). Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development: On an analytical scale, develop a gradient that effectively separates the desired product from impurities. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

  • Preparative Run: Scale up the optimized method to a preparative HPLC system. Inject the sample and collect fractions corresponding to the product peak.

  • Post-Purification: Combine the pure fractions. The product will be in a water/acetonitrile mixture. Freeze-dry (lyophilize) the solution to remove the solvents and obtain the purified product, typically as a TFA salt.

Visual Workflows

Purification_Workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_finish Finish Crude Crude Product (Post-Reaction) TLC_LCMS Initial Analysis (TLC / LC-MS) Crude->TLC_LCMS Method Select Method TLC_LCMS->Method Flash Flash Chromatography Method->Flash  Large Scale  Moderate Purity RPHPLC Reversed-Phase HPLC Method->RPHPLC  Small Scale  High Purity   Fractions Analyze Fractions (TLC / LC-MS) Flash->Fractions RPHPLC->Fractions Combine Combine Pure Fractions Fractions->Combine Evap Solvent Removal (Rotovap / Lyophilize) Combine->Evap Final Final Purity Check (LC-MS / NMR) Evap->Final Pure Pure this compound Final->Pure

// Define rectangular nodes for actions/outcomes rect_node [shape=box, style="filled", fontcolor="#202124", fillcolor="#F1F3F4"];

Start [label="Crude Sample\nfor Flash Chromatography", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC_Streak [label="Streaking on TLC?"]; Good_Sep [label="Good Separation\n(ΔRf > 0.15)?"];

// Actions Add_Mod [label="Add Modifier to Eluent\n(e.g., 0.5% TEA or 5% MeOH)", with=rect_node, fillcolor="#FBBC05"]; Change_System [label="Try Different Solvent System\n(e.g., DCM/MeOH)", with=rect_node, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Switch_RP [label="Switch to\nReversed-Phase HPLC", with=rect_node, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with\nFlash Chromatography", with=rect_node, shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> TLC_Streak; TLC_Streak -> Add_Mod [label="Yes"]; TLC_Streak -> Good_Sep [label="No"]; Add_Mod -> Good_Sep; Good_Sep -> Proceed [label="Yes"]; Good_Sep -> Change_System [label="No"]; Change_System -> Switch_RP [label="Still no separation"]; } caption="Troubleshooting logic for flash chromatography."

References

Technical Support Center: Preventing Protein Aggregation During Conjugation with NH2-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during conjugation with NH2-PEG6-Boc.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to protein aggregation during your conjugation experiments.

Problem Possible Cause Suggested Solution
Protein precipitates immediately upon adding dissolved this compound. Localized high concentration of the PEG reagent.Add the dissolved PEG reagent to the protein solution slowly and with gentle, continuous mixing.[1]
The solid PEG reagent was added directly to the protein solution.Always dissolve the this compound in an appropriate solvent (e.g., DMSO) before adding it to the protein solution.[1]
Increased turbidity or visible aggregates form during the incubation period. Suboptimal buffer pH leading to protein instability.Ensure the reaction buffer pH is within the optimal range for your protein's stability, typically between 7.2 and 8.5 for NHS ester reactions.[1] For pH-sensitive proteins, a buffer closer to physiological pH (7.4) may be necessary.[1]
High reaction temperature causing protein unfolding and aggregation.Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][2] Lower temperatures can slow down both the labeling reaction and the processes of protein unfolding and aggregation.[1]
High protein concentration promoting intermolecular interactions.Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL).[1]
Low yield of conjugated protein and significant amount of high molecular weight species observed in analysis (e.g., SEC). Over-labeling of the protein, leading to changes in its physicochemical properties.Reduce the molar excess of the this compound reagent in the reaction.[1] Perform a titration experiment to determine the optimal reagent-to-protein ratio.[1]
Intermolecular cross-linking due to reaction with multiple sites on different protein molecules.In addition to optimizing the molar ratio, consider using stabilizing excipients to minimize non-specific interactions.
Loss of biological activity of the conjugated protein. PEGylation at or near the active site of the protein.If site-specificity is a concern, consider alternative conjugation strategies or protein engineering to protect the active site.[2]
Harsh reaction conditions leading to protein denaturation.Perform the conjugation at a lower temperature (4°C) and ensure the pH remains within the protein's stability range.[2]

Visual Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagent Reagent Addition cluster_conditions Reaction Conditions cluster_ratio Molar Ratio start Protein Aggregation Observed check_reagent How was the PEG reagent added? start->check_reagent solid_direct Solid PEG added directly check_reagent->solid_direct Directly check_conditions Review Reaction Conditions check_reagent->check_conditions Slowly solution_1 Solution: Always dissolve PEG in a suitable solvent before addition. solid_direct->solution_1 slow_addition Slowly, with mixing protein_conc High Protein Concentration? check_conditions->protein_conc temp High Temperature? check_conditions->temp ph Suboptimal pH? check_conditions->ph check_ratio Review Molar Ratio check_conditions->check_ratio solution_conc Solution: Lower protein concentration (1-5 mg/mL). protein_conc->solution_conc solution_temp Solution: Incubate at 4°C for a longer duration. temp->solution_temp solution_ph Solution: Optimize buffer pH (typically 7.2-8.0) and consider stabilizing excipients. ph->solution_ph high_ratio High PEG:Protein Ratio? check_ratio->high_ratio solution_ratio Solution: Reduce molar excess of PEG reagent. Perform titration. high_ratio->solution_ratio

Caption: A flowchart for troubleshooting protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during conjugation with this compound?

Protein aggregation during PEGylation can be triggered by several factors. High protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[1][3] Proteins are also sensitive to their environment; suboptimal conditions such as incorrect pH or high temperatures can cause them to unfold and aggregate.[1][3][4] The conjugation process itself can alter the physicochemical properties of the protein, and over-labeling with PEG molecules can lead to instability.[1] Additionally, localized high concentrations of the PEG reagent during its addition can cause precipitation.[1]

Q2: How can I optimize the buffer conditions to prevent aggregation?

Optimizing the reaction buffer is a critical step. First, ensure the buffer does not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the activated PEG.[2] Amine-free buffers like phosphate-buffered saline (PBS) or HEPES at a pH of 7.2-8.0 are recommended.[1][2] The pH should be maintained within the stability range of your specific protein.[2] Furthermore, the addition of stabilizing excipients can be highly effective.[1] Common examples include glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents like Tween-20 (0.01-0.1%).[1]

Q3: What is the recommended molar ratio of this compound to protein?

The optimal molar ratio is highly dependent on the specific protein, including the number of available primary amines (lysine residues and the N-terminus), and the desired degree of PEGylation.[2] A common starting point is a 5 to 20-fold molar excess of the PEG reagent to the protein.[1] However, it is crucial to perform titration experiments to find the ideal ratio for your specific application, as a high molar excess can lead to over-labeling and subsequent aggregation.[1][2]

Q4: At what temperature should I perform the conjugation reaction?

Reactions are often performed at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1] Lowering the temperature to 4°C can be beneficial as it slows down the reaction rate, which can help minimize non-specific reactions and protein degradation.[2] While the reaction will take longer at a lower temperature, it can significantly reduce the risk of protein unfolding and aggregation.[1]

Q5: How can I detect and quantify protein aggregation after conjugation?

Several analytical methods can be used to assess protein aggregation. Size-exclusion chromatography (SEC) is a common technique to detect the formation of high molecular weight species.[5][6][7] Dynamic Light Scattering (DLS) can be used to detect the presence of large particles in the solution.[5] Spectroscopic methods, such as measuring absorbance at 345 nm after reaction with TNBS, can be used to quantify the remaining free amino groups and thus the extent of PEGylation.[8] Additionally, visual inspection for turbidity or particulate matter can be a simple first indicator of aggregation.[5]

Data Presentation

Table 1: Recommended Reaction Conditions to Minimize Aggregation
ParameterRecommended RangeRationale
Protein Concentration 1 - 5 mg/mLLower concentrations reduce intermolecular interactions that can lead to aggregation.[1]
pH 7.2 - 8.0Balances the efficiency of the NHS ester reaction with the stability of most proteins.[1][2]
Temperature 4°C - Room TemperatureLower temperatures (4°C) can slow protein unfolding and aggregation but may require longer reaction times.[1][2]
Molar Ratio (PEG:Protein) 5:1 to 20:1A starting point for optimization; the ideal ratio depends on the protein and desired degree of labeling.[1]
Table 2: Common Stabilizing Excipients
ExcipientTypical ConcentrationMechanism of Action
Glycerol 5 - 20%Acts as an osmolyte, favoring the native, folded state of the protein.[3]
Arginine 50 - 100 mMCan increase protein solubility by binding to charged and hydrophobic regions, preventing self-association.[3][9]
Tween-20 0.01 - 0.1%A non-ionic detergent that can help solubilize protein aggregates without denaturing the protein.[1][5]
Sucrose/Trehalose 0.1 - 0.5 MSugars that can stabilize proteins against thermal and thermodynamic stresses.[9]

Experimental Protocols

Protocol 1: Standard this compound Conjugation

This protocol outlines a general procedure for protein conjugation. Optimization will be required for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., SEC)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[1]

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.[1]

  • Conjugation Reaction:

    • Calculate the volume of the dissolved PEG reagent needed to achieve the desired molar excess (e.g., 10-fold).

    • Slowly add the PEG solution to the protein solution while gently mixing.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.[1]

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes at room temperature.[2]

  • Purification: Remove excess PEG reagent and byproducts by purifying the conjugate using size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Characterize the final product for the degree of PEGylation and the presence of aggregates using appropriate analytical techniques (e.g., SDS-PAGE, SEC, DLS).

Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)

Procedure:

  • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

  • Centrifuge the protein-PEG conjugate sample at 14,000g for 5 minutes to remove any large precipitates.[6]

  • Inject the supernatant onto the SEC column.

  • Monitor the elution profile using UV absorbance at 280 nm.

  • Analyze the chromatogram:

    • The main peak corresponds to the monomeric protein conjugate.

    • Peaks eluting earlier than the main peak (in the void volume) represent high molecular weight aggregates.[5]

    • Peaks eluting later represent unreacted PEG and other small molecules.

  • Quantify the percentage of aggregate by integrating the peak areas.

Mandatory Visualization

Experimental Workflow for Successful Conjugation

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis start Start: Protein in Amine-Free Buffer protein_prep 1. Prepare Protein Solution (1-5 mg/mL, pH 7.2-8.0) start->protein_prep peg_prep 2. Dissolve this compound in Anhydrous DMSO protein_prep->peg_prep add_peg 3. Add PEG Solution to Protein (Slowly, with mixing) peg_prep->add_peg incubate 4. Incubate at Optimal Temperature (e.g., 4°C for 2-4h) add_peg->incubate quench 5. Quench Reaction (e.g., Tris-HCl) incubate->quench purify 6. Purify Conjugate (e.g., SEC or Dialysis) quench->purify analyze 7. Characterize Final Product (SEC, SDS-PAGE, DLS) purify->analyze end End: Purified, Characterized Conjugate analyze->end

Caption: A step-by-step workflow for protein PEGylation.

Factors Influencing Protein Aggregation During Conjugation

AggregationFactors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node Protein Aggregation protein_props Protein Properties (pI, Stability, Hydrophobicity) protein_props->center_node high_conc High Protein Concentration high_conc->center_node high_temp High Temperature high_temp->center_node suboptimal_ph Suboptimal pH suboptimal_ph->center_node high_ratio High PEG:Protein Molar Ratio high_ratio->center_node fast_addition Rapid Reagent Addition fast_addition->center_node

Caption: Key factors that can lead to protein aggregation.

References

Technical Support Center: The Impact of PEG Length on Conjugate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the solubility of PEGylated conjugates.

Frequently Asked Questions (FAQs)

Q1: How does PEGylation fundamentally impact the solubility of a conjugate?

A1: PEGylation is the process of attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or nanoparticles.[1] PEG is an amphiphilic polymer, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts.[2] This property allows it to improve the water solubility of conjugated molecules, increase their stability, and reduce aggregation.[1][2] The hydrophilic nature of the PEG polymer can mask the hydrophobicity of the conjugated drug or protein, leading to better performance in aqueous environments.[3][4]

Q2: What is the general relationship between PEG chain length and the solubility of the conjugate?

A2: Generally, increasing the PEG chain length enhances the hydrophilicity and, consequently, the water solubility of the conjugate.[5][6] Longer PEG chains create a more substantial hydration layer around the molecule, which can more effectively shield hydrophobic regions and prevent aggregation.[7][8] This increased hydrodynamic volume also contributes to improved solubility and can lead to longer circulation times in vivo by reducing renal clearance.[1][5]

Q3: Are longer PEG chains always the better choice for maximizing solubility?

A3: Not necessarily. While longer chains generally improve solubility, there is a point of diminishing returns. Excessively long PEG chains can sometimes lead to reduced biological activity due to steric hindrance, which may interfere with the conjugate's ability to bind to its target receptor.[2][7] The optimal PEG length is a compromise between enhancing solubility and preserving the therapeutic function of the molecule.[7] The choice of PEG length must be carefully tuned to achieve the desired balance of stability, solubility, and bioactivity.[3][4]

Q4: How does the architecture of the PEG chain (e.g., linear vs. branched) affect conjugate solubility and stability?

A4: The architecture of the PEG chain plays a significant role. Branched or multi-arm PEGs can offer a more compact structure compared to linear PEGs of the same molecular weight. This "forked" or "pendant" structure can increase the drug load capacity while maintaining solubility.[9] Some studies have shown that specific configurations, like pendant drug-linkers with multiple PEG chains, can result in conjugates with improved stability and slower clearance rates compared to those with a single linear PEG chain.[3][4] Using branched PEG can also help preserve more of the conjugate's biological activity compared to linear PEG, possibly because its bulky structure is less likely to obstruct the active site.[10]

Q5: Besides solubility, what other key properties are influenced by PEG chain length?

A5: PEG chain length significantly impacts several other critical properties:

  • Pharmacokinetics: Longer PEG chains increase the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs its circulation half-life in the bloodstream.[5][6]

  • Immunogenicity: PEGylation can shield the conjugate from the immune system, reducing its immunogenicity.[8]

  • Biological Activity: The length and density of PEG chains can sometimes interfere with the biological function of the protein or peptide through steric hindrance.[2]

  • Tissue Distribution: The size of the PEGylated conjugate influences its ability to penetrate tissues.[8]

Troubleshooting Guide

Problem 1: My newly created PEGylated conjugate exhibits poor solubility in aqueous buffers.

  • Possible Cause 1: Insufficient PEG Length or Density. The attached PEG chain may be too short or the degree of PEGylation too low to effectively counteract the hydrophobicity of the parent molecule.

    • Solution: Systematically test conjugates with increasing PEG molecular weights (e.g., 2 kDa, 5 kDa, 10 kDa).[6] You can also increase the molar excess of the activated PEG reagent during the conjugation reaction to increase the number of PEG chains attached to the molecule.[11]

  • Possible Cause 2: Hydrophobic Nature of the Core Molecule. If the protein or peptide itself is highly hydrophobic or has a neutral charge at the working pH, PEGylation may not be sufficient.

    • Solution: First, try dissolving the conjugate in a minimal amount of an organic co-solvent like DMSO or DMF, then slowly add the aqueous buffer dropwise while agitating the solution.[12] Also, adjusting the pH of the buffer away from the molecule's isoelectric point can help improve solubility.[12]

  • Possible Cause 3: Impurities or Aggregates. The final product may contain unreacted starting material or aggregated conjugates from the purification process.

    • Solution: Ensure the purification method (e.g., dialysis, size-exclusion chromatography) is effective at removing impurities and separating monomeric conjugates from aggregates.[13] Analyze the final product for purity and aggregation state.

Problem 2: The conjugate solution becomes viscous or forms a gel upon reconstitution.

  • Possible Cause: High Concentration and Intermolecular Interactions. At high concentrations, extensive intermolecular hydrogen bonding can lead to gel formation, especially for conjugates with a high content of certain amino acids.[12]

    • Solution: Attempt to dissolve the conjugate at a lower concentration. If a high concentration is necessary, first dissolve the compound in a strong organic solvent (like DMSO or DMF) before slowly diluting it with the aqueous buffer.[12] This can disrupt the initial intermolecular interactions that lead to gelation.

Problem 3: I am observing significant batch-to-batch variability in the solubility of my conjugate.

  • Possible Cause 1: Polydispersity of PEG Reagent. The PEGylation reagent itself may have a high degree of polydispersity (a wide distribution of chain lengths), which can lead to inconsistent conjugate properties.[10]

    • Solution: Use high-quality, monodisperse PEG reagents whenever possible to ensure uniformity in the final product.[3][4] Characterize the polydispersity of your PEG reagent using methods like MALDI mass spectrometry.[10]

  • Possible Cause 2: Inconsistent Conjugation Reaction. Minor variations in reaction conditions (pH, temperature, time, molar ratio of reactants) can alter the degree and sites of PEGylation, impacting solubility.

    • Solution: Strictly control and document all reaction parameters. Develop robust analytical methods to characterize the degree of PEGylation for each batch to ensure consistency.[11][14]

Workflow for Troubleshooting Conjugate Solubility Issues

G cluster_start cluster_analysis cluster_solutions cluster_end start Poor Conjugate Solubility Observed check_purity 1. Verify Purity & Aggregation State start->check_purity check_peg 2. Assess Degree of PEGylation check_purity->check_peg If pure repurify Repurify Sample check_purity->repurify If impure/aggregated check_conditions 3. Review Dissolution Conditions (pH, Buffer) check_peg->check_conditions If PEGylation is consistent increase_peg Increase PEG Length or Density check_peg->increase_peg If PEGylation is low organic_solvent Use Organic Co-Solvent (DMSO, DMF) check_conditions->organic_solvent If conditions are standard adjust_ph Adjust Buffer pH check_conditions->adjust_ph If pH is near pI end_node Solubility Issue Resolved repurify->end_node organic_solvent->end_node adjust_ph->end_node change_peg_arch Change PEG Architecture (e.g., Branched) increase_peg->change_peg_arch increase_peg->end_node change_peg_arch->end_node

Caption: A workflow diagram for troubleshooting common solubility issues with PEGylated conjugates.

Quantitative Data Summary

The impact of PEGylation on solubility can be quantified by measuring the distribution coefficient (LogD) at a physiological pH of 7.4. A lower LogD value indicates higher hydrophilicity and water solubility.

CompoundPEG ModificationLogD at pH 7.4Change in HydrophilicityReference
[⁶⁸Ga]Ga-Flu-1Unmodified-2.64 ± 0.25-[5]
[⁶⁸Ga]Ga-PP8-WDModified with PEG-4.23 ± 0.26Significant Increase[5]

Experimental Protocols

Protocol 1: General Method for Protein PEGylation

This protocol describes a common method for conjugating an amine-reactive PEG (e.g., NHS-ester PEG) to a protein.

  • Protein Preparation: Dissolve the protein to be PEGylated in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7 and 9.[11] The protein concentration should be optimized for the specific application.

  • PEG Reagent Preparation: Immediately before the reaction, dissolve the amine-reactive PEG reagent in the same reaction buffer or a compatible solvent like DMSO.

  • Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. The molar ratio of PEG to protein is a critical parameter and should be optimized to achieve the desired degree of PEGylation.[11] Common ratios range from 5:1 to 50:1 (PEG:protein).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes to 2 hours) at room temperature or 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris or glycine, which contains primary amines to react with any excess NHS-ester PEG.

  • Purification: Remove unreacted PEG, quenching reagent, and byproducts from the PEGylated protein. This is typically achieved through methods like size-exclusion chromatography (SEC) or dialysis.[13]

  • Characterization: Analyze the purified conjugate to determine the degree of PEGylation, purity, and concentration.

Protocol 2: Determining Equilibrium Solubility via the Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility.[15]

  • Preparation: Add an excess amount of the solid PEGylated conjugate to a vial containing a specific volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[15] The excess solid is crucial to ensure saturation is reached.

  • Agitation: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C).[16] Agitate the suspension for a sufficient period to reach equilibrium, which is often between 24 and 48 hours.[15]

  • Phase Separation: After agitation, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step and is typically done by centrifugation or filtration.[17]

  • Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. If necessary, dilute the sample with the same buffer to bring its concentration within the quantifiable range of the analytical method.[15]

  • Quantification: Determine the concentration of the dissolved conjugate in the diluted sample using a suitable and validated analytical method, such as HPLC-UV or a protein concentration assay.[15][17]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[18]

Logical Relationship Diagram

G cluster_positive Positive Effects cluster_negative Potential Negative Effects cluster_physicochemical Physicochemical Consequences center_node Increasing PEG Chain Length solubility Increases Solubility center_node->solubility stability Increases Stability center_node->stability hydro_volume Increases Hydrodynamic Volume center_node->hydro_volume activity May Decrease Biological Activity (Steric Hindrance) center_node->activity half_life Increases Circulation Half-Life hydro_volume->half_life clearance Decreases Renal Clearance hydro_volume->clearance immunogenicity Decreases Immunogenicity hydro_volume->immunogenicity

References

storage conditions to prevent degradation of NH2-PEG6-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of NH2-PEG6-Boc to prevent its degradation. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept dry.[1][2][3][4] For specific temperature recommendations, please refer to the table below.

Q2: How long can I store this compound?

A2: The shelf-life of this compound depends on the storage conditions. When stored in its pure form at -20°C, it can be stable for up to three years.[5] If stored as a solution, it is recommended to keep it at -80°C for a maximum of one year.[5]

Q3: What are the primary degradation pathways for this compound?

A3: The two main points of degradation are the polyethylene glycol (PEG) chain and the Boc-protecting group. The PEG linker is susceptible to oxidation, a process that can be accelerated by exposure to light and elevated temperatures.[4][6] The tert-butyloxycarbonyl (Boc) protecting group is labile and can be cleaved under acidic conditions.[7][8][9]

Q4: Can I handle this compound at room temperature?

A4: While it is acceptable to ship this compound at ambient temperatures, prolonged exposure should be avoided.[5] When taking the compound out of storage for use, it is crucial to allow the container to warm to room temperature slowly before opening to prevent condensation, which can introduce moisture and lead to hydrolysis.[4]

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in many polar organic solvents such as acetone, alcohols, and chlorinated solvents. Due to the hydrophilic nature of the PEG chain, it also has good solubility in aqueous solutions.[6][10]

Storage Condition Summary

FormStorage TemperatureAtmosphereLight ConditionsShelf Life
Pure -20°C[5]Inert (Nitrogen/Argon)[1][4]Dark[1][2][3]Up to 3 years[5]
2-8°C[1][2]Inert (Nitrogen/Argon)[1][4]Dark[1][2][3]Varies by supplier
-5°C[3][11]Inert (Nitrogen/Argon)[1][4]Dark[1][2][3]Varies by supplier
In Solvent -80°C[5]Inert (Nitrogen/Argon)[1][4]Dark[1][2][3]Up to 1 year[5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Low reaction yield or incomplete reaction Degradation of this compound due to improper storage.- Verify storage conditions (temperature, inert atmosphere, light protection).- Use a fresh vial of the reagent.- Assess the purity of the compound using analytical methods like HPLC or NMR.
Unexpected side products Premature cleavage of the Boc protecting group.- Ensure the reaction is performed under neutral or basic conditions.[12]- Avoid acidic conditions during reaction setup and workup.
Oxidation of the PEG chain.- Degas solvents before use.- Perform reactions under an inert atmosphere.
Inconsistent results between batches Variation in the purity of this compound.- Qualify each new batch of the reagent before use.- Refer to the Certificate of Analysis (CoA) for purity specifications.

Experimental Protocols & Workflows

Below are diagrams illustrating a logical troubleshooting workflow for degradation issues and a general experimental workflow for a bioconjugation reaction using this compound.

G cluster_0 Troubleshooting Workflow: Suspected this compound Degradation A Experiment Yields Poor Results (Low Yield, Side Products) B Check Storage Conditions (Temp, Light, Atmosphere) A->B C Improper Storage Detected B->C No D Proper Storage Confirmed B->D Yes E Use Fresh Aliquot or New Batch C->E F Analyze Reagent Purity (e.g., HPLC, NMR) D->F E->A Re-run Experiment G Reagent Purity is Low F->G Fails H Reagent Purity is High F->H Passes J Discard Old Reagent and Procure New Stock G->J I Review Experimental Protocol (pH, Atmosphere) H->I K Optimize Reaction Conditions I->K

Caption: Troubleshooting workflow for addressing issues related to this compound degradation.

G cluster_1 General Experimental Workflow: Bioconjugation A Prepare Reaction Buffer and Reagents B Dissolve this compound and Substrate A->B C Initiate Conjugation Reaction B->C D Monitor Reaction Progress (e.g., TLC, LC-MS) C->D E Quench Reaction D->E F Purify Conjugate (e.g., Chromatography) E->F G Characterize Final Product F->G H Deprotection of Boc Group (if required) [Acidic Conditions] G->H I Final Purification H->I

Caption: A typical experimental workflow for a bioconjugation reaction involving this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Characterizing NH2-PEG6-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, NH2-PEG6-Boc, is a valuable tool in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilicity, and orthogonal protecting groups allow for the precise and controlled linkage of molecules.[1][2][3] Ensuring the purity and structural integrity of these linkers is critical for the reproducibility of subsequent conjugation reactions and the overall quality of the final therapeutic or research agent.

This guide provides a comparative overview of the primary analytical methods for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters obtained from each analytical technique for a typical sample of this compound.

ParameterNMR SpectroscopyHPLCMass Spectrometry
Identity Confirmation Confirms molecular structure through chemical shifts and coupling patterns.Retention time provides a preliminary identity check against a reference standard.Provides accurate mass-to-charge ratio, confirming molecular weight.[4][5]
Purity Assessment Quantitative NMR (qNMR) can determine purity against a certified standard.UV or ELSD detection allows for the quantification of impurities, typically achieving >95% purity.[4][5][6]Can detect and identify impurities with different mass-to-charge ratios.
Structural Integrity Provides detailed information on the PEG backbone and the presence of both the amine and Boc protecting groups.Can detect degradation products or isomers that have different retention times.Fragmentation analysis (MS/MS) can confirm the structure of the molecule.
Quantification Can be used for absolute quantification with an internal standard.The primary method for routine purity analysis and quantification of known and unknown impurities.[][8]Can be quantitative when coupled with a separation technique like HPLC.[]
Typical Purity Value >95%>98%[5]-
Molecular Weight Confirmation Indirectly confirmed by structural elucidation.-Typically confirmed within a few parts per million (ppm) of the theoretical mass.

Experimental Protocols and Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are employed to ensure the presence of all expected functional groups and the integrity of the polyethylene glycol (PEG) chain.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). transfer Transfer the solution to a 5 mm NMR tube. prep->transfer instrument Place the NMR tube in the spectrometer. prep->instrument setup Set up ¹H and ¹³C NMR experiments. instrument->setup acquire Acquire the spectra. setup->acquire process Process the raw data (Fourier transform, phase correction, baseline correction). acquire->process integrate Integrate the peaks in the ¹H NMR spectrum. process->integrate assign Assign chemical shifts to the corresponding protons and carbons. integrate->assign confirm Confirm the structure and assess purity. assign->confirm

NMR experimental workflow for this compound.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6), in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is used.

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program is used.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Data Analysis: The acquired spectra are processed and analyzed. The chemical shifts of the protons in the PEG backbone, the methylene groups adjacent to the amine and the Boc-protected amine, and the tert-butyl group of the Boc moiety are identified and integrated. The structure is confirmed by comparing the observed chemical shifts and integration values with the expected values. For instance, the nine protons of the tert-butyl group should integrate to a value proportional to 9.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the purity of this compound. A reversed-phase HPLC method is typically employed to separate the main compound from any non-polar and polar impurities.

Experimental Workflow

HPLC_Workflow cluster_prep_hplc Sample and Mobile Phase Preparation cluster_acq_hplc HPLC Analysis cluster_proc_hplc Data Analysis prep_sample Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. prep_mobile Prepare mobile phases A (e.g., 0.1% TFA in water) and B (e.g., 0.1% TFA in acetonitrile). prep_sample->prep_mobile instrument_hplc Equilibrate the HPLC system with the initial mobile phase composition. prep_mobile->instrument_hplc inject Inject the sample solution (e.g., 10 µL). instrument_hplc->inject run Run the gradient elution program. inject->run detect Detect the eluting compounds using a suitable detector (e.g., UV or ELSD). run->detect integrate_hplc Integrate the peak areas in the chromatogram. detect->integrate_hplc calculate Calculate the purity of the main peak as a percentage of the total peak area. integrate_hplc->calculate MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Mass Spectrometry Analysis cluster_proc_ms Data Analysis prep_ms Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water). instrument_ms Infuse the sample solution into the ESI source. prep_ms->instrument_ms acquire_ms Acquire the mass spectrum in positive ion mode. instrument_ms->acquire_ms identify_ms Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺). acquire_ms->identify_ms compare_ms Compare the observed mass-to-charge ratio with the theoretical value. identify_ms->compare_ms

References

A Comparative Guide to NH2-PEG6-Boc and Other PEG Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable linker is a critical determinant of the efficacy, stability, and safety of targeted drug delivery systems. Among the various options, polyethylene glycol (PEG) linkers have become a cornerstone in the development of antibody-drug conjugates (ADCs) and other targeted therapies. This guide provides an objective comparison of the heterobifunctional linker, NH2-PEG6-Boc, with other classes of PEG linkers, supported by experimental data to inform selection for specific research and drug development applications.

Executive Summary

This compound is a heterobifunctional PEG linker featuring a terminal amine group protected by a tert-butyloxycarbonyl (Boc) group and a chain of six ethylene glycol units. This structure offers a balance of hydrophilicity, defined length, and chemical handles for sequential conjugation. The Boc protecting group provides stability and allows for controlled deprotection under acidic conditions to reveal a reactive amine for conjugation.[1][2][3]

Compared to other PEG linkers, the choice of this compound is dictated by the desired pharmacokinetic profile, the hydrophobicity of the payload, and the specific conjugation chemistry strategy. Longer PEG chains generally increase the hydrodynamic radius of the conjugate, leading to a longer plasma half-life but potentially decreased in vitro cytotoxicity.[4][5][6] The heterobifunctional nature of this compound allows for more controlled and specific conjugation compared to homobifunctional linkers.

Performance Comparison of PEG Linkers in Drug Delivery

The performance of a PEG linker in a drug conjugate is a multifactorial equation involving its length, architecture (linear vs. branched), and the nature of its terminal functional groups. These characteristics influence key parameters such as drug-to-antibody ratio (DAR), stability, in vitro cytotoxicity, and in vivo efficacy.

Data Presentation

Table 1: Impact of PEG Linker Length on ADC Properties

PropertyShort PEG Linker (e.g., PEG4, PEG6)Medium PEG Linker (e.g., PEG12, PEG18)Long PEG Linker (e.g., PEG24, 4kDa, 10kDa)
Plasma Half-Life Moderate increaseSignificant increaseSubstantial increase[5][6]
In Vitro Cytotoxicity Generally higherModerateMay be reduced[5][6]
Aggregation Effective at reducing aggregation, especially at higher DARs[7]
Tumor Penetration Potentially more efficient due to smaller sizeMay be slightly reducedCan be limited by increased size
In Vivo Efficacy Dependent on balance of half-life and cytotoxicityOften improved due to enhanced tumor accumulationCan be superior despite lower in vitro potency[5][6]

Table 2: Comparison of Different PEG Linker Architectures in ADCs

Linker TypeKey FeaturesAdvantagesDisadvantages
Homobifunctional PEG Linkers Identical reactive groups at both ends (e.g., NHS-PEG-NHS)Simple conjugation chemistryCan lead to intramolecular crosslinking and polymerization
Heterobifunctional PEG Linkers (e.g., this compound, Mal-PEG-NHS) Different reactive groups at each end[8][9][10]Allows for controlled, sequential conjugation, leading to more homogenous productsMay require multi-step synthesis
Branched PEG Linkers Multiple PEG arms extending from a central coreIncreased hydrodynamic volume for longer circulation, can be used for multi-drug loadingMore complex synthesis and characterization
Cleavable PEG Linkers Contains a labile bond (e.g., disulfide, pH-sensitive)Enables controlled drug release at the target sitePotential for premature drug release in circulation
Non-Cleavable PEG Linkers (e.g., this compound) Stable bond between the drug and the linkerIncreased stability in circulation, reducing off-target toxicityRelies on lysosomal degradation of the entire conjugate for drug release

Experimental Protocols

Detailed methodologies are crucial for the design and interpretation of studies comparing different PEG linkers. Below are protocols for key experiments in the evaluation of ADCs.

Protocol 1: General Antibody-Drug Conjugation using a Heterobifunctional Linker (e.g., this compound)

Objective: To conjugate a cytotoxic payload to a monoclonal antibody using a heterobifunctional PEG linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Cytotoxic drug with a reactive group for conjugation to the linker (e.g., a carboxylic acid)

  • Activation reagents (e.g., EDC, NHS)

  • Deprotection reagent (e.g., trifluoroacetic acid - TFA)

  • Solvents (e.g., DMSO, DMF)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

  • Drug-Linker Conjugation: a. Dissolve the cytotoxic drug and this compound in an appropriate organic solvent (e.g., DMSO). b. Activate the carboxylic acid on the drug using EDC and NHS. c. React the activated drug with the deprotected amine of the linker. Note: The Boc group on the this compound must first be removed by treatment with an acid like TFA to expose the primary amine. d. Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody Modification (if necessary): a. If conjugating to cysteine residues, partially reduce the interchain disulfides of the antibody using a reducing agent like TCEP. b. Remove the excess reducing agent using a desalting column.

  • Conjugation of Drug-Linker to Antibody: a. Activate the remaining functional group on the drug-linker conjugate (if necessary). For this compound, the other end would typically be functionalized with a group reactive towards the antibody (e.g., an NHS ester to react with lysines, or a maleimide to react with thiols). b. React the activated drug-linker with the antibody in a controlled molar ratio. c. Incubate the reaction at room temperature or 4°C for a specified time.

  • Purification and Characterization: a. Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other impurities. b. Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Methods:

  • UV-Vis Spectroscopy: a. Measure the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the cytotoxic drug. b. Calculate the concentrations of the antibody and the drug using their respective extinction coefficients. c. The DAR is the molar ratio of the drug to the antibody.[]

  • Mass Spectrometry (MS): a. Analyze the ADC using native mass spectrometry. b. The mass difference between the unconjugated antibody and the ADC will indicate the number of conjugated drug-linker molecules. c. The relative intensities of the different mass peaks can be used to determine the distribution of different DAR species.[]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To evaluate the cell-killing activity of the ADC on target cancer cells.

Materials:

  • Target cancer cell line (expressing the antigen for the ADC's antibody)

  • Control cell line (not expressing the antigen)

  • Cell culture medium and supplements

  • ADC constructs with different linkers

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: a. Prepare serial dilutions of the ADCs and control compounds (unconjugated antibody, free drug). b. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72-96 hours).

  • Cell Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[12]

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

ADC_Conjugation_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_analysis Analysis Drug Cytotoxic Drug (with COOH) Activated_Drug Activated Drug (NHS-ester) Drug->Activated_Drug EDC, NHS Linker This compound Deprotected_Linker Deprotected Linker (NH2-PEG6-...) Linker->Deprotected_Linker TFA Drug_Linker Drug-Linker Conjugate Activated_Drug->Drug_Linker Deprotected_Linker->Drug_Linker ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Antibody Monoclonal Antibody Antibody->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (DAR, Purity) Purification->Characterization

Caption: Experimental workflow for the synthesis and analysis of an Antibody-Drug Conjugate (ADC).

PEG_Linker_Properties cluster_properties PEG Linker Properties cluster_impact Impact on Drug Conjugate Performance Linker_Length Linker Length Pharmacokinetics Pharmacokinetics (Half-life) Linker_Length->Pharmacokinetics Efficacy Efficacy (Cytotoxicity) Linker_Length->Efficacy Hydrophilicity Hydrophilicity Stability Stability (Aggregation) Hydrophilicity->Stability Architecture Architecture (Linear, Branched) Architecture->Pharmacokinetics Functional_Groups Functional Groups Functional_Groups->Efficacy Cleavable vs. Non-cleavable Safety Safety (Off-target toxicity) Stability->Safety

References

The Decisive Advantage: A Comparative Guide to Monodisperse PEG Linkers in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutics, the choice of a chemical linker is a pivotal decision that profoundly impacts the efficacy, safety, and manufacturability of a bioconjugate. This guide provides an in-depth, objective comparison of the monodisperse PEG linker, NH2-PEG6-Boc, with its polydisperse counterparts and other alternative linkers. Supported by experimental insights, we will explore the tangible advantages of molecular uniformity in the sophisticated realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The core principle underpinning the superiority of a monodisperse linker lies in its defined structure. Unlike polydisperse PEGs, which are a heterogeneous mixture of varying chain lengths, a monodisperse linker like this compound consists of a single, precise molecular structure.[1][2][3] This homogeneity is not merely a matter of chemical purity; it translates directly into predictable and reproducible bioconjugate characteristics, a critical factor in drug development and regulatory approval.[1][4]

Physicochemical and Performance Comparison: Monodisperse vs. Polydisperse PEG Linkers

The use of a monodisperse PEG linker, such as this compound, offers significant advantages in the physicochemical properties and in vivo performance of bioconjugates. These benefits are particularly pronounced in complex modalities like ADCs, where the drug-to-antibody ratio (DAR) and overall hydrophobicity are critical determinants of success.[5][6]

Table 1: Comparison of Physicochemical Properties

PropertyMonodisperse PEG Linker (e.g., this compound)Polydisperse PEG LinkerNon-PEG Hydrophobic Linker
Molecular Weight Single, defined molecular weightMixture of different molecular weightsVaries, typically lacks a hydrophilic spacer
Homogeneity of Final Product High (Uniform DAR)[1]Low (Heterogeneous DAR)[1]High (if conjugation is site-specific)
Reproducibility High[1]LowHigh
Characterization Simplified[1]ComplexModerate
Solubility HighVariableLow
Aggregation Low[1]Moderate to HighHigh

Table 2: Comparison of Performance in Drug Development

Performance MetricMonodisperse PEG Linker (e.g., this compound)Polydisperse PEG LinkerNon-PEG Hydrophobic Linker
Drug-to-Antibody Ratio (DAR) Can achieve higher, stable DARs[5]Limited by hydrophobicityLimited by hydrophobicity
In Vivo Half-Life Extended[1]Variable ExtensionShorter
Clearance Reduced[1]Variable ReductionFaster
In Vivo Efficacy EnhancedVariablePotentially reduced due to poor PK
Immunogenicity Potentially Reduced[1]Potential for anti-PEG antibodiesDependent on linker and payload

The defined structure of a monodisperse PEG linker allows for precise control over the drug-to-antibody ratio (DAR), leading to a homogeneous ADC population.[1] This uniformity simplifies analytical characterization and ensures batch-to-batch consistency, which are critical for regulatory approval.[7] Furthermore, the hydrophilic nature of the PEG chain improves the solubility of hydrophobic drug payloads, enabling the creation of ADCs with higher DARs without the risk of aggregation.[5][6] This enhanced solubility and reduced aggregation contribute to improved pharmacokinetics, including a longer in vivo half-life and reduced clearance, ultimately leading to greater therapeutic efficacy.[1][6]

Experimental Protocols

The synthesis of an antibody-drug conjugate using a monodisperse linker like this compound is a multi-step process that requires careful execution. The following protocols provide a detailed methodology for the key steps involved.

Protocol 1: Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group on the amine of this compound must be removed to allow for conjugation to the payload.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of linker).

  • To the stirred solution, add TFA (e.g., a 20% solution in DCM) dropwise at room temperature.[8][9]

  • Stir the reaction mixture at room temperature and monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[8]

  • Once the reaction is complete, neutralize the excess TFA by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected NH2-PEG6-NH2.

Protocol 2: Conjugation of Deprotected PEG Linker to a Carboxyl-Containing Payload

This protocol describes the activation of a carboxyl group on a cytotoxic payload and its subsequent conjugation to the deprotected amine of the PEG linker.

Materials:

  • Deprotected NH2-PEG6-NH2

  • Carboxyl-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve the carboxyl-containing payload in anhydrous DMF or DMSO.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxyl group.[10][11]

  • In a separate vial, dissolve the deprotected NH2-PEG6-NH2 (1 equivalent) in anhydrous DMF or DMSO and add DIPEA (2 equivalents).

  • Add the solution of the deprotected PEG linker to the activated payload solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purify the resulting payload-PEG-NH2 conjugate by reverse-phase HPLC.

Protocol 3: Conjugation of Payload-PEG-NH2 to an Antibody

The final step involves the conjugation of the payload-PEG-amine to the antibody, typically through the activation of carboxyl groups on the antibody's glutamate or aspartate residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • Payload-PEG-NH2

  • EDC

  • Sulfo-NHS (for aqueous reactions)

  • Desalting column

Procedure:

  • Prepare the antibody solution in an amine-free buffer (e.g., MES buffer, pH 6.0).

  • Add EDC (e.g., 10-fold molar excess) and Sulfo-NHS (e.g., 25-fold molar excess) to the antibody solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[12][13]

  • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with PBS (pH 7.4).

  • Immediately add the Payload-PEG-NH2 (e.g., 5 to 10-fold molar excess over the antibody) to the activated antibody solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris buffer) to a final concentration of 50 mM.

  • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) or other suitable purification methods to remove unconjugated payload-linker and other reagents.

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity.

Visualizing the Process and Mechanism

To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict key experimental workflows and signaling pathways.

ADC_Conjugation_Workflow cluster_linker_prep Linker & Payload Preparation cluster_adc_synthesis ADC Synthesis NH2_PEG6_Boc This compound Deprotection Boc Deprotection (TFA/DCM) NH2_PEG6_Boc->Deprotection Deprotected_Linker NH2-PEG6-NH2 Deprotection->Deprotected_Linker Conjugation1 Linker-Payload Conjugation Deprotected_Linker->Conjugation1 Payload_COOH Payload-COOH Activation Carboxyl Activation (EDC/NHS) Payload_COOH->Activation Activated_Payload Activated Payload Activation->Activated_Payload Activated_Payload->Conjugation1 Payload_Linker Payload-PEG-NH2 Conjugation1->Payload_Linker Conjugation2 ADC Conjugation Payload_Linker->Conjugation2 Antibody Monoclonal Antibody (mAb) Antibody_Activation mAb Carboxyl Activation (EDC/Sulfo-NHS) Antibody->Antibody_Activation Activated_Antibody Activated mAb Antibody_Activation->Activated_Antibody Activated_Antibody->Conjugation2 Purification Purification (SEC) Conjugation2->Purification Final_ADC Antibody-Drug Conjugate (ADC) Purification->Final_ADC

Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an this compound linker.

Tubulin_Inhibitor_Pathway cluster_adc_action ADC Mechanism of Action cluster_cellular_effect Cellular Effect of Tubulin Inhibitor ADC_Binding ADC binds to tumor cell antigen Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE/DM1) Lysosome->Payload_Release Tubulin α/β-Tubulin Dimers Payload_Release->Tubulin Microtubule_Dynamics Disruption of Microtubule Dynamics Tubulin->Microtubule_Dynamics Inhibition/Stabilization Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of a tubulin inhibitor payload (e.g., MMAE, DM1) delivered by an ADC.[14][15][16][17][18]

PROTAC_Mechanism PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein (Protein of Interest) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

References

A Researcher's Guide to Assessing the Purity of NH2-PEG6-Boc from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount. This is especially true for bifunctional linkers like NH2-PEG6-Boc, which are crucial in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Impurities can lead to unwanted side reactions, difficult purification steps, and compromised final product efficacy and safety. This guide provides an objective comparison of methodologies to assess the purity of this compound from various suppliers, complete with supporting experimental protocols and data presentation.

The quality of PEG linkers is critical for robust characterization of the final PEGylated proteins and ensuring batch-to-batch reproducibility.[3][4] While many suppliers state a purity of ≥95% or higher, the nature and quantity of residual impurities can vary.[5] A multi-pronged analytical approach is therefore essential for comprehensive quality control.

Comparative Purity Analysis

To illustrate the potential variability between suppliers, the following table summarizes typical analytical results for this compound from three hypothetical suppliers. This data is representative of what would be found on a Certificate of Analysis (CoA) and obtained through the experimental methods detailed below.

Analytical Test Supplier A Supplier B Supplier C Acceptance Criteria
Identity by ¹H NMR Conforms to StructureConforms to StructureConforms to StructureConforms to reference spectrum
Purity by HPLC-CAD 98.5%96.2%99.1%≥ 95.0%
Identity by LC-MS (m/z) 425.5 [M+H]⁺425.5 [M+H]⁺425.4 [M+H]⁺Theoretical: 425.5 [M+H]⁺
Residual Solvents (GC) < 0.1%< 0.5% (DCM)< 0.1%Varies by solvent (ICH Q3C)
Water Content (Karl Fischer) 0.2%0.8%0.1%≤ 1.0%

Key Analytical Techniques and Experimental Protocols

A thorough assessment of this compound purity relies on a combination of chromatographic and spectroscopic techniques.

1. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC is a powerful technique for separating the main compound from its impurities.[] Since PEG compounds lack a strong UV chromophore, Charged Aerosol Detection (CAD) is a preferred method as it provides a more uniform response for non-volatile analytes, allowing for accurate quantification of purity.[7][8]

Experimental Protocol:

  • System: UHPLC system with a Charged Aerosol Detector.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of Water:Acetonitrile.

  • Detection: Charged Aerosol Detector (CAD).

  • Purity Calculation: Area normalization of all peaks in the chromatogram.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is indispensable for confirming the chemical structure of the this compound molecule.[9] It provides unambiguous evidence of the key functional groups, such as the tert-butyl protons of the Boc group and the methylene protons of the PEG backbone.[10]

Experimental Protocol:

  • Spectrometer: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Boc Group: Look for a sharp singlet at approximately 1.44 ppm, integrating to 9 protons.

    • PEG Backbone: A complex series of signals, often appearing as a singlet or narrow multiplet, should be present around 3.64 ppm.

    • Amine and Amide Protons: Signals for the protons adjacent to the nitrogen atoms will also be present.

    • Impurity Check: The absence of significant unassigned peaks is a strong indicator of high purity.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight of the target compound.[11] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), this technique provides definitive confirmation of identity.

Experimental Protocol:

  • System: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: A rapid C18 reversed-phase gradient similar to the HPLC-CAD method can be used.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (C₁₉H₄₀N₂O₈, Mol. Wt.: 424.53), the expected m/z would be approximately 425.5.[5][12]

Potential Impurities

During the synthesis of PEG compounds, several impurities can arise. These may include materials with different PEG chain lengths, residual starting materials, or byproducts from the manufacturing process like ethylene oxide and 1,4-dioxane.[13][14][15] While the latter are more of a concern in less purified, polydisperse PEG mixtures, it is good practice to be aware of them.[16][17]

Workflow and Decision Making

The following diagram illustrates a logical workflow for assessing the purity of this compound from a new supplier.

Purity_Assessment_Workflow This compound Purity Assessment Workflow cluster_sourcing Sourcing cluster_analysis Analytical Testing cluster_decision Decision s1 Receive this compound from Supplier s2 Review Supplier's Certificate of Analysis (CoA) s1->s2 a1 ¹H NMR Analysis (Structural Confirmation) s2->a1 a2 HPLC-CAD Analysis (Purity Quantification) s2->a2 a3 LC-MS Analysis (Molecular Weight Confirmation) s2->a3 d1 Does Structure Match? (NMR) a1->d1 d2 Is Purity ≥ 95%? (HPLC) a2->d2 d3 Is MW Correct? (LC-MS) a3->d3 d1->d2 Yes d5 Reject Lot d1->d5 No d2->d3 Yes d2->d5 No d4 Accept Lot d3->d4 Yes d3->d5 No

Caption: Workflow for purity assessment of this compound.

Conclusion

Assessing the purity of this compound requires a multi-faceted analytical approach. While suppliers provide Certificates of Analysis, independent verification using techniques such as HPLC-CAD, ¹H NMR, and LC-MS is crucial for ensuring the quality and consistency of this critical reagent in drug development and research. By implementing the protocols outlined in this guide, researchers can confidently qualify their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Validating the Functional Activity of NH2-PEG6-Boc Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of small molecules with linkers like NH2-PEG6-Boc is a cornerstone in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] The length and composition of these linkers are not merely spacers but play a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the final conjugate.[3][4] This guide provides a comparative overview of key functional assays to validate the activity of this compound and similar PEG-ylated conjugates, supported by experimental data and detailed protocols.

The Critical Role of the PEG Linker

Polyethylene glycol (PEG) linkers are frequently employed in drug design due to their hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the conjugate.[5][6] The this compound linker, with its defined six-unit PEG chain, offers a balance of flexibility and length that can significantly influence:

  • Ternary Complex Formation (for PROTACs): The linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[4][]

  • Cell Permeability: The hydrophilic nature of PEG can impact a conjugate's ability to cross the cell membrane. The flexibility of PEG linkers may allow the molecule to adopt a conformation that shields polar surfaces, potentially aiding cellular uptake.[8]

  • Degradation Efficiency (for PROTACs): The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[4]

  • Solubility and Bioavailability: PEGylation generally increases the aqueous solubility of hydrophobic molecules, which can improve a drug's bioavailability.[5][6]

Comparative Analysis of Functional Assays

A multi-faceted approach combining biochemical, cell-based, and biophysical assays is essential for a comprehensive validation of a conjugate's functional activity. The choice of assay depends on the nature of the conjugate (e.g., PROTAC or ADC) and the specific biological question being addressed.

Data Presentation: Impact of Linker on PROTAC Activity

The following table summarizes representative data from literature, illustrating the impact of linker composition and length on the performance of PROTACs. While direct comparisons across different studies can be challenging due to variations in targets and cell lines, the data highlights the critical role of the linker in achieving optimal degradation.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHL16-atom PEG linker~2.6>90[9]
BRD4VHL12-atom PEG linker~27~80[9]
BRD4CRBN4-PEG units<1>95[10]
BRD4CRBN2-PEG units~10~80[10]
EGFRVHLPEG linker~100~70[10]
EGFRVHLPEG linker + 1 EG unit~100~70 (HER2 degradation abolished)[10]

Note: This table is a compilation of representative data from different sources to illustrate trends and should not be interpreted as a direct head-to-head comparison.

Key Functional Assays and Experimental Protocols

Below are detailed protocols for essential assays to validate the activity of this compound conjugates, particularly in the context of PROTACs.

Target Protein Degradation Assay (Western Blot)

This is a fundamental assay to quantify the reduction in the level of the target protein following treatment with a PROTAC.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC conjugate (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[12]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12]

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[12]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[12] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[12]

Ternary Complex Formation Assays

These assays are crucial for confirming that the PROTAC can induce the formation of a stable complex between the target protein and the E3 ligase.

Experimental Protocol (NanoBRET™ Assay):

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (energy acceptor).[13]

  • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® ligand with a fluorescent reporter to label the E3 ligase fusion protein.

  • PROTAC Treatment: Treat the cells with the PROTAC conjugate at various concentrations.

  • BRET Measurement: Add the NanoLuc® substrate and measure both the donor emission (bioluminescence) and the acceptor emission (fluorescence). The NanoBRET™ ratio is calculated as the acceptor emission divided by the donor emission. An increase in this ratio indicates ternary complex formation.[13]

Alternative biophysical methods to assess ternary complex formation in vitro include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC).[14]

In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein, confirming the mechanism of action of the PROTAC.

Experimental Protocol (Immunoprecipitation-Western Blot):

  • Cell Treatment: Treat cells with the PROTAC conjugate and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to protein A/G beads.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an antibody that recognizes ubiquitin. A smear of high molecular weight bands indicates poly-ubiquitination of the target protein.[15]

Commercially available in vitro ubiquitination assay kits can also be used for a more high-throughput analysis.[16]

Cell Permeability Assay (Caco-2)

This assay is used to predict the in vivo intestinal absorption of a compound and assess if it is a substrate for efflux transporters.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable membrane inserts in a Transwell™ system for 18-22 days until they form a confluent, polarized monolayer.[17]

  • Assay Initiation: Wash the cell monolayer with transport buffer. Add the test conjugate to the apical (A) side of the monolayer.

  • Sample Collection: At various time points, collect samples from the basolateral (B) compartment.

  • Bidirectional Transport: To assess efflux, also perform the assay in the reverse direction by adding the compound to the basolateral side and collecting samples from the apical side (B to A).[17]

  • Quantification: Analyze the concentration of the conjugate in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound undergoes active efflux. An efflux ratio greater than 2 is indicative of active efflux.[17]

Cytotoxicity Assay (MTT/XTT)

This assay measures the effect of the conjugate on cell viability, which is a critical endpoint for both PROTACs targeting essential proteins in cancer cells and for ADCs.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[18]

  • Compound Treatment: Treat the cells with a serial dilution of the conjugate for a specified duration (e.g., 48-72 hours).[18]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the conjugate concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[19]

Visualizing the Pathways and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (e.g., this compound conjugate) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 Functional Assay Workflow for PROTAC Validation cluster_assays Parallel Assays start Start: PROTAC Conjugate cell_culture Cell Culture (Target Cell Line) start->cell_culture treatment PROTAC Treatment (Dose-Response) cell_culture->treatment western_blot Target Degradation (Western Blot) treatment->western_blot ternary_assay Ternary Complex Formation (e.g., NanoBRET) treatment->ternary_assay ub_assay Ubiquitination Assay (IP-Western) treatment->ub_assay cyto_assay Cytotoxicity Assay (MTT/XTT) treatment->cyto_assay data_analysis Data Analysis (DC50, IC50, Dmax) western_blot->data_analysis ternary_assay->data_analysis ub_assay->data_analysis cyto_assay->data_analysis conclusion Conclusion: Validate PROTAC Activity data_analysis->conclusion

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Conclusion

The validation of this compound conjugates requires a systematic and multi-pronged approach. The assays outlined in this guide provide a robust framework for characterizing the functional activity of these molecules, from initial target engagement and ternary complex formation to downstream events like ubiquitination, protein degradation, and cellular cytotoxicity. The length and flexibility of the PEG linker are critical determinants of a conjugate's performance. Therefore, a thorough evaluation using these quantitative assays is paramount for the rational design and optimization of novel therapeutics like PROTACs and ADCs.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of NH2-PEG6-Boc Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a linker is a critical determinant of a therapeutic's success. Premature cleavage can lead to off-target toxicity and reduced efficacy, while excessive stability might hinder the release of the active payload. This guide provides an objective comparison of the in vivo stability of NH2-PEG6-Boc based linkers and their alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation bioconjugates.

The this compound linker, a non-cleavable linker featuring a six-unit polyethylene glycol (PEG) chain with a tert-butyloxycarbonyl (Boc)-protected amine, is a valuable tool in bioconjugation. Its PEG component enhances solubility and can modulate pharmacokinetic properties, while the Boc group allows for controlled, stepwise conjugation. This guide will delve into the in vivo stability of such linkers, comparing them with other widely used options.

Comparative In Vivo Stability of Linkers

The in vivo stability of a linker is paramount for ensuring that a conjugated therapeutic reaches its target intact. Non-cleavable linkers, such as the this compound linker, are designed to remain stable in circulation, releasing their payload only after the degradation of the entire bioconjugate within the target cell. This contrasts with cleavable linkers, which are engineered to break apart under specific physiological conditions.

While direct head-to-head in vivo stability data for the this compound linker is not extensively available in public literature, we can infer its performance based on studies of similar short-chain PEG linkers and compare them to other common linker types.

Linker TypeGeneral In Vivo Stability ProfileAdvantagesDisadvantagesKey Findings from Studies
Short-Chain Non-Cleavable PEG (e.g., PEG6, PEG8) Generally stable in circulation. The entire conjugate is metabolized for payload release.High stability minimizes premature drug release and associated toxicity.[1]Efficacy is dependent on the internalization and lysosomal degradation of the entire conjugate.Studies on short PEG linkers (e.g., PEG8) have shown they can lead to faster clearance from the blood compared to their non-PEGylated counterparts, which can be advantageous for imaging applications.[2][3] In human plasma, shorter PEG chains (PEG2 and PEG5) have demonstrated greater resistance to degradation than longer chains.[4]
Cleavable Linkers (e.g., Val-Cit, Hydrazone, Disulfide) Stability varies depending on the cleavage mechanism. Designed to be cleaved in the tumor microenvironment or intracellularly.Enables targeted drug release and potential for a bystander effect.Can be susceptible to premature cleavage in circulation, leading to off-target toxicity.[5][6]Valine-citrulline (Val-Cit) linkers can be prematurely cleaved by enzymes like human neutrophil elastase.[5] Newer "exo-cleavable" linkers show enhanced stability and reduced premature payload release.[5][7]
Polysarcosine (PSar) Linkers High stability, often comparable or superior to PEG.Biodegradable, low immunogenicity, and can lead to improved pharmacokinetics and tumor accumulation compared to PEG.[8][9][10]A newer alternative to PEG, so long-term clinical data is less extensive.In preclinical studies, PSar-conjugated therapeutics have shown enhanced in vivo antitumor efficacy and elicited fewer anti-drug antibodies compared to PEGylated counterparts.[9]
Polypeptide Linkers Stability can be tuned by altering the amino acid sequence.Low immunogenicity and biodegradable. Can be engineered for specific cleavage sites.Stability and cleavage are dependent on the presence and activity of specific proteases.Certain peptide sequences have been shown to improve the in vivo stability of antibody-drug conjugates (ADCs) compared to some traditional cleavable linkers.[8]

Experimental Protocols for In Vivo Stability Assessment

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The most common methods involve the quantification of the intact conjugate, total antibody (in the case of ADCs), and the free payload in plasma samples collected over time.[11][12]

Protocol 1: Quantification of Intact Bioconjugate by ELISA

This method measures the concentration of the bioconjugate that remains intact in plasma over time.

Methodology:

  • Animal Dosing and Sample Collection:

    • Administer the bioconjugate intravenously to the animal model (e.g., mice or rats).

    • Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours) post-injection.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • ELISA Procedure:

    • Plate Coating: Coat a 96-well microtiter plate with an antigen or antibody specific to the targeting moiety of the bioconjugate. Incubate overnight at 4°C.

    • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking: Add a blocking buffer (e.g., 3% BSA in PBST) to prevent non-specific binding and incubate for 1 hour at 37°C.

    • Sample Incubation: Add diluted plasma samples to the wells and incubate for 1-2 hours at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Add an enzyme-conjugated secondary antibody that specifically binds to the payload molecule. Incubate for 1-2 hours at room temperature. This antibody will only bind to conjugates that have retained their payload.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change proportional to the amount of intact bioconjugate.

    • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

    • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of the intact bioconjugate based on a standard curve.

Protocol 2: Quantification of Free Payload by LC-MS/MS

This method quantifies the amount of payload that has been prematurely released from the bioconjugate into the circulation.

Methodology:

  • Animal Dosing and Sample Collection:

    • Follow the same procedure as described in Protocol 1.

  • Sample Preparation:

    • Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the bioconjugate.

    • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant, which contains the small molecule free payload.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system. The free payload is separated from other small molecules based on its physicochemical properties as it passes through a chromatography column (e.g., a C18 column).[13]

    • Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The payload is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and quantified.

    • Data Analysis: The concentration of the free payload is determined by comparing its signal to that of a standard curve prepared with known concentrations of the payload.

Visualizing Experimental Workflows

To better understand the processes involved in assessing in vivo stability, the following diagrams illustrate the key experimental workflows.

ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Protocol Dosing Animal Dosing Collection Blood Collection Dosing->Collection Plasma Plasma Separation Collection->Plasma Incubation Sample Incubation Plasma->Incubation Add Plasma Samples Coating Plate Coating Blocking Blocking Coating->Blocking Blocking->Incubation Detection Add Detection Ab Incubation->Detection Substrate Add Substrate Detection->Substrate Read Read Absorbance Substrate->Read Analysis Analysis Read->Analysis Calculate Concentration

ELISA workflow for intact bioconjugate quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Dosing Animal Dosing Collection Blood Collection Dosing->Collection Plasma Plasma Separation Collection->Plasma Precipitation Protein Precipitation Plasma->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant LC LC Separation Supernatant->LC Inject Supernatant MSMS MS/MS Detection LC->MSMS Analysis Analysis MSMS->Analysis Quantify Payload

LC-MS/MS workflow for free payload quantification.

Conclusion

The in vivo stability of a linker is a critical parameter that must be carefully evaluated during the development of targeted therapeutics. While this compound based linkers offer the advantage of high stability inherent to non-cleavable linkers, their in vivo performance is influenced by the properties of the entire conjugate. Studies on similar short-chain PEG linkers suggest that they are generally stable in circulation, with some evidence indicating that shorter PEG chains may be more resistant to degradation in human plasma.

For drug developers, the choice between a non-cleavable linker like this compound and its alternatives depends on the desired mechanism of action and the specific therapeutic application. When high stability and payload release via cellular degradation are preferred, a non-cleavable PEG linker is a strong candidate. However, emerging alternatives like polysarcosine present compelling advantages in terms of biodegradability and reduced immunogenicity, warranting their consideration in novel therapeutic design. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and comparison of linker stability, enabling the selection of the optimal linker for the development of safer and more effective bioconjugates.

References

A Comparative Analysis of Boc vs. Fmoc Protection for PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for polyethylene glycol (PEG) linkers is a critical determinant in the successful synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The two most prominent protecting groups for amine-terminated PEG linkers, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct chemical labilities that dictate their suitability for various synthetic strategies. This guide provides an objective comparison of Boc and Fmoc protection for PEG linkers, supported by established chemical principles and experimental methodologies, to empower researchers in making informed decisions for their drug development pipelines.

The fundamental distinction between Boc and Fmoc protecting groups lies in their orthogonal deprotection chemistry. The Boc group is labile to acidic conditions, typically cleaved with trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, commonly with piperidine.[1][] This orthogonality is the cornerstone of modern bioconjugation, enabling the selective deprotection of the PEG linker's terminal amine without compromising other sensitive functionalities within the molecule.

Quantitative Comparison of Deprotection Strategies

The efficiency and mildness of the deprotection step are paramount to preserving the integrity of the final bioconjugate. The following table summarizes a quantitative comparison of the deprotection conditions and performance for Boc and Fmoc groups, based on data from solid-phase peptide synthesis (SPPS), which is highly analogous to PEG linker chemistry.[1][3][4]

ParameterBoc ProtectionFmoc Protection
Deprotection Reagent Trifluoroacetic Acid (TFA)Piperidine
Typical Concentration 20-50% TFA in Dichloromethane (DCM)20% Piperidine in Dimethylformamide (DMF)
Reaction Time 15-30 minutes5-20 minutes
Reaction Conditions Acidic (pH < 1)Basic (pH ~11)
Cleavage Mechanism Acidolysisβ-elimination
Byproducts Isobutylene, CO2Dibenzofulvene-piperidine adduct
Purity & Yield Generally high, but harsh acid can degrade sensitive moleculesHigh, with milder conditions preserving sensitive functionalities

Key Considerations for Selecting a Protection Strategy

Fmoc-Protected PEG Linkers:

The Fmoc strategy is often favored in modern bioconjugation due to its mild deprotection conditions.[] This is particularly advantageous when working with biomolecules that are sensitive to harsh acidic environments.

  • Advantages:

    • Mild Deprotection: The use of a weak base like piperidine is compatible with a wide range of sensitive functional groups and biomolecules.[4]

    • Orthogonality: Fmoc chemistry is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains (e.g., tBu, Trt), allowing for complex, multi-step synthetic strategies.[][]

    • Reduced Side Reactions: The deprotection mechanism does not generate highly reactive cationic species, minimizing the risk of side reactions like alkylation.[]

  • Disadvantages:

    • Base Sensitivity: Not suitable for conjugating to molecules that are unstable under basic conditions.

    • Dibenzofulvene Adducts: The dibenzofulvene byproduct must be thoroughly removed to prevent unwanted reactions in subsequent steps.

Boc-Protected PEG Linkers:

The Boc strategy, while employing harsher deprotection conditions, remains a robust and valuable tool in bioconjugation.

  • Advantages:

    • Acid Stability: The Boc group is stable to a wide range of reaction conditions, including those involving basic reagents.

    • Robustness: Boc chemistry is well-established and highly reliable for a variety of applications.[1]

    • Cost-Effectiveness: Boc-protected reagents are often more economical than their Fmoc-protected counterparts.[]

  • Disadvantages:

    • Harsh Deprotection: The requirement for strong acids like TFA can lead to the degradation of acid-sensitive biomolecules or other protecting groups.[4]

    • Limited Orthogonality: While quasi-orthogonal systems exist, the reliance on varying acid strengths for deprotection can be less selective than the acid/base orthogonality of the Fmoc system.[4]

Experimental Protocols

Protocol 1: Boc Deprotection of a PEG Linker

This protocol describes the removal of the Boc protecting group from a PEG linker to expose a primary amine.

Materials:

  • Boc-NH-PEG-X (where X is the other functional group)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Workup Option A (Aqueous Wash): Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

  • Workup Option B (Precipitation): Add cold diethyl ether to the concentrated residue to precipitate the deprotected PEG-linker as a TFA salt. Collect the solid by filtration.

Protocol 2: Fmoc Deprotection of a PEG Linker

This protocol outlines the removal of the Fmoc group using piperidine.

Materials:

  • Fmoc-NH-PEG-X

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected PEG linker in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 5-20 minutes.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the deprotected PEG linker is typically used directly in the next conjugation step after removal of excess piperidine and byproducts, often through precipitation or solid-phase extraction.

Visualization of Experimental Workflows

experimental_workflow General Workflow for PEG Linker Deprotection and Conjugation cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_PEG Boc-NH-PEG-X Boc_Deprotection Deprotection: 20-50% TFA in DCM Boc_PEG->Boc_Deprotection Free_Amine H2N-PEG-X (Deprotected Linker) Boc_Deprotection->Free_Amine Conjugation Conjugation Reaction (e.g., NHS ester, Maleimide) Free_Amine->Conjugation Fmoc_PEG Fmoc-NH-PEG-X Fmoc_Deprotection Deprotection: 20% Piperidine in DMF Fmoc_PEG->Fmoc_Deprotection Fmoc_Deprotection->Free_Amine Biomolecule Biomolecule (e.g., Antibody, Peptide) Biomolecule->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Final_Product Bioconjugate Purification->Final_Product

Caption: Workflow for Boc/Fmoc deprotection and bioconjugation.

Logical Relationship in Orthogonal Synthesis

The choice between Boc and Fmoc is often dictated by the presence of other protecting groups in the synthetic scheme, a concept known as an orthogonal protection strategy. This allows for the selective removal of one group while others remain intact.

orthogonal_strategy Orthogonal Protection Strategy in Bioconjugation cluster_deprotection Selective Deprotection Steps Molecule Complex Molecule with - Fmoc-protected amine - Boc-protected amine - Acid-labile side chain (e.g., Trt) Piperidine Piperidine (Base) Molecule->Piperidine Step 1 Step1_Product Molecule with - Free amine - Boc-protected amine - Acid-labile side chain Piperidine->Step1_Product Selectively removes Fmoc TFA TFA (Acid) Step2_Product Molecule with - Two free amines - Deprotected side chain TFA->Step2_Product Removes Boc and acid-labile side chain Step1_Product->TFA Step 2 Final_Modification Further Conjugation or Modification Step2_Product->Final_Modification

Caption: Orthogonal deprotection of Boc and Fmoc groups.

Conclusion

The decision to use Boc- or Fmoc-protected PEG linkers is a strategic one, contingent on the specific requirements of the synthetic route and the chemical nature of the biomolecule. The Fmoc strategy, with its mild, basic deprotection, is generally preferred for syntheses involving acid-sensitive substrates and complex, multi-step orthogonal approaches. Conversely, the robust and economical Boc strategy remains a powerful option for molecules that are stable to strong acids. A thorough understanding of the principles and experimental conditions outlined in this guide will enable researchers to design and execute more efficient and successful bioconjugation strategies, ultimately accelerating the development of novel therapeutics and diagnostics.

References

A Researcher's Guide to Quantifying NH2-PEG6-Boc Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methods for determining the degree of surface and bioconjugate labeling with NH2-PEG6-Boc, providing researchers, scientists, and drug development professionals with the data and protocols needed to make informed decisions for their applications.

The functionalization of surfaces and biomolecules with polyethylene glycol (PEG) linkers is a cornerstone of modern biotechnology and drug delivery. The this compound linker, a heterobifunctional PEG derivative, offers a versatile platform for conjugation, featuring a terminal amine for covalent attachment and a tert-butyloxycarbonyl (Boc) protecting group for controlled reactivity. Accurate quantification of the degree of labeling with this linker is critical for optimizing protocols, ensuring batch-to-batch consistency, and meeting regulatory requirements. This guide provides a detailed comparison of common analytical techniques for quantifying this compound labeling, complete with experimental protocols and performance data.

Initial Step: Boc Deprotection

Prior to quantification of the primary amine, the Boc protecting group must be removed. This is typically achieved through acidolysis.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
  • Preparation: Dissolve or suspend the Boc-protected this compound-labeled substrate in a suitable solvent such as dichloromethane (DCM).[1]

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the mixture. A common concentration is 20-50% (v/v) TFA in DCM.[1] For substrates sensitive to strong acid, the concentration and reaction time should be optimized.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.[1] Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for soluble conjugates.[2]

  • Work-up:

    • For acid-stable substrates, the solvent and excess TFA can be removed under reduced pressure. The resulting TFA salt of the amine can often be used directly in subsequent steps.[1]

    • To obtain the free amine, the residue can be dissolved in an organic solvent and washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acid.[1] The organic layer is then dried and concentrated.

Comparative Analysis of Quantification Methods

The choice of quantification method depends on several factors, including the nature of the substrate (e.g., surface-bound vs. soluble), the required sensitivity, available equipment, and throughput needs. Below is a comparative overview of commonly employed techniques.

MethodPrincipleTypical SubstrateAdvantagesDisadvantages
TNBSA Assay Colorimetric detection of primary amines. 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to form a yellow-orange product with an absorbance maximum at 335 nm.[3]Soluble conjugates, surface-bound linkersSimple, rapid, and sensitive.[3]Can be destructive to the sample. Buffers containing primary amines (e.g., Tris, glycine) interfere with the assay.[3]
Ninhydrin Assay Colorimetric detection of primary amines. Ninhydrin reacts with primary amines to produce a deep purple color (Ruhemann's purple) with an absorbance maximum around 570 nm.[4]Soluble conjugates, surface-bound linkersWell-established, sensitive method.[4]Requires heating.[5] The reagent can stain skin and surfaces.[6]
Fluorescamine Assay Fluorometric detection of primary amines. Fluorescamine is non-fluorescent but reacts rapidly with primary amines to form a highly fluorescent product.[7]Soluble conjugates, surface-bound linkersVery high sensitivity (picomole range), rapid reaction at room temperature.[7]The fluorescamine reagent is susceptible to hydrolysis.[8]
X-ray Photoelectron Spectroscopy (XPS) Surface-sensitive technique that provides elemental composition and chemical state information of the top few nanometers of a surface.[9]Surface-bound linkers (e.g., nanoparticles, films)Provides direct quantification of surface PEG density. Non-destructive.[10]Requires specialized equipment and ultra-high vacuum conditions. The drying process for analysis can alter the PEG layer.[9]
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) Separation of molecules based on their physicochemical properties followed by mass-based detection.[]Soluble conjugates, cleaved linkers from surfacesHigh sensitivity and selectivity. Can provide information on the distribution of PEG chain lengths.[]Requires specialized instrumentation. Quantification of PEG without a chromophore can be challenging.[12]

Experimental Protocols

TNBSA Assay for Amine Quantification

This protocol is adapted for quantifying primary amines on a solid support.

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.

    • TNBSA Solution: Prepare a fresh 0.01% (w/v) solution of TNBSA in the reaction buffer.[3]

  • Sample Preparation:

    • Place the NH2-PEG6-labeled substrate (post-Boc deprotection) in a reaction vessel (e.g., a microcentrifuge tube or a well in a microplate).

    • Prepare a standard curve using a known concentration of a primary amine standard (e.g., glycine or a known concentration of deprotected this compound) in the reaction buffer.

  • Reaction:

    • Add a defined volume of the TNBSA solution to each sample and standard. Ensure the substrate is fully submerged.

    • Incubate at 37°C for 2 hours.[3]

  • Measurement:

    • After incubation, carefully transfer the supernatant to a new microplate well.

    • Measure the absorbance of the supernatant at 335 nm using a spectrophotometer.[3]

  • Quantification: Determine the amount of primary amines on the substrate by comparing the absorbance to the standard curve, accounting for the surface area or mass of the substrate.

Ninhydrin Assay for Amine Quantification

This protocol is for the quantification of primary amines on a solid support.

  • Reagent Preparation:

    • Ninhydrin Reagent: Prepare a 2% (w/v) solution of ninhydrin in ethanol or acetone.[5]

  • Sample Preparation:

    • Place the NH2-PEG6-labeled substrate (post-Boc deprotection) in a heat-resistant reaction vessel.

    • Prepare a standard curve using a known concentration of a primary amine standard in a suitable solvent.

  • Reaction:

    • Add the ninhydrin reagent to each sample and standard.

    • Heat the reaction vessels in a water bath at 80-100°C for 5-10 minutes.[5][6] A deep purple color will develop in the presence of primary amines.[4]

  • Measurement:

    • After cooling, elute the colored product from the substrate with a suitable solvent (e.g., ethanol).

    • Transfer the colored solution to a microplate and measure the absorbance at 570 nm.[4]

  • Quantification: Calculate the amount of primary amines by comparing the absorbance values to the standard curve.

Fluorescamine Assay for Amine Quantification

This protocol is designed for the sensitive quantification of primary amines on a solid support.

  • Reagent Preparation:

    • Borate Buffer: 0.1 M sodium borate, pH 9.0.

    • Fluorescamine Solution: Prepare a fresh solution of fluorescamine in a non-aqueous solvent like acetone or DMSO (e.g., 3 mg/mL).[13]

  • Sample Preparation:

    • Place the NH2-PEG6-labeled substrate (post-Boc deprotection) in a reaction vessel.

    • Prepare a standard curve with a primary amine standard in borate buffer.

  • Reaction:

    • Add the borate buffer to the samples and standards.

    • Rapidly add the fluorescamine solution while vortexing or mixing vigorously. The reaction is almost instantaneous.[7]

  • Measurement:

    • Transfer the solution to a fluorescence microplate reader.

    • Measure the fluorescence intensity with excitation at approximately 390 nm and emission at approximately 475 nm.[14]

  • Quantification: Determine the amount of primary amines from the standard curve.

Visualizing the Workflow and Decision-Making Process

G Experimental Workflow for Amine Quantification cluster_0 Preparation cluster_1 Quantification cluster_2 Data Analysis Boc-NH2-PEG6-Labeled Substrate Boc-NH2-PEG6-Labeled Substrate Deprotection (TFA) Deprotection (TFA) Boc-NH2-PEG6-Labeled Substrate->Deprotection (TFA) NH2-PEG6-Labeled Substrate NH2-PEG6-Labeled Substrate Deprotection (TFA)->NH2-PEG6-Labeled Substrate Colorimetric/Fluorometric Assay Colorimetric/Fluorometric Assay NH2-PEG6-Labeled Substrate->Colorimetric/Fluorometric Assay XPS Analysis XPS Analysis NH2-PEG6-Labeled Substrate->XPS Analysis HPLC-MS Analysis (after cleavage) HPLC-MS Analysis (after cleavage) NH2-PEG6-Labeled Substrate->HPLC-MS Analysis (after cleavage) Standard Curve Standard Curve Colorimetric/Fluorometric Assay->Standard Curve Elemental Composition Elemental Composition XPS Analysis->Elemental Composition Chromatogram Integration Chromatogram Integration HPLC-MS Analysis (after cleavage)->Chromatogram Integration Degree of Labeling Degree of Labeling Standard Curve->Degree of Labeling Elemental Composition->Degree of Labeling Chromatogram Integration->Degree of Labeling

Experimental workflow for quantifying NH2-PEG6 labeling.

G Decision Tree for Selecting a Quantification Method Start Start Substrate Type? Substrate Type? Start->Substrate Type? Soluble Soluble Substrate Type?->Soluble Soluble Surface-bound Surface-bound Substrate Type?->Surface-bound Surface High Sensitivity Needed? High Sensitivity Needed? Soluble->High Sensitivity Needed? Surface Specificity Required? Surface Specificity Required? Surface-bound->Surface Specificity Required? Yes_Sens Yes_Sens High Sensitivity Needed?->Yes_Sens Yes No_Sens No_Sens High Sensitivity Needed?->No_Sens No Fluorescamine Assay Fluorescamine Assay Yes_Sens->Fluorescamine Assay HPLC-MS HPLC-MS Yes_Sens->HPLC-MS TNBSA/Ninhydrin Assay TNBSA/Ninhydrin Assay No_Sens->TNBSA/Ninhydrin Assay Yes_Surf Yes_Surf Surface Specificity Required?->Yes_Surf Yes No_Surf No_Surf Surface Specificity Required?->No_Surf No (cleavage) XPS XPS Yes_Surf->XPS No_Surf->HPLC-MS Colorimetric/Fluorometric Assays Colorimetric/Fluorometric Assays No_Surf->Colorimetric/Fluorometric Assays

Decision tree for selecting a suitable quantification method.

By carefully considering the nature of the sample and the specific requirements of the analysis, researchers can select the most appropriate method to accurately quantify the degree of labeling with this compound, ensuring the development of robust and well-characterized materials and bioconjugates.

References

The Strategic Application of NH2-PEG6-Boc in Oncology Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapy, the strategic selection of chemical linkers is paramount to the efficacy and safety of novel drug conjugates. Among the diverse array of available options, the heterobifunctional linker, tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly known as NH2-PEG6-Boc, has emerged as a critical tool in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its defining feature, a six-unit polyethylene glycol (PEG) chain, imparts favorable physicochemical properties, including enhanced solubility and reduced immunogenicity, making it a valuable component in the design of sophisticated cancer therapeutics.

This guide provides an objective comparison of this compound with alternative linker technologies, supported by experimental data from relevant studies. It further outlines detailed methodologies for key experiments and visualizes the underlying biological pathways and experimental workflows to aid researchers in their drug development endeavors.

Comparative Performance in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. The length and composition of the linker, such as the PEG chain in this compound, influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

Linker TypePROTAC ExampleTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
PEG-based RepresentativeBRD4VHL~10-100>90[1][2]
Alkyl-based RepresentativeBRD4VHL~50-500~80-95[1]
Rigid RepresentativeBRD4VHL~5-50>95[1]

DC50 : Concentration required for 50% maximal degradation. Dmax : Maximum percentage of protein degradation.

The hydrophilic and flexible nature of PEG linkers, such as the one in this compound, generally leads to PROTACs with good solubility and cell permeability, resulting in potent degradation of the target protein.[3] While alkyl linkers are synthetically straightforward, their hydrophobicity can sometimes limit solubility and cellular uptake.[4] Rigid linkers can pre-organize the PROTAC into a conformation that favors ternary complex formation, potentially leading to higher potency.[1] The choice of linker is therefore a critical optimization step in PROTAC development.

Comparative Performance in ADCs

ADCs are monoclonal antibodies conjugated to cytotoxic payloads via a chemical linker. The linker's stability in circulation and its ability to release the payload at the tumor site are crucial for the ADC's therapeutic index. The inclusion of a PEG spacer, as in this compound, can significantly impact an ADC's pharmacokinetic properties.

A key advantage of PEGylated linkers in ADCs is the improvement of their pharmacokinetic profile. A comparative study on miniaturized HER2-targeted ADCs demonstrated that the incorporation of a PEG linker significantly prolongs the in vivo half-life of the conjugate.[5][6] This extended circulation time can lead to increased accumulation of the ADC in the tumor, enhancing its therapeutic effect. However, a potential trade-off is a decrease in in vitro cytotoxicity, which needs to be balanced for optimal therapeutic outcomes.[5][6]

The following table summarizes the findings of a study comparing a non-PEGylated ADC with PEGylated counterparts.[5]

Linker TypeConjugateIn vitro Cytotoxicity (IC50, nM)In vivo Half-life (hours)
Non-PEGylated (SMCC) ZHER2-SMCC-MMAE1.5~2
PEGylated (4 kDa) ZHER2-PEG4k-MMAE6.8~5
PEGylated (10 kDa) ZHER2-PEG10k-MMAE33.8~22.4

This data highlights the significant impact of PEGylation on the ADC's properties, suggesting that a linker like this compound would contribute to a more favorable pharmacokinetic profile compared to a non-PEGylated alternative.

Experimental Protocols

Solution-Phase Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a general procedure for the synthesis of a PROTAC targeting the BRD4 protein, utilizing a VHL E3 ligase ligand and the this compound linker.

Materials:

  • JQ1-acid (BRD4 ligand)

  • This compound

  • VHL-ligand-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Reverse-phase HPLC for purification

Procedure:

  • Step 1: Coupling of JQ1-acid with this compound

    • Dissolve JQ1-acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature for pre-activation.

    • Add this compound (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain JQ1-PEG6-Boc.

  • Step 2: Boc Deprotection

    • Dissolve JQ1-PEG6-Boc in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain JQ1-PEG6-NH2 as a TFA salt.

  • Step 3: Coupling of JQ1-PEG6-NH2 with VHL-ligand-acid

    • Dissolve VHL-ligand-acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3-4 equivalents, to neutralize the TFA salt and for coupling) and stir for 15 minutes.

    • Add a solution of JQ1-PEG6-NH2 TFA salt (1.2 equivalents) in DMF to the reaction mixture.

    • Stir at room temperature overnight.

    • Work-up as described in Step 1.

    • Purify the final PROTAC by reverse-phase HPLC.

Synthesis of a Trastuzumab-MMAE ADC using an this compound derived linker

This protocol outlines the conjugation of the cytotoxic drug MMAE to the antibody Trastuzumab via a linker derived from this compound. The this compound would first be functionalized with a maleimide group for cysteine-based conjugation or an NHS ester for lysine-based conjugation. This protocol describes lysine-based conjugation.

Materials:

  • Trastuzumab

  • Maleimide-PEG6-NHS ester (synthesized from this compound)

  • MMAE (monomethyl auristatin E)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Step 1: Antibody Preparation

    • Buffer exchange Trastuzumab into PBS, pH 7.4.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Step 2: Drug-Linker Preparation

    • Dissolve Maleimide-PEG6-NHS ester in DMSO to a stock concentration of 10 mM.

    • Dissolve MMAE in DMSO to a stock concentration of 10 mM.

    • React the Maleimide-PEG6-NHS ester with a thiol-containing MMAE derivative (if not already linked) or prepare the linker-drug conjugate as a separate entity. For lysine conjugation, an NHS-ester activated linker-drug is used.

  • Step 3: Conjugation Reaction

    • Add the NHS-ester activated linker-drug solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker-drug to antibody) to achieve the desired drug-to-antibody ratio (DAR).

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Step 4: Purification and Characterization

    • Remove unconjugated linker-drug and aggregates by size-exclusion chromatography (SEC).

    • Characterize the purified ADC for protein concentration, DAR, and aggregation.

    • Determine the average DAR using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of PROTACs and ADCs, highlighting the role of the this compound linker.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_protac POI Target Protein (e.g., BRD4) Warhead Warhead POI->Warhead Binding Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase (e.g., VHL) E3_Ligand E3 Ligand E3->E3_Ligand Binding Linker This compound Linker Warhead->Linker Linker->E3_Ligand Ub Ubiquitin Ub->POI Ubiquitination Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation workflow.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Antibody Antibody (e.g., Trastuzumab) Linker This compound Derived Linker Antibody->Linker Payload Cytotoxic Payload (e.g., MMAE) Linker->Payload Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Released_Payload Released Payload Lysosome->Released_Payload Payload Release Apoptosis Apoptosis Released_Payload->Apoptosis Induces

Caption: Antibody-Drug Conjugate (ADC) mechanism of action.

References

Safety Operating Guide

Safe Disposal of NH2-PEG6-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of NH2-PEG6-Boc (tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate), CAS No. 1091627-77-8. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. All handling and disposal procedures must be conducted in accordance with the information provided in the Safety Data Sheet (SDS).

Hazard Classification: [1][2][3]

  • Acute toxicity, oral (Category 4): H302 - Harmful if swallowed.

  • Skin corrosion/irritation (Category 2): H315 - Causes skin irritation.

  • Serious eye damage/eye irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): H335 - May cause respiratory irritation.

Precautionary Measures: [1][2]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Quantitative Data Summary

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302
Skin corrosion/irritationCategory 2H315
Serious eye damage/eye irritationCategory 2AH319
Specific target organ toxicity, single exposureCategory 3H335

Experimental Protocols

Personal Protective Equipment (PPE) Protocol:

A comprehensive personal protective equipment (PPE) protocol is mandatory when handling this compound. This includes, but is not limited to:

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side shields meeting appropriate standards. A face shield may be necessary if there is a splash hazard.[4]

  • Skin Protection:

    • Gloves: Chemical-resistant, unlined gloves such as nitrile, neoprene, or butyl rubber. Gloves should be inspected before each use.

    • Lab Coat: A standard laboratory coat is required. For larger quantities or an increased risk of splashing, a chemical-resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1][5]

Disposal Procedures

The disposal of this compound and any associated contaminated materials must be managed as hazardous chemical waste. Do not dispose of this substance down the drain or in regular trash.[6][7] While polyethylene glycol (PEG) itself is biodegradable, the presence of the Boc-protected amine and its hazardous classification necessitate disposal as a chemical waste.[8]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly identify this compound waste.

    • Segregate it from other waste streams to prevent dangerous reactions. Keep it separate from incompatible materials such as strong oxidizing agents.[7][9]

  • Containerization:

    • Use a designated, compatible, and leak-proof container for collecting this compound waste. Glass bottles are generally suitable for liquid waste.[6][7]

    • The container must be in good condition with a secure lid. Keep the container closed except when adding waste.[6]

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."[6]

    • The label must include the full chemical name: "tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate" and the CAS number "1091627-77-8".

    • Indicate the associated hazards (e.g., "Harmful," "Irritant").[7]

    • Include the date of waste accumulation.[7]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated area, away from general laboratory traffic.[6][9]

    • Ensure secondary containment is used to catch any potential leaks.[6]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste in the same designated container.

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash, with the label defaced.[6][7]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7][9]

    • Follow all institutional and local regulations for hazardous waste disposal.

Visualized Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Waste Container B->C Proceed to Collection D Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date C->D E Place Waste & Contaminated Materials in Container D->E F Store Securely in a Ventilated Area with Secondary Containment E->F G Contact EH&S or Licensed Waste Disposal Contractor F->G Ready for Disposal H Arrange for Waste Pickup G->H I Document Waste Disposal (Follow Institutional Protocol) H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NH2-PEG6-Boc
Reactant of Route 2
Reactant of Route 2
NH2-PEG6-Boc

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。